Hexanal
Description
Hexanal is a saturated fatty aldehyde that is hexane in which one of the terminal methyl group has been mono-oxygenated to form the corresponding aldehyde. It has a role as a human urinary metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a hydride of a hexane.
This compound is a natural product found in Vitis rotundifolia, Chaenomeles speciosa, and other organisms with data available.
N-Hexanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKCYVAAOWBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | HEXALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2021604 | |
| Record name | Hexanal | |
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Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour | |
| Record name | HEXALDEHYDE | |
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| Record name | Hexanal | |
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| Record name | Hexaldehyde | |
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| Record name | Hexanal | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Hexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
| Record name | HEXALDEHYDE | |
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| Record name | HEXALDEHYDE | |
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| Record name | Hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
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Flash Point |
90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup | |
| Record name | HEXALDEHYDE | |
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| Record name | HEXALDEHYDE | |
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Solubility |
In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils | |
| Record name | HEXALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | Hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
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| Record name | Hexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817 | |
| Record name | HEXALDEHYDE | |
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| Record name | HEXALDEHYDE | |
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| Record name | Hexanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.45 (Air = 1) | |
| Record name | HEXALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C | |
| Record name | Hexaldehyde | |
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| Record name | HEXALDEHYDE | |
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Color/Form |
Colorless liquid | |
CAS No. |
66-25-1 | |
| Record name | HEXALDEHYDE | |
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| Record name | Hexanal | |
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| Record name | Hexaldehyde | |
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| Record name | HEXANAL | |
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| Record name | Hexanal | |
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| Record name | Hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |
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| Record name | Hexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.567 | |
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| Record name | HEXANAL | |
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| Record name | HEXALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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| Record name | Hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C | |
| Record name | HEXALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The "Green" Scent of Defense: A Technical Guide to Hexanal in Plants
An In-depth Exploration of the Natural Sources, Biosynthesis, and Regulatory Pathways of a Key Plant Volatile
For researchers, scientists, and professionals in drug development, understanding the intricate biochemical landscape of plants is paramount. Among the myriad of compounds produced, volatile organic compounds (VOCs) play a critical role in plant defense, communication, and interaction with the environment. Hexanal (B45976), a six-carbon aldehyde, is a prominent VOC responsible for the characteristic "green" aroma of freshly cut grass and many fruits and vegetables. Beyond its sensory attributes, this compound is a key player in plant defense signaling and has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory mechanisms of this compound in the plant kingdom.
Natural Occurrence and Quantitative Distribution of this compound
This compound is a ubiquitous volatile compound found across a wide array of plant species, contributing significantly to their aroma profiles. Its concentration, however, varies dramatically depending on the plant species, tissue type, developmental stage, and environmental conditions. Wounding or mechanical damage is a primary trigger for the rapid release of this compound as part of the plant's defense response.[1]
Below is a summary of quantitative data on this compound concentrations in various plant species upon mechanical wounding, providing a comparative overview of their production capacity.
| Plant Species | Family | Common Name | This compound Concentration (ng/g Fresh Weight) |
| Capsicum annuum | Solanaceae | Bell Pepper | 10,022 ± 3659[1] |
| Vigna radiata | Fabaceae | Mung Bean | Not explicitly quantified, but a high emitter of total Green Leaf Volatiles[1] |
| Prosopis glandulosa | Fabaceae | Mesquite | High producer of total Green Leaf Volatiles (32,600 ± 3378)[1] |
| Zea mays | Poaceae | Maize | High producer of total Green Leaf Volatiles (18,337 ± 6167)[1] |
| Helianthus tuberosus | Asteraceae | Jerusalem Artichoke | 99 ± 14[1] |
| Spinacea oleracea | Amaranthaceae | Spinach | Low emitter of total Green Leaf Volatiles (913 ± 331)[1] |
| Lactuca sativa | Asteraceae | Lettuce | Low emitter of total Green Leaf Volatiles (644 ± 195)[1] |
| Tillandsia recurvata | Bromeliaceae | Small Ballmoss | Zero emissions detected[1] |
| Phalaenopsis sp. | Orchidaceae | Moth Orchid | Zero emissions detected[1] |
The Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a crucial metabolic cascade involved in the production of a diverse group of fatty acid-derived signaling molecules known as oxylipins.[2] This pathway is rapidly activated in response to tissue damage.[1]
The biosynthesis of this compound from its precursor, linoleic acid, involves a two-step enzymatic process:
-
Oxygenation by 13-Lipoxygenase (13-LOX): The pathway is initiated by the enzyme 13-lipoxygenase, which catalyzes the stereo-specific oxygenation of linoleic acid (a C18:2 polyunsaturated fatty acid) at the C-13 position. This reaction forms 13-hydroperoxyoctadecadienoic acid (13-HPOD).[3]
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOD is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage results in the formation of the six-carbon aldehyde, this compound, and a 12-carbon oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[4]
Regulation of this compound Biosynthesis: A Symphony of Signaling Cascades
The production of this compound is tightly regulated and is primarily induced by biotic and abiotic stresses, with mechanical wounding being the most potent trigger. The signaling cascade that leads to the activation of the LOX pathway is complex and involves a rapid interplay of intracellular messengers.[5]
Upon tissue damage, a series of events are initiated:
-
Calcium Influx: Wounding causes membrane depolarization, leading to a rapid influx of extracellular calcium ions (Ca²⁺) into the cytosol. This creates a transient calcium signature that acts as a primary signal.[6]
-
MAPK Cascade Activation: The increase in cytosolic Ca²⁺ activates calcium-dependent protein kinases (CDPKs) and other signaling components, which in turn can activate a Mitogen-Activated Protein Kinase (MAPK) cascade.[7] This phosphorylation cascade serves to amplify the initial wound signal.[8]
-
Jasmonate Pathway Activation: The MAPK cascade, along with other signals, leads to the activation of phospholipases, which release linolenic acid from chloroplast membranes. This initiates the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[9]
-
Gene Expression: JA-Ile binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows for the transcription of jasmonate-responsive genes, including those encoding for LOX and HPL, thereby upregulating the biosynthesis of this compound and other green leaf volatiles.[10][11]
Experimental Protocols for this compound Analysis
The analysis of volatile compounds like this compound from plant tissues requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the extraction, separation, and identification of this compound.[1][12]
Key Experiment: Quantitative Analysis of this compound using HS-SPME-GC-MS
Objective: To extract, identify, and quantify this compound from a plant tissue sample.
Methodology:
-
Sample Preparation:
-
Excise a known weight (e.g., 100 mg) of fresh plant tissue (e.g., leaf, fruit).
-
Immediately place the tissue into a pre-weighed 20 mL glass headspace vial.
-
To simulate wounding and maximize this compound release, the tissue can be mechanically damaged inside the vial using a sterile glass rod.
-
Add a known amount of an internal standard (e.g., d12-hexanal) to the vial for accurate quantification.[13]
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.[14]
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1][15] The fiber coating is chosen based on its affinity for a broad range of volatile compounds, including aldehydes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
After the extraction period, retract the SPME fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system.[15]
-
The adsorbed volatiles are thermally desorbed from the fiber and transferred onto the GC column (e.g., a non-polar column like DB-5ms).
-
The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 40°C and ramp up to 250°C.[12]
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).
-
For quantification, the peak area of this compound is compared to the peak area of the internal standard. A calibration curve prepared with known concentrations of this compound is used to determine the absolute concentration in the sample.[5]
-
Conclusion
This compound is a significant C6 aldehyde in the plant kingdom, contributing to the characteristic "green" aroma and playing a vital role in plant defense mechanisms. Its biosynthesis via the lipoxygenase pathway is rapidly induced by wounding and is intricately regulated by a complex signaling network involving calcium ions, MAPK cascades, and the jasmonate pathway. The quantitative analysis of this compound provides valuable insights into a plant's defense capacity and stress response. The methodologies outlined in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in plant biology, with potential implications for crop improvement, pest management, and the development of novel therapeutic agents.
References
- 1. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antec.de [antec.de]
- 6. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 10. Activation of the Jasmonic Acid Pathway by Depletion of the Hydroperoxide Lyase OsHPL3 Reveals Crosstalk between the HPL and AOS Branches of the Oxylipin Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products | MDPI [mdpi.com]
- 12. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecommons.cornell.edu [ecommons.cornell.edu]
- 14. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 15. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]
Olfactory Perception and Sensory Characteristics of Hexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanal (B45976), a saturated aliphatic aldehyde (C6H12O), is a volatile organic compound of significant interest across various scientific disciplines, including food science, neuroscience, and environmental health. Its distinct sensory properties, primarily its characteristic "green" and "grassy" aroma, make it a key component in the flavor and fragrance industry. Beyond its aromatic profile, this compound also elicits taste and trigeminal sensations, contributing to the overall flavor perception of numerous foods and beverages. This technical guide provides an in-depth exploration of the olfactory perception and sensory characteristics of this compound, detailing the underlying physiological mechanisms and the experimental methodologies used for its assessment.
Olfactory Perception of this compound
The human olfactory system perceives this compound through a complex interplay of molecular interactions within the nasal cavity, leading to the characteristic sensory experience.
Odor Profile
The odor profile of this compound is highly dependent on its concentration. At low concentrations, it is often described as having a pleasant, fresh, grassy, and slightly fruity aroma, reminiscent of freshly cut grass or green apples. However, at higher concentrations, its scent can become more pungent, fatty, and even rancid. This concentration-dependent perception highlights the complexity of olfactory processing.
Odor Detection Thresholds
The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The threshold for this compound varies depending on the medium (air, water, or a specific food matrix) and the methodology used for its determination.
Table 1: Odor Detection Thresholds of this compound
| Medium | Threshold Concentration | Method | Reference(s) |
| Air | 97 ppb (median) | Olfactometer | [1] |
| Air | 25 ppb | Method of constant stimuli | [2] |
| Water | 4.5 ppb | - | [3] |
| Water | 3.9 µg/L | Flavor Profile Analysis (FPA) | [4] |
| Meat | 5.87 ppm | Triangle Test | [5] |
Specific Anosmia
Specific anosmia, the inability to perceive a specific odorant despite an otherwise normal sense of smell, is a known phenomenon. While the prevalence of specific anosmia to various compounds is increasingly recognized, specific research focusing exclusively on this compound is limited. However, given the genetic variability of olfactory receptors within the human population, it is plausible that some individuals may exhibit a reduced sensitivity or complete inability to smell this compound. General studies on specific anosmia suggest that it is a common and non-pathological phenomenon.[6][7][8]
Sensory Characteristics of this compound
Beyond its distinct odor, this compound contributes to the overall sensory experience through its taste and trigeminal effects.
Taste Profile
When dissolved in a liquid matrix, this compound can impart a taste that is often described as fruity, green, and slightly fatty. Its contribution to taste is particularly relevant in the context of food products where it is naturally present or added as a flavorant. Quantitative data on the taste detection threshold of this compound is less abundant than for its odor threshold.
Trigeminal Effects
The trigeminal nerve, responsible for sensations of touch, temperature, and pain in the face, can be stimulated by certain volatile compounds, leading to sensations such as irritation, pungency, or cooling. This compound is known to elicit trigeminal responses, particularly at higher concentrations. This can be perceived as a pungent or irritating sensation in the nose and eyes.
Table 2: Trigeminal Irritation Thresholds of this compound
| Sensation | Threshold Concentration | Method | Reference(s) |
| Sensory Irritation (nasal) | 281 ppb | Method of constant stimuli | [2] |
| Lateralization Threshold (nasal) | 390 ppb (median) | Olfactometer | [1] |
| Mild Irritation (eyes and nose) | 10 ppm (after 2 hours exposure) | Human exposure study | [9] |
Cellular and Molecular Mechanisms of Perception
The perception of this compound begins with the interaction of this compound molecules with specific olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that results in a neural signal being sent to the brain.
Olfactory Receptors
The detection of this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While a comprehensive mapping of all human ORs responsive to this compound is not yet complete, studies in various organisms have identified specific receptors that are activated by this aldehyde. For instance, in insects, both the Odorant Receptor (OR) and Ionotropic Receptor (IR) pathways have been shown to be involved in the detection of this compound.[10][11] In humans, with approximately 400 different types of functional ORs, it is likely that a combination of several ORs is activated by this compound, contributing to its unique odor percept.[12]
Signal Transduction Pathway
The binding of this compound to an olfactory receptor initiates a well-characterized signal transduction cascade. This pathway is crucial for converting the chemical signal of the odorant into an electrical signal that can be interpreted by the brain.
Caption: Olfactory signal transduction pathway for this compound.
The binding of a this compound molecule to its specific olfactory receptor (OR) causes a conformational change in the receptor, which in turn activates a G-protein (specifically, the Gαolf subunit).[13] The activated Gαolf then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell. This influx of positive ions causes a depolarization of the neuron's membrane. The initial depolarization is further amplified by the opening of Ca²⁺-activated chloride (Cl⁻) channels, which leads to an efflux of Cl⁻ ions. The resulting depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.
Experimental Protocols
A variety of established experimental protocols are employed to investigate the sensory characteristics and perception of this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines gas chromatography for the separation of volatile compounds with human sensory assessment for the detection of odor-active compounds.
Methodology:
-
Sample Preparation: A sample containing this compound (e.g., a food extract, environmental air sample) is prepared. For liquid samples, headspace extraction techniques like solid-phase microextraction (SPME) or dynamic headspace sampling are commonly used to collect the volatile compounds.[14]
-
Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC column separates the compounds based on their volatility and interaction with the stationary phase. A common column used for this purpose is a non-polar or mid-polar capillary column (e.g., HP-5MS).[15] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
-
Olfactometric Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Analysis: The data from the chemical detector and the olfactometry are combined to identify the specific compounds responsible for the perceived odors. Various GC-O techniques can be employed, including detection frequency methods, dilution to threshold methods (e.g., Aroma Extract Dilution Analysis - AEDA), and direct intensity methods.[16]
References
- 1. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique | PLOS One [journals.plos.org]
- 2. Intensity of odor and sensory irritation as a function of this compound concentration and interpresentation intervals: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkanals [leffingwell.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Olfactory dysfunction revisited: a reappraisal of work-related olfactory dysfunction caused by chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anosmia—A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute effects of exposure to this compound vapors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Olfactory Signaling Pathway [reactome.org]
- 14. antec.de [antec.de]
- 15. aidic.it [aidic.it]
- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hexanal as a Volatile Organic Compound in Environmental Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanal (B45976), a saturated aldehyde with the chemical formula C6H12O, is a significant volatile organic compound (VOC) present in both indoor and outdoor environments.[1] Its presence in the atmosphere is attributed to a variety of natural and anthropogenic sources. As a reactive VOC, this compound plays a role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOAs) and influencing tropospheric ozone levels.[2] This technical guide provides a comprehensive overview of this compound in environmental studies, detailing its sources, atmospheric fate, environmental concentrations, and ecological and health impacts. The guide also includes detailed experimental protocols for the analysis of this compound and visual representations of its key chemical pathways.
Sources of this compound
This compound is emitted into the environment from a wide range of sources, which can be broadly categorized as biogenic, anthropogenic, and those resulting from chemical degradation processes.
Biogenic Sources
Plants are a primary natural source of this compound, which is often referred to as a "green leaf volatile" (GLV). It is released when plants are damaged, for instance, by herbivores or mechanical stress.[3] The emission is a rapid bioprocess, with this compound being detectable within minutes of wounding.[3]
Anthropogenic Sources
Industrial processes and consumer products are significant anthropogenic sources of this compound. It is used in the food industry as a flavoring agent and can be found in a variety of building materials, furniture, and paints, from which it can be emitted into the indoor environment.[4][5] Incomplete combustion of fossil fuels and biomass burning also contribute to atmospheric this compound concentrations.[2]
Lipid Peroxidation
This compound is a well-known secondary product of the oxidation of polyunsaturated fatty acids, particularly omega-6 fatty acids like linoleic and linolenic acid.[6][7] This process, known as lipid peroxidation, can occur in biological systems, food products, and other organic materials, leading to the release of this compound.[6]
Atmospheric Chemistry and Fate
Once released into the atmosphere, this compound participates in a series of chemical reactions that determine its environmental fate and impact. The primary degradation pathways for this compound in the troposphere are photolysis and reaction with atmospheric oxidants.
The atmospheric lifetime of this compound is relatively short, on the order of hours, due to its reactivity.[2] Its degradation contributes to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate.
Quantitative Data on Atmospheric Reactions
The following table summarizes the key reaction rate constants for the gas-phase reactions of this compound with major atmospheric oxidants.
| Atmospheric Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Hydroxyl Radical (OH) | 3.17 x 10⁻¹¹ | [8] |
| Nitrate Radical (NO₃) | 1.49 x 10⁻¹⁴ | [8] |
| Ozone (O₃) | 1.52 x 10⁻¹⁸ | [9] |
Environmental Concentrations
This compound is ubiquitously present in both indoor and outdoor air, with concentrations varying significantly depending on the proximity to sources and environmental conditions.
Indoor Concentrations
Indoor concentrations of this compound are often higher than outdoor levels due to the presence of various indoor sources such as building materials, furniture, and consumer products.[4] Poor ventilation can lead to the accumulation of this compound indoors.
Outdoor Concentrations
Outdoor concentrations of this compound are influenced by both natural and anthropogenic emissions. Urban areas typically exhibit higher concentrations due to greater industrial activity and traffic density compared to rural areas.[10] However, rural and forested areas can also have significant this compound levels due to biogenic emissions from vegetation.
Quantitative Data on Environmental Concentrations
The following table provides a summary of reported this compound concentrations in various environments.
| Environment | Concentration Range (µg/m³) | Reference(s) |
| Indoor Air (New Houses) | 56 - 65 (emission rate in µg m⁻² h⁻¹) | [4] |
| Urban Air (Dickson, TN, USA) | Afternoon maxima of ~0.3 ppb (~1.2 µg/m³) | [11] |
| Rural Air | Generally lower than urban areas, but can be influenced by biogenic emissions. | [10][12] |
Ecological and Health Impacts
The presence of this compound in the environment has implications for both ecosystems and human health.
Ecological Impacts
This compound exhibits toxicity to aquatic life. The following table summarizes the acute toxicity data for this compound on various aquatic organisms.
| Species | Endpoint | Value (mg/L) | Exposure Time (hours) |
| Fish (Pimephales promelas) | LC50 | 14 | 96 |
| Aquatic Invertebrates (Daphnia) | EC50 | 7.16 | 48 |
| Algae | ErC50 | 22.6 | 72 |
Health Impacts
Exposure to this compound can cause sensory irritation, particularly to the eyes and respiratory tract. Studies have shown that exposure to certain concentrations of this compound can lead to discomfort. While generally considered to have low systemic toxicity, its role as an indoor air pollutant warrants consideration for its potential long-term health effects.
Experimental Protocols
Accurate measurement of this compound in environmental matrices is crucial for understanding its sources, fate, and impact. The following sections provide detailed methodologies for the analysis of this compound in air and water samples.
Analysis of this compound in Air Samples by GC-MS
Objective: To quantify the concentration of this compound in ambient or indoor air.
Methodology: This method involves active sampling of air onto a sorbent tube, followed by thermal desorption and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sorbent tubes (e.g., Tenax® TA or equivalent)
-
Personal or area air sampling pump
-
Thermal desorber coupled to a GC-MS system
-
This compound standard solution
-
Methanol (HPLC grade)
Procedure:
-
Sampling:
-
Connect a conditioned sorbent tube to the sampling pump.
-
Calibrate the pump to a known flow rate (typically 50-200 mL/min).
-
Sample a known volume of air (e.g., 10-100 L) by drawing it through the sorbent tube.
-
After sampling, cap the sorbent tube securely and store it at 4°C until analysis.
-
-
Analysis:
-
Place the sorbent tube in the thermal desorber.
-
Heat the tube to desorb the trapped volatile compounds, which are then transferred to the GC column.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the analytes.
-
The mass spectrometer is used for detection and quantification of this compound based on its characteristic mass spectrum and retention time.
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
The concentration of this compound in the air sample is calculated based on the calibration curve and the volume of air sampled.
-
Analysis of this compound in Water Samples by Headspace GC-FID
Objective: To determine the concentration of this compound in water samples.
Methodology: This method utilizes static headspace sampling followed by Gas Chromatography with Flame Ionization Detection (GC-FID).[1][13]
Materials:
-
Headspace vials (20 mL) with crimp caps (B75204) and septa
-
Headspace autosampler
-
Gas chromatograph with FID
-
This compound standard solution
-
Internal standard solution (e.g., 4-heptanone)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the water sample (e.g., 5 mL) into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Immediately seal the vial with a crimp cap.
-
-
Analysis:
-
Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatiles to partition into the headspace.
-
A sample of the headspace gas is automatically injected into the GC-FID.
-
Use an appropriate GC column and temperature program to separate this compound from other volatile compounds.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard in ultrapure water.
-
The concentration of this compound in the water sample is determined by comparing the peak area ratio of this compound to the internal standard with the calibration curve.[13]
-
Visualizing Key Pathways
Formation of this compound from Linoleic Acid Peroxidation
The following diagram illustrates the enzymatic pathway for the formation of this compound from linoleic acid, a common omega-6 fatty acid.[7]
Caption: Enzymatic formation of this compound from linoleic acid.
Atmospheric Degradation Pathways of this compound
This diagram shows the primary atmospheric degradation pathways for this compound, initiated by reaction with the hydroxyl radical (OH).
Caption: Atmospheric degradation of this compound initiated by OH radical.
References
- 1. medallionlabs.com [medallionlabs.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Formation Mechanism of this compound and (E)-2-Hexenal during Soybean [ Glycine max (L.) Merr] Processing Based on the Subcellular and Molecular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eta-publications.lbl.gov [eta-publications.lbl.gov]
- 5. Influence of humidity on the initial emittable concentration of formaldehyde and hexaldehyde in building materials: experimental observation and correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atmospheric chemistry of nonanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. scielo.br [scielo.br]
Toxicological Profile and Safety Data of Hexanal for Laboratory Use: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and safety data for hexanal (B45976) (CAS No. 66-25-1), a six-carbon aldehyde commonly used in laboratory settings as a reagent, standard, and fragrance component. Understanding the potential hazards associated with this compound is critical for ensuring safe handling and experimental practices. This document summarizes key toxicity endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Executive Summary
This compound exhibits a generally low to moderate order of acute toxicity via oral and dermal routes. It is classified as a skin and eye irritant. While not considered a skin sensitizer (B1316253) in human tests, some in vitro data suggest a potential for protein binding. Genotoxicity studies have yielded mixed results in vitro, but in vivo assays have not demonstrated genotoxic activity. There is no long-term carcinogenicity data available for this compound. Repeated exposure may lead to effects on the liver and respiratory system. This guide provides detailed toxicological data and experimental context to inform risk assessments and the implementation of appropriate safety protocols in the laboratory.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound, compiled from various studies and regulatory assessments.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 4890 mg/kg bw | Minimally Toxic | [1] |
| LD50 | Mouse | Oral | 8292 mg/kg bw | Minimally Toxic | [2] |
| LD50 | Rabbit | Dermal | > 8100 mg/kg bw | Low Acute Dermal Toxicity | [1] |
| LC50 | Rat | Inhalation | > 5.07 mg/L (4 hours) | Not Classified | [3] |
| LCLo | Rat | Inhalation | 2000 ppm (4 hours) | - | [4] |
Table 2: Irritation and Sensitization
| Endpoint | Species/Test System | Result | Classification | Reference |
| Skin Irritation | Rabbit | Mild to moderate irritant | Irritant | [2] |
| Eye Irritation | Rabbit | Mild to serious eye irritant | Irritant | [2] |
| Skin Sensitization | Human (Maximization Test) | No evidence of sensitization | Not a sensitizer | |
| Skin Sensitization | In vitro (DPRA) | Positive result | Potential for protein binding |
Table 3: Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Reference |
| Repeated Dose Toxicity | Rat | Oral (gavage) | 42-57 days (OECD 422) | 1000 mg/kg bw/day | > 1000 mg/kg bw/day | [1][5] |
| Subacute Inhalation Toxicity | Rat | Inhalation | 4 weeks | - | - | [6] |
Table 4: Genotoxicity
| Test System | Guideline | Result | Conclusion | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Negative | Not mutagenic in bacteria | |
| In vitro Mammalian Cell Gene Mutation Test (HPRT) | OECD 476 | Positive | Mutagenic in mammalian cells in vitro | |
| In vivo Mammalian Alkaline Comet Assay | OECD 489 | Negative | Not genotoxic in vivo |
Table 5: Reproductive and Developmental Toxicity
| Endpoint | Species | Route | NOAEL | Conclusion | Reference |
| Reproductive Toxicity | Rat | Oral (gavage) | 1000 mg/kg bw/day | No adverse effects on reproduction observed | [5] |
Experimental Protocols
This section outlines the methodologies for key toxicological experiments cited in this guide, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
The acute oral toxicity of this compound is determined using the Fixed Dose Procedure. This method aims to identify a dose that causes evident toxicity without mortality.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose. Subsequently, the main study involves dosing animals at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The test substance is administered as a single oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed at the end of the study.
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of this compound to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A small area of the animal's skin is clipped free of fur. A 0.5 mL aliquot of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This study assesses the potential for this compound to cause eye irritation or damage.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single 0.1 mL dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
Inhalation Toxicity (OECD Guideline 403)
This guideline is used to assess the health hazards of short-term exposure to a substance via inhalation.
-
Test Animals: Rats are the preferred species.
-
Procedure: Animals are exposed to the test substance as a vapor or aerosol for a defined period, typically 4 hours. The study can be conducted as a limit test at a high concentration or with multiple concentration groups to determine an LC50.
-
Observations: Animals are monitored for mortality, clinical signs, and body weight changes for up to 14 days post-exposure. A gross necropsy is performed on all animals.
-
Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals.
Signaling Pathways and Mechanisms of Toxicity
While the precise molecular mechanisms of this compound toxicity are not fully elucidated, available evidence from toxicogenomic and related studies suggests the involvement of several key signaling pathways.
Oxidative Stress and Inflammatory Response
Aldehydes, including this compound, are known to induce oxidative stress by depleting intracellular glutathione (B108866) and generating reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory responses.
MAPK/JNK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, are activated in response to various cellular stresses, including oxidative stress.[1][8] Activation of the JNK pathway can lead to a variety of cellular outcomes, including apoptosis (programmed cell death).[9] Studies on related aldehydes suggest that this compound may also modulate this pathway.
Epigenetic Modifications
Recent research indicates that this compound inhalation can lead to epigenetic modifications, specifically DNA methylation changes in lung tissue.[10] These alterations can affect gene expression related to various biological processes, including neuroactive ligand-receptor interaction and protein kinase cascades, potentially contributing to pulmonary toxicity.
Experimental Workflow for Toxicological Assessment
A typical workflow for assessing the toxicological profile of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
Conclusion and Recommendations for Laboratory Use
This compound presents a manageable hazard profile for laboratory use when appropriate safety precautions are taken. It is a skin and eye irritant, and direct contact should be avoided through the use of personal protective equipment, including gloves and safety glasses. Due to its moderate volatility and potential for respiratory irritation, work with this compound should be conducted in a well-ventilated area or a chemical fume hood. While in vivo studies have not shown genotoxic potential, good laboratory practices should always be followed to minimize exposure. The absence of long-term carcinogenicity data warrants a precautionary approach to limit chronic exposure. Researchers should consult the specific Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory guidelines for chemical safety.
References
- 1. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Toxicogenomic analysis of the pulmonary toxic effects of this compound in F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA methylome signatures as epigenetic biomarkers of this compound associated with lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA methylome signatures as epigenetic biomarkers of this compound associated with lung toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexanal as a Signaling Molecule in Plant-Insect Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanal (B45976), a C6 volatile organic compound (VOC) belonging to the green leaf volatiles (GLVs) group, is a critical signaling molecule in the intricate communication network between plants and insects. Released upon tissue damage, this compound serves as a key indicator of herbivory, eliciting a cascade of responses in both the emitting plant and the surrounding ecosystem. For the plant, it can trigger induced defense mechanisms, priming it for further attack. For insects, it acts as a potent semiochemical, capable of attracting natural enemies of herbivores while repelling or attracting the herbivores themselves, depending on the context and concentration. This technical guide provides an in-depth analysis of this compound's function, detailing the underlying signaling pathways, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development seeking to understand and harness the power of this ubiquitous signaling molecule.
Introduction: The Language of Damaged Leaves
Plants, though sessile, are not passive victims in their interactions with herbivorous insects. They possess a sophisticated arsenal (B13267) of defenses, including the production and release of a diverse array of VOCs. Among the most rapidly released and ecologically significant of these are the GLVs, which are responsible for the characteristic "green" odor of freshly cut grass or damaged leaves. This compound is a primary component of this GLV blend, produced via the lipoxygenase (LOX) pathway from the oxidative cleavage of fatty acids like linolenic and linoleic acid.[1] Its presence in the environment is a reliable indicator of plant damage, providing crucial information to a variety of organisms.
This guide will explore the dual role of this compound as both a trigger for plant defense and a modulator of insect behavior. We will delve into the molecular mechanisms of its perception and the subsequent signaling cascades, present a compilation of quantitative data from various studies, and offer detailed protocols for key experimental techniques.
This compound-Induced Plant Defense Signaling
Exposure to this compound can prime or directly induce a plant's defense systems. This involves a complex signaling cascade that leads to the production of defensive compounds and the regulation of gene expression.
The WRKY46-MYC2 Signaling Cascade
Recent research in Arabidopsis thaliana has elucidated a key signaling pathway initiated by (E)-2-hexenal, a related C6 aldehyde. This pathway is likely to share components with the response to this compound. The perception of (E)-2-hexenal at the plasma membrane triggers a rapid influx of calcium ions (Ca²⁺) and a burst of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[2] This initial signal leads to the induced expression of the transcription factors WRKY46 and MYC2.[2][3] These two proteins form a complex that directly binds to the promoter of RBOHD (Respiratory Burst Oxidase Homolog D), a gene responsible for ROS production, thus amplifying the oxidative burst.[2][3] Furthermore, the WRKY46-MYC2 module positively regulates the expression of genes involved in the biosynthesis of flavonoids, such as naringenin, which contribute to insect resistance.[2][3]
Insect Perception and Behavioral Responses to this compound
Insects detect this compound through their olfactory system, primarily via receptors on their antennae and maxillary palps. The perception of this signal can lead to a variety of behaviors, including attraction, repellency, and modulation of feeding and oviposition.
Olfactory Signaling Pathways in Insects
The detection of aldehydes like this compound in insects is mediated by two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[4][5] These receptors are located on the dendrites of olfactory sensory neurons (OSNs) housed within sensory hairs called sensilla.[6]
-
OR Pathway: This pathway involves a heterodimeric complex of a specific odorant-binding OR (e.g., OR2 in locusts for some aldehydes) and a highly conserved co-receptor, Orco.[5][7] Odorant Binding Proteins (OBPs) in the sensillar lymph are thought to solubilize and transport hydrophobic odorants like this compound to the receptors.[7] Upon binding, the OR-Orco complex forms an ion channel, leading to depolarization of the neuron and the generation of an action potential.[4]
-
IR Pathway: IRs are ligand-gated ion channels related to ionotropic glutamate (B1630785) receptors.[4] Similar to the OR pathway, a specific IR works in concert with a co-receptor (e.g., IR8a or IR25a).[5] This pathway is also involved in the detection of aldehydes.[5]
In some insects, both pathways may be involved in the detection of a single compound like this compound, suggesting a complex and potentially nuanced perception of the signal.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WRKY46-MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Chemistry of Hexanal Formation from Lipid Peroxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanal (B45976), a saturated aldehyde, is a significant biomarker and contributor to the aroma profile of oxidized lipids. Its formation is a complex process initiated by the peroxidation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids such as linoleic and arachidonic acid. This technical guide provides a comprehensive overview of the chemical mechanisms underlying this compound formation, detailing both non-enzymatic and enzymatic pathways. It includes structured tables of quantitative data, detailed experimental protocols for inducing and quantifying this compound, and visualizations of the key pathways and workflows to support researchers in the fields of food science, analytical chemistry, and drug development.
Introduction
Lipid peroxidation is a free radical-mediated chain reaction that leads to the oxidative degradation of lipids. This process is a major cause of quality deterioration in food products and is also implicated in various pathological conditions in biological systems due to the formation of reactive secondary products.[1] Among these products, volatile aldehydes are of particular interest due to their impact on flavor and their potential toxicity. This compound, with its characteristic "green" or "grassy" odor, is a primary volatile compound formed from the oxidation of omega-6 fatty acids.[2] Understanding the chemistry of its formation is crucial for developing strategies to control lipid oxidation and for its use as a marker of oxidative stress.
Chemical Mechanisms of this compound Formation
This compound is primarily formed from the decomposition of lipid hydroperoxides, the initial products of lipid peroxidation. The main precursors for this compound are omega-6 fatty acids, with linoleic acid being the most studied.[2] Both non-enzymatic (autoxidation) and enzymatic pathways contribute to its formation.
Non-Enzymatic Formation: Autoxidation
Autoxidation is a spontaneous, free-radical chain reaction that occurs in the presence of oxygen. The process is classically divided into three stages: initiation, propagation, and termination.
-
Initiation: The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in a PUFA, forming a lipid radical (L•). This can be initiated by factors such as heat, light, or the presence of metal ions.[3]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.[4]
-
Termination: The chain reaction is terminated when two radical species react to form a non-radical product.
Specifically, the autoxidation of linoleic acid leads to the formation of a mixture of 9- and 13-hydroperoxyoctadecadienoic acid (HPODE). The 13-HPODE isomer is the direct precursor to this compound.[5] The decomposition of 13-HPODE to form this compound can occur via several mechanisms, including the Hock cleavage . This acid-catalyzed or metal-induced rearrangement of the hydroperoxide leads to the scission of the carbon-carbon bond adjacent to the hydroperoxide group.[6][7]
The formation of this compound from the 13-hydroperoxide of linoleic acid proceeds through the formation of an alkoxyl radical intermediate, which then undergoes β-scission.
Enzymatic Formation
In biological systems and plant-based foods, the formation of this compound is often catalyzed by a series of enzymes. This pathway is generally more specific and efficient than autoxidation.
-
Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[8] In the case of linoleic acid, LOXs can produce either 9-HPODE or 13-HPODE, depending on the specific enzyme. For this compound formation, 13-LOX activity is required.[9]
-
Hydroperoxide Lyases (HPLs): These enzymes cleave the carbon-carbon bond adjacent to the hydroperoxide group of the fatty acid hydroperoxide.[8] The 13-hydroperoxide lyase specifically cleaves 13-HPODE to produce this compound and 12-oxo-(9Z)-dodecenoic acid.[10][11]
This compound Formation from Arachidonic Acid
Arachidonic acid, another important omega-6 fatty acid, also serves as a precursor for this compound. The initial steps of peroxidation, whether through autoxidation or enzymatic action (e.g., by 15-lipoxygenase), lead to the formation of hydroperoxyeicosatetraenoic acids (HPETEs). The decomposition of 15-HPETE can yield this compound, although the pathways are more complex and can lead to a wider array of volatile products compared to linoleic acid.
Quantitative Data on this compound Formation
The yield and rate of this compound formation are influenced by various factors including the type of fatty acid, the presence of pro-oxidants and antioxidants, temperature, and the specific pathway (enzymatic vs. non-enzymatic).
Table 1: Yield of this compound from Linoleic Acid via Enzymatic Pathway
| Substrate | Enzyme System | Product | Yield (%) | Reference |
| Linoleic Acid (100 mM) | Soybean Lipoxygenase-1 | 13-HPOD | 72 | [10] |
| 13-HPOD (15 mM) | Spinach Leaf Hydroperoxide Lyase | This compound | 54 | [10] |
| Linoleic Acid | Recombinant LOX and HPL in K. phaffii | This compound | ~12.9 mM final concentration | [12] |
Table 2: Factors Influencing this compound Formation from Linoleic Acid
| Factor | Condition | Effect on this compound Formation | Reference |
| Temperature | Increased from 100°C to 200°C in soybean oil | Significant increase in this compound concentration | [13][14] |
| Oxygen Concentration | Increased oxygen concentration | Increased rate of this compound formation | [9][15] |
| Pro-oxidants (Iron) | Addition of FeSO₄ to macrophages | Increased lipid peroxidation and subsequent aldehyde formation | [4] |
| Antioxidants (α-Tocopherol) | Low concentrations (up to 0.35 mg/g lipid) | Inhibition of lipid radical formation | [16] |
| High concentrations (>0.35 mg/g lipid) | Pro-oxidant effect, intensifying adduct formation | [16] |
Experimental Protocols
Induction of Lipid Peroxidation in vitro (Fenton Reaction)
The Fenton reaction is a common method to induce lipid peroxidation in vitro by generating highly reactive hydroxyl radicals.[1][3]
Materials:
-
Linoleic acid or other PUFA substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared)
-
Hydrogen peroxide (H₂O₂) solution
Protocol:
-
Prepare a stock solution of the lipid substrate (e.g., 10 mM linoleic acid in ethanol).
-
In a glass vial, add the lipid stock solution to PBS to achieve the desired final concentration (e.g., 1 mM). Emulsify by vortexing or sonication.
-
Initiate the reaction by adding freshly prepared FeSO₄ and H₂O₂ solutions to the lipid emulsion. Typical final concentrations are in the range of 50-100 µM for FeSO₄ and 100-500 µM for H₂O₂.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-4 hours) with gentle shaking.
-
Stop the reaction by adding a chelating agent like EDTA or an antioxidant like butylated hydroxytoluene (BHT).
-
Proceed with the analysis of this compound.
Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME-GC-MS is a sensitive and solvent-free technique for the analysis of volatile compounds like this compound from a sample matrix.[5][7][17]
Materials and Equipment:
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME holder
-
Headspace vials (e.g., 20 mL) with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard for calibration
-
Internal standard (e.g., d12-hexanal)
Protocol:
-
Sample Preparation: Place a known amount of the oxidized lipid sample (or an aliquot of the reaction mixture from the induction protocol) into a headspace vial. For solid samples, a known weight is used. For liquid samples, a known volume is used. Add a known amount of the internal standard. Seal the vial tightly.
-
SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes).
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic m/z ions for this compound are monitored (e.g., m/z 56, 72, 82, 100).
-
-
Quantification: Create a calibration curve using known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Conclusion
The formation of this compound from lipid peroxidation is a multifaceted process involving both enzymatic and non-enzymatic pathways, with the 13-hydroperoxide of omega-6 fatty acids being the key intermediate. Understanding these chemical mechanisms is fundamental for controlling lipid oxidation in various applications, from improving the shelf-life of food products to studying oxidative stress in biological systems. The provided experimental protocols offer a starting point for researchers to induce and accurately quantify this compound, enabling further investigation into the factors that influence its formation and its role as a biomarker. The continued study of this compound formation will undoubtedly contribute to advancements in food science, medicine, and drug development.
References
- 1. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron induces lipid peroxidation in cultured macrophages, increases their ability to oxidatively modify LDL, and affects their secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. From linoleic acid to this compound and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From linoleic acid to this compound and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. packagingtechnologyandresearch.com [packagingtechnologyandresearch.com]
- 16. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
Understanding the Solubility of Hexanal in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexanal (B45976), a six-carbon aldehyde, is a significant molecule in various fields, including flavor and fragrance science, chemical synthesis, and as a potential biomarker. Its interaction with organic solvents is a critical factor in its application, formulation, and analysis. This technical guide provides an in-depth overview of the solubility of this compound in different organic solvents, complete with available data and detailed experimental protocols for its determination.
Core Concepts of Solubility
The solubility of a solute (in this case, this compound) in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a polar carbonyl group (-CHO) and a nonpolar five-carbon alkyl chain. This dual nature influences its solubility in various organic solvents.
-
Polarity: The carbonyl group can participate in dipole-dipole interactions.
-
Nonpolar Character: The hexyl chain contributes to van der Waals forces.
Therefore, this compound is expected to be soluble in a range of organic solvents, from polar to nonpolar.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble, Miscible | [1][2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble, Miscible | [1][2] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble, Miscible | [1] |
| Benzene | C₆H₆ | Nonpolar | Soluble, Miscible | [1] |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Miscible | [1][2] |
| Fixed Oils | N/A | Nonpolar | Miscible | [1][2] |
It is important to note that "miscible" implies that the substances are soluble in each other in all proportions.
Experimental Protocols for Determining this compound Solubility
For applications requiring precise solubility data, experimental determination is necessary. Below are detailed methodologies for key experiments that can be adapted for determining the solubility of this compound in various organic solvents.
Method 1: Gravimetric Analysis
This is a straightforward method for determining solubility.
Protocol:
-
Preparation: Add a known volume of the selected organic solvent to a sealed vial.
-
Saturation: Add an excess amount of this compound to the solvent.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: Allow any undissolved this compound to settle.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution).
-
Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas).
-
Drying and Weighing: Dry the remaining residue (this compound) to a constant weight.
-
Calculation: Calculate the solubility in g/100mL or mol/L based on the weight of the residue and the volume of the supernatant sampled.
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for determining the concentration of a volatile compound like this compound in a solution.
Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.
-
Inject a fixed volume of each standard into the gas chromatograph.
-
Record the peak area for this compound in each chromatogram.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).
-
-
Analysis:
-
Inject a known volume of the clear supernatant from the saturated solution into the GC.
-
Record the peak area for this compound.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the saturated solution from its peak area. This concentration represents the solubility.
-
Method 3: UV-Vis Spectrophotometry
This method is applicable if this compound or a derivative exhibits a distinct absorbance in the UV-Vis spectrum. Aldehydes can be derivatized to produce colored compounds suitable for spectrophotometric analysis.
Protocol:
-
Derivatization: React the aldehyde group of this compound with a suitable reagent (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form a colored derivative (a hydrazone).
-
Calibration Curve:
-
Prepare a series of standard solutions of the this compound derivative in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution of this compound in the organic solvent.
-
Take a known volume of the supernatant and react it with the derivatizing agent under the same conditions as the standards.
-
-
Analysis:
-
Measure the absorbance of the derivatized sample at λmax.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of the this compound derivative, and from this, calculate the solubility of this compound.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
References
The Biological Significance of Hexanal in Microbial Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanal (B45976), a six-carbon aldehyde, is a volatile organic compound (VOC) ubiquitously found in nature, arising from the oxidation of fatty acids in plants, fruits, and microorganisms. Beyond its well-known contribution to aromas, this compound plays a significant role in microbial communication, acting as a potent signaling molecule that can modulate a range of microbial behaviors. This technical guide provides an in-depth exploration of the biological significance of this compound in microbial signaling pathways, with a focus on its impact on both bacteria and fungi. We will delve into its role as a quorum sensing inhibitor, its antifungal mechanisms, and its influence on gene expression. This guide will present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Intercellular communication is a fundamental process that allows microorganisms to coordinate their activities, adapt to changing environments, and establish symbiotic or pathogenic relationships with their hosts. This communication is often mediated by small, diffusible signaling molecules. In recent years, volatile organic compounds (VOCs) have emerged as a crucial class of signaling molecules in microbial ecology. Among these, this compound has garnered significant attention for its diverse effects on microbial physiology and behavior.
This guide will explore the multifaceted role of this compound in microbial signaling, with a particular emphasis on its potential as a novel antimicrobial and anti-virulence agent. We will examine its impact on bacterial quorum sensing, a cell-density-dependent communication system that regulates virulence factor production and biofilm formation. Furthermore, we will investigate its antifungal properties, detailing its mechanisms of action against various pathogenic and spoilage fungi.
Quantitative Data on this compound's Biological Activity
The biological effects of this compound on microorganisms are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC | Reference(s) |
| Pseudomonas fluorescens | Bacterium | 0.313 mg/mL | [1] |
| Erwinia carotovora | Bacterium | 0.625 mg/mL | [1] |
| Vibrio parahaemolyticus | Bacterium | 0.4 mg/mL | [2] |
| Escherichia coli (Shiga-toxin-producing) | Bacterium | 2.24 - 2.52 mg/mL | [3][4] |
| Aspergillus flavus | Fungus | 0.4 µL/mL | [5] |
| Botrytis cinerea | Fungus | 160 µL/L | [6] |
Table 2: Inhibition of Quorum Sensing (QS)-Mediated Processes by this compound
| Microorganism | Process Inhibited | This compound Concentration | % Inhibition | Reference(s) |
| Pseudomonas fluorescens | AHL Production (C8-HSL) | 1/2 MIC (0.1565 mg/mL) | 60.78% | [1] |
| Erwinia carotovora | AHL Production (3-oxo-C6-HSL) | 1/2 MIC | 76.27% | [1][7] |
| Vibrio parahaemolyticus | Biofilm Formation | 1/8 MIC | 31.8% | [2] |
| Vibrio parahaemolyticus | Biofilm Formation | 1/4 MIC | 65.4% | [2] |
| Pseudomonas fluorescens | Biofilm Formation (with Geraniol) | 0.5 MIC | 51.8% | [8][9] |
| Pseudomonas fluorescens | Motility (with Geraniol) | 0.5 MIC | 60.13% | [8][9] |
| Pseudomonas fluorescens | Extracellular Protease Activity (with Geraniol) | 0.5 MIC | 58.9% | [8][9] |
Table 3: Effect of this compound on Gene Expression in Pseudomonas fluorescens
| Gene | Function | This compound Treatment (with Geraniol) | Fold Change | Reference(s) |
| pcoI | AHL Synthetase | 0.5 MIC | 0.29 | [8][9] |
| gacA | Sensor Kinase | 0.5 MIC | 0.38 | [8][9] |
| pcoR | AHL Receptor Protein | 0.5 MIC | Significant Inhibition | [8] |
| gacS | Response Regulator | 0.5 MIC | Significant Inhibition | [8] |
This compound in Bacterial Signaling: Quorum Sensing Inhibition
Quorum sensing (QS) is a pivotal communication mechanism in many Gram-negative bacteria, enabling them to coordinate gene expression in a population-density-dependent manner. This process relies on the production, detection, and response to small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs). This compound has been shown to be a potent inhibitor of AHL-mediated QS in several pathogenic and spoilage bacteria, including Pseudomonas fluorescens and Erwinia carotovora.[1][7]
The primary mechanism of QS inhibition by this compound involves the downregulation of genes responsible for AHL synthesis.[1] Specifically, in P. fluorescens, this compound, particularly in combination with geraniol (B1671447), significantly suppresses the expression of pcoI, the gene encoding the AHL synthase, and gacA, which is involved in the global regulation of secondary metabolism and virulence.[8][9] This leads to a reduction in the production of AHL signal molecules, thereby preventing the activation of QS-dependent genes that control virulence factors such as biofilm formation, motility, and the secretion of extracellular enzymes.[1][8][9]
Caption: AHL-mediated quorum sensing pathway in P. fluorescens and points of inhibition by this compound.
This compound in Fungal Signaling: Antifungal Mechanisms
This compound exhibits significant antifungal activity against a broad spectrum of fungi, including important plant pathogens and mycotoxin producers like Aspergillus flavus and Botrytis cinerea.[5][6] Its antifungal mechanism is multifaceted, targeting several key cellular processes.
One of the primary modes of action is the disruption of the fungal cell membrane.[6] this compound's lipophilic nature allows it to intercalate into the lipid bilayer, altering membrane fluidity and permeability. This leads to the leakage of intracellular components, such as ions and small molecules, ultimately causing cell death.
Furthermore, this compound has been shown to interfere with mitochondrial function and energy metabolism. It can inhibit key enzymes in the respiratory chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[5] The accumulation of ROS induces oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.
In some fungi, such as Botrytis cinerea, this compound has been observed to downregulate genes involved in ergosterol (B1671047) biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function.
Caption: Multifaceted antifungal mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for a Volatile Compound (this compound)
This protocol is adapted for volatile compounds and aims to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal culture)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
This compound
-
Sterile diluent (e.g., ethanol (B145695) or DMSO)
-
Sealing film for microtiter plates
-
Microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate liquid medium. Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable sterile diluent. Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate.
-
Inoculate Plates: Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
Seal and Incubate: Seal the microtiter plate with a sterile, breathable sealing film to prevent the evaporation of this compound while allowing for gas exchange. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Determine MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (for bacteria) or fungal growth. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation by microorganisms.
Materials:
-
Bacterial culture
-
Appropriate liquid growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Cultures and this compound Concentrations: Grow an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh medium. In a 96-well plate, prepare serial dilutions of this compound in the growth medium.
-
Inoculate and Incubate: Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions. Include control wells with bacteria and no this compound. Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.
-
Staining: Gently remove the planktonic cells by washing the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS to remove excess stain.
-
Solubilization and Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. Transfer 125 µL of the solubilized solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Quorum Sensing Inhibition Assay (using Chromobacterium violaceum CV026)
This bioassay uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to short-chain AHLs, to screen for QS inhibitors.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
AHL-producing test bacterium (e.g., P. fluorescens)
-
This compound
-
Sterile petri dishes and microtiter plates
Procedure:
-
Prepare Reporter Strain: Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Prepare Test Plates: Prepare LB agar plates. In the center of each plate, spot-inoculate the AHL-producing test bacterium.
-
Apply this compound: Apply different concentrations of this compound to sterile paper discs and place them on the agar surface at a distance from the AHL-producing bacterium.
-
Overlay with Reporter Strain: Overlay the plates with molten, cooled (45°C) soft LB agar (0.7% agar) seeded with the overnight culture of C. violaceum CV026.
-
Incubate and Observe: Incubate the plates at 30°C for 24-48 hours. Inhibition of QS is observed as a zone of colorless growth of CV026 around the this compound-treated discs, indicating the inhibition of violacein production.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships within signaling pathways is crucial for understanding and replicating research. The following diagrams, created using Graphviz, illustrate these processes.
Caption: A typical experimental workflow for a biofilm formation inhibition assay.
Conclusion and Future Directions
This compound is a versatile signaling molecule with significant implications for microbial communication and control. Its ability to inhibit quorum sensing in bacteria and its multifaceted antifungal activity make it a promising candidate for the development of novel antimicrobial and anti-virulence strategies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound.
Future research should focus on elucidating the precise molecular targets of this compound in different microorganisms, exploring its synergistic effects with existing antimicrobial agents, and developing effective delivery systems for its application in clinical, agricultural, and industrial settings. A deeper understanding of the role of this compound and other VOCs in microbial signaling will undoubtedly open new avenues for combating microbial infections and spoilage.
References
- 1. Inhibitory effects of this compound on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eugenol, citral, and this compound, alone or in combination with heat, affect viability, biofilm formation, and swarming on Shiga-toxin-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eugenol, citral, and this compound, alone or in combination with heat, affect viability, biofilm formation, and swarming on Shiga-toxin-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The combination of this compound and geraniol in sublethal concentrations synergistically inhibits quorum sensing in Pseudomonas fluorescens-In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sensusimpact.com [sensusimpact.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Hexanal from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and quantification of hexanal (B45976) from various food matrices. This compound, a key secondary product of lipid oxidation, is a critical marker for assessing the shelf-life and sensory quality of food products. The following protocols for Headspace Solid-Phase Microextraction (HS-SPME), Static Headspace-Gas Chromatography (SHS-GC), and Dynamic Headspace-Gas Chromatography (DHS-GC) are designed to offer robust and reproducible results for researchers in food science and related fields.
Methods Overview
Several techniques are employed for the isolation and concentration of this compound from complex food samples prior to chromatographic analysis. The choice of method often depends on the food matrix, the required sensitivity, and the available instrumentation.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and simple technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including this compound, are adsorbed onto the fiber and then thermally desorbed in the injector of a gas chromatograph.
-
Static Headspace-Gas Chromatography (SHS-GC): This method involves placing the sample in a sealed vial and heating it to allow volatile compounds to partition between the sample and the headspace. A portion of the headspace gas is then injected into the GC system.
-
Dynamic Headspace-Gas Chromatography (DHS-GC): An advancement of the static headspace technique, where the headspace is purged with an inert gas, and the volatile compounds are swept onto an adsorbent trap. This pre-concentration step significantly enhances sensitivity.[1]
-
Solvent Extraction: A traditional method involving the use of organic solvents to extract lipids and associated volatile compounds from the food matrix. While effective, it can be time-consuming and may introduce solvent-related artifacts.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for various this compound extraction methods from different food matrices, providing a basis for method selection and comparison.
| Method | Food Matrix | Fiber/Trap | Recovery (%) | Limit of Detection (LOD) | Linearity (r²) | Relative Standard Deviation (RSD) (%) | Reference |
| HS-SPME-GC-FID | Various Foods | CAR/PDMS, DVB/CAR/PDMS, PDMS/DVB | 77.3 - 80.9 | < ng/g level | > 0.999 | 0.5 - 4.0 | [3] |
| HS-SPME-GC/MS | Butter | CAR/PDMS | - | - | - | - | [4] |
| HS-SPME-GC/MS | Freeze-dried chicken myofibrils | - | 95 | - | 0.995 | - | [5] |
| HS-SPME-GC-MS | Mayonnaise-type soy dressing | PDMS/DVB | 97.7 | 1.06 ng/g | - | 3.3 | [6] |
| HS-SPME-GC | Cooked turkey | CAR/PDMS | - | 2 ng/g | - | - | [7] |
| SHS-GC | Fat-rich foods | - | - | 15 µg/L | > 0.999 | 1.2 | [8] |
| SHS-GC | Rapeseed oil | - | - | 0.06 mg/kg | 0.999 | 3.11 | [9] |
| SHS-GC | Potato chips | - | - | 0.07 mg/kg | 0.999 | 5.43 | [9] |
| SHS-GC | Mayonnaise | - | - | 0.09 mg/kg | 0.999 | 4.52 | [9] |
| DHS-GC/MS | Rice | Adsorbent Trap | 97.0 - 107.0 | 3.7 ng/g | - | 3.3 - 6.1 | [10] |
| HS-LPME-GC | Potato crisps | - | 96.8 - 98.5 | 0.1 µg/L | - | - | [11] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized procedure based on common practices for this compound analysis in various food matrices.[3][6]
1. Materials and Reagents:
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB, 75 µm CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
-
Heater-stirrer or water bath
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
This compound standard
-
Sodium chloride (NaCl)
-
Deionized water
2. Sample Preparation:
-
Weigh 0.3 - 1.0 g of the homogenized food sample into a 20 mL headspace vial.[3][6] For solid samples, grinding or powdering may be necessary.
-
For some matrices, add a specific volume of deionized water or saturated NaCl solution to the vial to facilitate the release of volatile compounds.[3]
-
Add a known amount of internal standard to each sample and calibration standard.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
3. HS-SPME Procedure:
-
Place the sealed vial in a heater-stirrer or water bath set to the desired equilibration temperature (e.g., 40°C).[6]
-
Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) with agitation.[6][12]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-35 minutes).[6]
-
Retract the fiber into the needle housing.
4. GC Analysis:
-
Immediately insert the SPME fiber into the hot injector of the GC, which is held at a temperature sufficient for thermal desorption (e.g., 250°C).[6]
-
Desorb the analytes for a specified time (e.g., 2-3 minutes).[3][6]
-
Start the GC run to separate and detect the analytes.
5. Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound under the same conditions.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Protocol 2: Static Headspace-Gas Chromatography (SHS-GC)
This protocol is adapted for the analysis of this compound in fat-rich food matrices.[8][9]
1. Materials and Reagents:
-
Headspace autosampler
-
20 mL headspace vials with PTFE/silicone septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
This compound standard
-
Internal standard (e.g., benzaldehyde)[8]
-
Matrix for this compound release (e.g., tetradecane (B157292) or water)[8][9]
2. Sample Preparation:
-
Place a known amount of the ground or homogenized sample (e.g., 1 g) into a 20 mL headspace vial.[8]
-
Add a precise volume of the release matrix containing the internal standard (e.g., 2 mL of 0.1 g/L benzaldehyde (B42025) in tetradecane).[8]
-
Hermetically seal the vial.
-
For some samples, ultrasonication for a short period (e.g., 10 minutes) can aid in analyte release.[8]
3. SHS-GC Procedure:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 80-110°C) for a defined time (e.g., 20-40 minutes) to allow for partitioning of this compound into the headspace.[9]
-
Automatically inject a specific volume of the headspace gas into the GC.
4. GC Analysis:
-
The GC is programmed with a suitable temperature ramp to separate this compound from other volatile compounds. The FID is used for detection.
5. Quantification:
-
Quantification is performed using the internal standard method with a calibration curve prepared in the same matrix.
Protocol 3: Dynamic Headspace-Gas Chromatography (DHS-GC/MS)
This protocol enhances sensitivity by concentrating volatiles from the headspace.[1][13]
1. Materials and Reagents:
-
Dynamic headspace sampler with an adsorbent trap
-
22 mL headspace vials
-
Gas chromatograph with a mass spectrometer (GC/MS)
-
This compound standard
-
Methanol (B129727) (for standard preparation)
2. Standard and Sample Preparation:
-
Prepare this compound standards in methanol at various concentrations.[13]
-
Place a known amount of the food sample (e.g., 1 g of ground rice) into a 22 mL headspace vial.[13]
-
For calibration, create matrix-matched standards by adding known amounts of the this compound stock solutions to vials containing the blank food matrix.[13]
-
Seal the vials.
3. DHS Procedure:
-
Place the vials in the dynamic headspace analyzer.
-
Set the instrument parameters, including sample equilibration temperature (e.g., 30°C for rice), purge gas flow rate, and trapping time.[10][13]
-
The headspace above the sample is swept with an inert gas (e.g., helium) onto an adsorbent trap, concentrating the volatile compounds.
-
The trap is then rapidly heated to desorb the analytes into the GC/MS system.
4. GC/MS Analysis:
-
The GC separates the desorbed compounds, and the MS is used for identification and quantification.
5. Quantification:
-
A calibration curve is generated using the matrix-matched standards to ensure accurate quantification, as the food matrix can affect this compound recovery.[13]
Visualizations
Caption: Workflow for this compound Extraction using HS-SPME.
Caption: Workflow for this compound Extraction using SHS-GC.
Caption: Workflow for this compound Extraction using DHS-GC/MS.
References
- 1. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 2. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. antec.de [antec.de]
Quantification of Hexanal Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of hexanal (B45976) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a six-carbon aldehyde, is a significant biomarker for lipid peroxidation and is widely used as an indicator of oxidative stress in various fields, including food science, clinical diagnostics, and drug development. Its accurate quantification is crucial for assessing product shelf-life, disease diagnosis, and evaluating the efficacy of antioxidant therapies.
Introduction
This compound is a volatile organic compound (VOC) formed during the oxidation of omega-6 fatty acids, such as linoleic acid.[1][2] As a key secondary product of lipid peroxidation, its concentration correlates with the extent of oxidative degradation in biological and food systems. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex matrices. This application note details validated methods for this compound quantification, including sample preparation, GC-MS analysis, and data interpretation.
Experimental Protocols
The accurate quantification of this compound necessitates meticulous sample preparation to extract the analyte from the matrix and concentrate it for GC-MS analysis. Two common and effective techniques are Dynamic Headspace (DHS) and Solid-Phase Microextraction (SPME).
Dynamic Headspace (DHS) Protocol
Dynamic headspace sampling is a technique where the headspace gas above a sample is swept with an inert gas and the volatile compounds are collected on an adsorbent trap. This method offers excellent sensitivity by concentrating the analytes prior to GC-MS analysis.[1][2]
Materials:
-
This compound standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Inert gas (Helium or Nitrogen)
-
22 mL headspace vials with screw caps (B75204) and septa
-
Adsorbent trap (e.g., Tenax TA)
-
GC-MS system with a DHS autosampler
Procedure:
-
Standard Preparation:
-
Calibration Curve Preparation:
-
Sample Preparation:
-
Dynamic Headspace Analysis:
-
Place the vials in the DHS autosampler.
-
Set the incubation temperature and time (e.g., 30°C for 5 minutes for rice).[4]
-
The volatile compounds, including this compound, are purged from the headspace with an inert gas and trapped on the adsorbent.
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
-
Solid-Phase Microextraction (SPME) Protocol
SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from the headspace of a sample. It is a simple, rapid, and sensitive method for volatile compound analysis.
Materials:
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))[5][6]
-
Headspace vials with screw caps and septa
-
GC-MS system with an SPME-compatible injection port
Procedure:
-
Standard and Sample Preparation:
-
SPME Extraction:
-
Condition the SPME fiber according to the manufacturer's instructions (e.g., 270°C for 30 minutes).[10]
-
Place the sample vial in a heating block or water bath set to the desired equilibrium temperature (e.g., 40°C or 60°C).[5][6]
-
Allow the sample to equilibrate for a set time (e.g., 10 minutes).[5][6]
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 10 to 35 minutes).[5][6]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS.
-
Desorb the analytes from the fiber for a specified time (e.g., 2 minutes at 250°C).[6]
-
GC-MS Instrumental Parameters
The following table summarizes typical GC-MS parameters for this compound quantification. These parameters may require optimization based on the specific instrument and application.
| Parameter | Dynamic Headspace (DHS) | Solid-Phase Microextraction (SPME) |
| Gas Chromatograph | ||
| Column | DB-5 (60 m x 0.25 mm, 0.25 µm film)[11] | VF-WAXms (30 m x 0.25 mm, 0.25 µm film)[10] |
| Injection Mode | Splitless | Splitless |
| Inlet Temperature | 250 °C | 250 °C[6] |
| Carrier Gas | Helium | Helium |
| Oven Program | 50°C (hold 2 min), ramp to 230°C at 10°C/min[11] | 40°C (hold 3 min), ramp to 240°C at 10°C/min |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (m/z) | 56 (quantifier), 44, 72, 82[3] | 56 (quantifier), 44, 72, 82 |
| Transfer Line Temp | 250 °C | 250 °C |
| Ion Source Temp | 230 °C | 230 °C |
Quantitative Data Summary
The performance of the GC-MS method for this compound quantification is evaluated through validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Method | Matrix | Linearity Range | r² | LOD | LOQ | Reference |
| Dynamic Headspace | Vegetable Oil | 10 ng/mL - 1 µg/mL | 0.9999 | 3.3 ng/mL | 9.8 ng/mL | [11] |
| Dynamic Headspace | Rice | 10 ng - 1000 ng | 0.9902 | - | - | [3] |
| Dynamic Headspace | Infant Formula | 10 ng - 1000 ng | 0.9998 | - | - | [3] |
| SPME-GC/MS | Chicken Myofibrils | 0.01 - 10 mg/L | 0.995 | - | - | [12][13] |
| HS-SPME | Soy Dressing | 1 - 3000 ng/g | - | 1.06 ng/g | 3.53 ng/g | [6][14] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: General workflow for this compound quantification by GC-MS.
Caption: Step-by-step SPME workflow for this compound analysis.
Conclusion
The GC-MS methods detailed in this application note provide robust and sensitive protocols for the quantification of this compound in a variety of matrices. The choice between Dynamic Headspace and Solid-Phase Microextraction will depend on the specific application, sample type, and desired sensitivity. Proper method validation is essential to ensure accurate and reliable results. These protocols can be readily adapted by researchers, scientists, and drug development professionals for routine analysis and research applications.
References
- 1. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 2. antec.de [antec.de]
- 3. scioninstruments.com [scioninstruments.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify this compound in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 11. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid phase microextraction-gas chromatography for quantifying headspace this compound above freeze-dried chicken myofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of hexanal as a biomarker for oxidative stress in biological samples.
Application Notes
Hexanal (B45976), a volatile aldehyde, is a significant secondary product of the peroxidation of n-6 polyunsaturated fatty acids, such as linoleic acid. Its presence and concentration in biological samples are increasingly recognized as a reliable and sensitive biomarker for oxidative stress. Elevated levels of this compound have been associated with various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. This document provides detailed protocols for the collection and analysis of this compound in various biological matrices, offering researchers, scientists, and drug development professionals a guide to utilizing this compound as a key indicator of oxidative damage.
The measurement of this compound can be a valuable tool in preclinical and clinical research for several reasons:
-
Early Disease Detection: Increased this compound concentrations have been observed in the breath of lung cancer patients, suggesting its potential as a non-invasive screening tool.[1][2][3]
-
Monitoring Disease Progression and Treatment Efficacy: Tracking this compound levels over time may provide insights into the progression of diseases characterized by oxidative stress and the effectiveness of therapeutic interventions.
-
Assessment of Oxidative Stability: In contexts like food science and stored biological products (e.g., milk), this compound is a key marker for lipid peroxidation and overall oxidative deterioration.[4][5][6][7]
This document outlines the methodologies for this compound quantification in breath, blood, and other biological samples, providing a foundation for its application in diverse research and development settings.
Signaling Pathway: Lipid Peroxidation and this compound Formation
The formation of this compound is a direct consequence of the oxidative degradation of lipids, a process known as lipid peroxidation. This cascade is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids.
References
- 1. Exhaled Aldehydes as Biomarkers for Lung Diseases: A Narrative Review | MDPI [mdpi.com]
- 2. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. This compound as biomarker for milk oxidative stress induced by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [bia.unibz.it]
- 6. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexanal in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanal (B45976), a six-carbon aldehyde, is a pivotal building block in the synthesis of a diverse array of flavor and fragrance compounds. Its characteristic green, grassy, and slightly fruity aroma makes it a valuable ingredient in its own right, often used to impart fresh and natural notes to formulations.[1] Beyond its direct use, the reactivity of its aldehyde functional group allows for a multitude of chemical transformations, leading to the creation of new molecules with unique and desirable sensory properties.
This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, yielding valuable flavor and fragrance compounds. The protocols are intended to serve as a practical guide for researchers and professionals in the fields of flavor and fragrance chemistry, organic synthesis, and product development.
Synthetic Pathways from this compound
The following diagram illustrates the key synthetic pathways described in these application notes, starting from this compound.
Caption: Key synthetic routes from this compound to important flavor and fragrance compounds.
I. Reduction of this compound to 1-Hexanol
Application Note: The reduction of this compound to 1-hexanol is a fundamental transformation that converts the sharp, green aroma of the aldehyde into the milder, slightly fruity and fusel-like notes of the corresponding alcohol. 1-Hexanol is a versatile ingredient used in a variety of fruit and floral fragrance compositions. This protocol utilizes sodium borohydride (B1222165), a mild and selective reducing agent.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Methanol (B129727) (10 vol)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add deionized water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 1-hexanol.
-
Purify the crude product by distillation to obtain pure 1-hexanol.
-
Quantitative Data:
| Parameter | Value |
| Expected Yield | >90% |
| Boiling Point of 1-Hexanol | 157 °C |
| Sensory Profile of 1-Hexanol | Mild, alcoholic, slightly fruity, fusel |
II. Esterification of 1-Hexanol to Hexyl Acetate
Application Note: Hexyl acetate is a widely used flavor and fragrance compound with a characteristic sweet, fruity, pear-like aroma.[2][3] It is synthesized by the esterification of 1-hexanol with an acetylating agent. This protocol employs acetic anhydride (B1165640) for an efficient conversion.
Experimental Protocol:
-
Materials:
-
1-Hexanol (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (B92270) (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-hexanol (1.0 eq) and acetic anhydride (1.2 eq).
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Wash the organic layer with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude hexyl acetate by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~85-95% | [4] |
| Boiling Point of Hexyl Acetate | 171 °C | [5] |
| Odor Threshold of Hexyl Acetate | 1.8 ppb | [5] |
| Sensory Profile of Hexyl Acetate | Sweet, fruity, pear, apple, banana | [6] |
III. Aldol Condensation of this compound to α-Amyl Cinnamaldehyde
Application Note: α-Amyl cinnamaldehyde is a key fragrance ingredient known for its intense, floral, jasmine-like aroma.[4] It is synthesized via a base-catalyzed aldol condensation between this compound and benzaldehyde (B42025). Careful control of reaction conditions is crucial to favor the cross-condensation product over self-condensation of this compound.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
-
Procedure:
-
In a three-necked flask, prepare a solution of sodium hydroxide (1.1 eq) in a mixture of ethanol and water.
-
Cool the solution to 10-15 °C in an ice bath.
-
In a dropping funnel, prepare a mixture of this compound (1.0 eq) and benzaldehyde (1.2 eq).
-
Add the aldehyde mixture dropwise to the stirred sodium hydroxide solution, maintaining the temperature between 10-20 °C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude α-amyl cinnamaldehyde by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~70-85% | [2] |
| Boiling Point of α-Amyl Cinnamaldehyde | ~287-290 °C | |
| Sensory Profile of α-Amyl Cinnamaldehyde | Floral, jasmine, sweet, oily, fruity | [4] |
IV. Grignard Reaction of this compound to 3-Octanol
Application Note: The Grignard reaction provides a powerful method for forming carbon-carbon bonds. The reaction of this compound with ethylmagnesium bromide yields 3-octanol, a secondary alcohol with a characteristic earthy, mushroom-like, and nutty aroma.[5][7] This compound finds applications in savory and gourmand flavor compositions. Strict anhydrous conditions are essential for the success of this reaction.
Experimental Protocol:
-
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
Ethyl bromide (1.0 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Flame-dried three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
-
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
Add a small portion of ethyl bromide to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining ethyl bromide dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude 3-octanol by distillation.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~60-75% | [5] |
| Boiling Point of 3-Octanol | 175-178 °C | [5] |
| Sensory Profile of 3-Octanol | Earthy, mushroom, herbaceous, nutty | [2][5] |
V. Wittig Reaction of this compound to (Z)-2-Nonene
Application Note: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. The reaction of this compound with a non-stabilized phosphorus ylide, such as that derived from propyltriphenylphosphonium bromide, is expected to predominantly yield the (Z)-isomer of 2-nonene. (Z)-2-Nonene possesses a green, fatty, and slightly waxy aroma, which can be utilized in various fragrance compositions.
Experimental Protocol:
-
Materials:
-
Propyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
This compound (1.0 eq)
-
Pentane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Flame-dried two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
-
Procedure:
-
Ylide Formation:
-
In a flame-dried two-necked flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Slowly add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and carefully remove the solvent by distillation (the product is volatile).
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | ~60-80% | |
| Boiling Point of (Z)-2-Nonene | ~146-147 °C | |
| Sensory Profile of (Z)-2-Nonene | Green, fatty, waxy | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the Grignard reaction and a typical experimental workflow for product purification.
Caption: General mechanism of the Grignard reaction for alcohol synthesis.
Caption: General experimental workflow for the purification of synthesized flavor and fragrance compounds.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of flavor and fragrance compounds. The protocols detailed in this document provide a foundation for the preparation of key aroma chemicals through common and reliable organic transformations. By understanding and applying these synthetic methods, researchers and professionals can continue to innovate and develop new and exciting flavor and fragrance ingredients. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount for achieving high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]
- 3. (Z)-2-nonene, 6434-77-1 [thegoodscentscompany.com]
- 4. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solved 2. If 1.5 g of 1-hexanol is reacted with an excess of | Chegg.com [chegg.com]
- 7. EP0392579A2 - Improvements in and relating to aldol condensation - Google Patents [patents.google.com]
Application Notes and Protocols for Headspace Solid-Phase Microextraction (SPME) of Hexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanal (B45976), a six-carbon aldehyde, is a significant volatile organic compound (VOC) primarily formed from the lipid peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid.[1] Its presence and concentration are critical indicators of oxidative stress in biological systems, shelf-life and quality of food products, and the stability of pharmaceutical formulations.[1] Accurate and sensitive quantification of this compound is therefore crucial in various research and development fields.
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC) offers a robust, solvent-free, and sensitive method for the determination of this compound.[1][2] This technique involves the extraction of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption in the GC injector for analysis.[1] These application notes provide detailed protocols and optimized parameters for the successful HS-SPME analysis of this compound.
Principle of HS-SPME for this compound Analysis
The HS-SPME method is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial.[1] Volatile compounds, including this compound, partition between the sample matrix, the headspace, and the fiber coating. After a specific extraction time, the fiber is retracted and introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and detection, typically by a mass spectrometer (MS) or a flame ionization detector (FID).[1][3]
Key Parameters Influencing this compound Extraction
The efficiency of HS-SPME for this compound analysis is influenced by several critical parameters. Optimization of these parameters is essential for achieving high sensitivity, accuracy, and reproducibility.
Caption: Key parameters affecting the efficiency of headspace SPME for this compound analysis.
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for the broad-range analysis of volatile compounds, including this compound.[1][4] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.[2][5]
-
SPME Holder: Manual or autosampler compatible holder.
-
Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.[1]
-
This compound Standard: High purity grade.
-
Internal Standard (Optional but Recommended): Deuterated this compound (D12-hexanal) or a compound with similar chemical properties but different retention time, such as 2-methylpentanal.[5][6]
-
Sodium Chloride (NaCl): ACS grade, for the "salting-out" effect to enhance analyte volatility.[1]
-
Organic Solvent: Methanol or ethanol (B145695) for standard preparation.[1]
Standard Solution Preparation
-
Primary Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the chosen solvent.
-
Internal Standard Stock Solution: If used, prepare a stock solution of the internal standard (e.g., 1000 µg/mL D12-hexanal in methanol).
Sample Preparation
-
Accurately weigh or pipette a defined amount of the sample (e.g., 0.3 g to 1.0 g for solids, 1 mL to 10 mL for liquids) into a headspace vial.[2][3]
-
For the "salting-out" effect, add a known amount of NaCl (e.g., saturating the solution or a fixed amount like 1 g) to the vial.[3] This increases the ionic strength of the aqueous phase, promoting the transfer of volatile compounds to the headspace.
-
For calibration and recovery studies, spike the sample matrix with a known volume of the this compound working standard solution (and internal standard, if used).[1]
-
Immediately seal the vial with a PTFE/silicone septum and a cap.
HS-SPME Procedure
The following workflow outlines the general steps for HS-SPME analysis of this compound.
Caption: General experimental workflow for the HS-SPME-GC-MS analysis of this compound.
-
Fiber Conditioning: Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at a specified temperature).
-
Incubation and Equilibration: Place the sealed vial in a heating block or water bath with agitation (e.g., magnetic stirrer or orbital shaker) at the optimized temperature for a set period to allow for equilibration of this compound between the sample and the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes.
Optimized HS-SPME Parameters for this compound
The optimal conditions for HS-SPME can vary depending on the sample matrix and the analytical instrumentation. The following table summarizes typical parameters reported in the literature.
| Parameter | Recommended Condition | Reference(s) |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | [1][7] |
| PDMS/DVB (65 µm) | [2][5] | |
| Extraction Temperature | 40°C - 70°C | [2][8][9] |
| Extraction Time | 10 min - 60 min | [2][3][9] |
| Agitation | Stirring or shaking | [10] |
| Desorption Temperature | 250°C | [2] |
| Desorption Time | 2 min - 5 min | [2][8] |
| Salting-out | Saturated NaCl solution | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
| Parameter | Typical Condition |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| GC Column | Mid-polar (e.g., DB-624, HP-5ms) or polar (e.g., DB-WAX) capillary column |
| Oven Temperature Program | Initial temp. 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 2 min |
| MS Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Quantification Ion | m/z 56, 72, 82, 100 (for this compound) |
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing SPME for this compound determination.
Table 1: Linearity and Detection Limits
| Matrix | Fiber Type | Linearity Range | R² | Limit of Detection (LOD) | Reference(s) |
| Food Samples | DVB/CAR/PDMS | 10 - 900 ppb | 0.999 | < ng/g level | [3] |
| Freeze-dried Chicken | Not specified | 0.01 - 10 mg/L | 0.995 | Not specified | [11] |
| Soy Dressing | PDMS/DVB | 1 - 3000 ng/g | Not specified | 1.06 ng/g | [2] |
Table 2: Recovery and Precision
| Matrix | Fiber Type | Recovery (%) | Precision (RSD %) | Reference(s) |
| Food Samples | DVB/CAR/PDMS | 77.3 - 80.9 | 0.5 - 4.0 | [3] |
| Freeze-dried Chicken | Not specified | 95 | Not specified | [11] |
| Soy Dressing | PDMS/DVB | 97.7 | 3.3 | [2] |
Conclusion
Headspace SPME coupled with GC-MS is a highly effective and versatile technique for the quantification of this compound in a wide range of sample matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their analytical methods for this compound. Careful optimization of SPME parameters is crucial for achieving the desired sensitivity, accuracy, and reproducibility. The use of an internal standard is highly recommended for robust quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hexanal as a Post-Harvest Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexanal (B45976) as a promising natural antifungal agent for the post-harvest protection of fruits. The information compiled from recent scientific literature is intended to guide researchers and professionals in developing and evaluating this compound-based treatments to extend the shelf-life and maintain the quality of various fruits.
Introduction
Post-harvest fungal diseases are a major cause of economic losses in the fruit industry. This compound, a six-carbon aldehyde naturally produced by plants, has emerged as a potent, "Generally Recognized as Safe" (GRAS) alternative to synthetic fungicides.[1][2] It exhibits broad-spectrum antifungal activity against several key post-harvest pathogens, including Botrytis cinerea, Penicillium expansum, Colletotrichum gloeosporioides, and Aspergillus flavus.[1][2][3] This document outlines the mechanisms of action, provides quantitative efficacy data, and details experimental protocols for the application and evaluation of this compound.
Mechanism of Action
This compound employs a multi-faceted approach to inhibit fungal growth and delay fruit senescence:
-
Inhibition of Phospholipase D (PLD): this compound is a potent inhibitor of PLD, a key enzyme responsible for membrane degradation during fruit ripening and senescence.[2][4] By inhibiting PLD, this compound helps maintain cell membrane integrity, thereby slowing down the softening process and reducing susceptibility to fungal invasion.[2][5]
-
Direct Antifungal Activity: this compound directly targets fungal pathogens through several mechanisms:
-
Cell Membrane Disruption: It causes disruption of the fungal cell wall and plasma membrane, leading to leakage of cellular contents.[2][6]
-
Mitochondrial Dysfunction: this compound can interfere with mitochondrial function, leading to increased production of reactive oxygen species (ROS), reduced mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death) in fungal spores.[7]
-
Inhibition of Spore Germination and Mycelial Growth: this compound vapor has been shown to effectively inhibit both spore germination and mycelial growth of various post-harvest pathogens.[2][8]
-
-
Induction of Host Resistance: this compound treatment can induce systemic resistance in fruits by stimulating the activity of defense-related enzymes such as peroxidase, polyphenol oxidase, and phenylalanine ammonia-lyase.[2] This enhanced defense response helps the fruit to naturally combat fungal infections.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the antifungal activity of this compound and its effects on fruit quality.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | This compound Concentration | Exposure Time | Inhibition | Reference |
| Botrytis cinerea | 450 µL/L (vapor) | 24 h | Almost complete spore death | [9] |
| Monilinia fructicola | 900 µL/L (vapor) | 12 h | Complete spore death | [9] |
| Colletotrichum gloeosporioides | 800 ppm (vapor) | 3 h | Complete mycelial growth inhibition | [2] |
| Lasiodiplodia theobromae | 800 ppm (vapor) | 3 h | Complete mycelial growth inhibition | [2] |
| Aspergillus flavus | 3.2 µL/mL (MIC) | - | Minimum Inhibitory Concentration | [7] |
| Penicillium expansum | 18.6 µmol·L⁻¹ (vapor) | 48 h | Complete growth stoppage | [10] |
Table 2: Effect of this compound Treatment on Post-Harvest Fruit Quality
| Fruit | This compound Treatment | Storage Conditions | Key Findings | Reference |
| Mango (cv. Dashehari) | 1600 µM (pre-harvest spray) | 12 ± 2 °C, 85-90% RH | Reduced decay, maintained firmness and quality for 28 days. | [5] |
| Banana | 800 ppm (vapor) | Ambient | Reduced anthracnose by 75.2% and stem-end rot by 80.2%. | [2] |
| Apple ('Fuji Kiku') | Vapor supplementation | Cold storage | Increased production of key aroma esters. | [11] |
| Guava | 1400-1600 µL/L (vapor) for 3-4.5 h | Ambient & Cold | Extended shelf life by 6 days (ambient) and >20 days (cold). | [8] |
| Indian Jujube ('Umran') | 0.20% (pre-harvest spray) | 7.5 ± 1 °C, 90-95% RH | Reduced weight loss and spoilage, maintained firmness for 21 days. | [12] |
| Tomato | 0.01% EFF (pre-harvest spray) | - | 100% increase in firmness. | [4] |
| Raspberry | 900 µL/L (vapor) for 24 h | 7 °C and 20 °C | Markedly reduced decay. | [9] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Vapor Method)
This protocol is designed to assess the direct inhibitory effect of this compound vapor on the mycelial growth of fungal pathogens.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer (5 mm diameter)
-
Airtight containers (e.g., desiccators or sealed glass jars)
-
Sterile filter paper discs
-
This compound solution of known concentration
-
Incubator
Procedure:
-
Prepare fresh PDA plates.
-
From a 7-day-old culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of a new PDA plate.
-
Place the inoculated PDA plate inside an airtight container.
-
Apply a known volume of this compound solution onto a sterile filter paper disc placed inside the container, ensuring it does not touch the PDA plate. The concentration of this compound vapor is calculated based on the volume of the container.
-
Seal the container immediately.
-
For the control, use a filter paper disc with sterile distilled water instead of this compound solution.
-
Incubate all containers at the optimal growth temperature for the fungus (e.g., 25 °C).
-
Measure the colony diameter (in mm) daily for 7 days.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.[13]
-
Post-Harvest Fruit Treatment Protocol (Vapor Fumigation)
This protocol describes the application of this compound vapor to fruits to evaluate its effect on disease control and quality preservation.
Materials:
-
Freshly harvested, uniform, and blemish-free fruits
-
Spore suspension of the target fungal pathogen (e.g., 1 x 10^5 spores/mL)
-
Sterile needle or scalpel for wounding (optional, for inoculated studies)
-
Airtight fumigation chambers
-
This compound solution
-
Storage facility with controlled temperature and humidity
Procedure:
-
Surface sterilize the fruits by dipping them in a 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.
-
For inoculated studies, create a small wound on each fruit with a sterile needle and inoculate with a known volume (e.g., 10 µL) of the fungal spore suspension. For naturally infected studies, this step is omitted.
-
Place the fruits inside the airtight fumigation chambers.
-
Introduce this compound vapor into the chamber to achieve the desired concentration (e.g., 900 µL/L). This can be done by placing a calculated amount of liquid this compound on a filter paper inside the chamber.
-
Seal the chambers and expose the fruits for a specific duration (e.g., 24 hours) at a defined temperature (e.g., 20 °C).
-
Control fruits should be placed in a separate chamber without this compound.
-
After treatment, remove the fruits and store them under optimal post-harvest storage conditions for the specific fruit type.
-
Evaluate the fruits at regular intervals for:
-
Disease incidence (%): Number of infected fruits.
-
Lesion diameter (mm): Size of the fungal lesion.
-
Fruit firmness: Using a penetrometer.
-
Total Soluble Solids (TSS): Using a refractometer.
-
Titratable Acidity (TA): By titration with NaOH.
-
Weight loss (%): By weighing the fruits at each interval.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. This compound Vapor Induced Resistance against Major Postharvest Pathogens of Banana (Musa acuminata L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals-jd.upm.edu.my [journals-jd.upm.edu.my]
- 4. Effect of Pre-harvest and Post-harvest this compound Treatments on Fruits and Vegetables: A Review [arccjournals.com]
- 5. Pre-harvest application of this compound formulations for improving post-harvest life and quality of mango (Mangifera indica L.) cv. Dashehari - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces early apoptosis of Aspergillus flavus conidia by disrupting mitochondrial function and expression of key genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Effect of this compound vapor on the growth of postharvest pathogens and fruit decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Hexanal in HPLC through Derivatization
Abstract
Hexanal (B45976), a volatile aldehyde, is a significant biomarker for oxidative stress and an indicator of lipid peroxidation in various matrices, including food, biological, and environmental samples. Its direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to its volatility, chemical instability, and lack of a strong chromophore or fluorophore.[1] This application note details derivatization techniques to enhance the detection of this compound by HPLC. The primary focus is on the widely adopted pre-column derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which converts this compound into a stable, non-volatile hydrazone derivative with strong UV absorbance.[2] Alternative fluorescence derivatization methods are also discussed for applications requiring higher sensitivity. Detailed protocols and quantitative data are provided to guide researchers in implementing these methods.
Introduction
This compound is a six-carbon aldehyde that is commonly formed during the oxidation of unsaturated fatty acids. Its presence and concentration can be indicative of food spoilage, disease states (such as lung cancer), and environmental contamination.[1][3] Accurate and sensitive quantification of this compound is therefore crucial in various scientific disciplines. HPLC is a powerful analytical technique for the separation and quantification of a wide range of compounds. However, the intrinsic properties of low molecular weight aldehydes like this compound make their direct analysis by HPLC problematic.[1]
Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis.[4] For this compound analysis by HPLC, derivatization aims to:
-
Increase stability and reduce volatility.[2]
-
Introduce a chromophore for UV-Vis detection.[2]
-
Introduce a fluorophore for fluorescence detection, offering enhanced sensitivity.
The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[1][5] It reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis detectors at approximately 360 nm.[2][6]
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction between this compound and DNPH is a condensation reaction that forms a stable this compound-2,4-dinitrophenylhydrazone.[2] This derivative is highly colored and possesses a strong chromophore, making it ideal for HPLC-UV detection.[2]
Key Reaction Parameters
The efficiency of the derivatization reaction is influenced by several factors:
-
Molar Ratio of DNPH to this compound: A molar excess of DNPH is used to ensure the reaction goes to completion.[2]
-
pH: The reaction is acid-catalyzed, with an optimal pH range typically between 2 and 4.[1][2]
-
Reaction Temperature and Time: The reaction is often carried out at an elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[2][7]
It is important to note that the resulting hydrazone can exist as E and Z stereoisomers, which may appear as two closely eluting peaks in the chromatogram.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the determination of this compound using HPLC after derivatization.
Table 1: HPLC-UV Detection of this compound-DNPH Derivative
| Sample Matrix | Extraction/Derivatization Method | Limit of Detection (LOD) | Linearity Range | Reference |
| Human Blood | Ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization | 0.79 nmol/L | 0.01 - 10 µmol/L | [9] |
| Human Urine | Magnetic solid phase extraction with in-situ derivatization | 1.7 nmol/L | Not Specified | [1][3] |
| Plasma | Polymer monolith microextraction with in-situ derivatization | 2.4 nmol/L | Not Specified | [3] |
| General | Dispersive liquid-liquid microextraction | 7.90 nmol/L | Not Specified | [3] |
| Aqueous Samples | Liquid-liquid or solid-phase extraction | Not Specified | 98 - 50,000 ng/mL | [10] |
Table 2: Alternative Derivatization and Detection Methods for this compound
| Derivatization Reagent/Method | Detection Method | Sample Matrix | Limit of Detection (LOD) | Reference |
| BODIPY-aminozide | Fluorescence | Human Serum | Not Specified | [3] |
| Levofloxacin-hydrazide-based mass tags (LHMTs) | UHPLC-MS/MS | Human Serum | 0.5 pM | [11] |
| PFBHA (on-fiber derivatization) | GC-MS | Human Blood | 0.006 nM | [3] |
| Hydroxylamine hydrochloride (post-column derivatization) | LC-MS | Human Urine | Not Specified | [12] |
Experimental Protocols
Protocol 1: DNPH Derivatization of this compound in Aqueous Samples
This protocol is a general guideline and may require optimization for specific sample matrices.[2]
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in HPLC-grade acetonitrile (B52724). Cautiously add concentrated sulfuric acid to a final concentration of approximately 1% (v/v) to achieve an acidic pH. Handle the acid with appropriate personal protective equipment.[2]
-
This compound Standard Solution: Prepare a stock solution of this compound in acetonitrile or hexane (B92381) at a known concentration (e.g., 1 mg/mL).[2]
2. Derivatization Procedure:
a. To a known volume of the this compound standard or sample solution in a reaction vial, add a molar excess (e.g., 5-fold) of the DNPH solution.[2] b. Tightly cap the vial and vortex to mix thoroughly. c. Place the vial in a water bath or heating block set to a desired temperature (e.g., 60°C).[2] d. Allow the reaction to proceed for an optimized time (e.g., 30-60 minutes).[2] e. After the reaction is complete, cool the vial to room temperature.[2] f. The resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system or may require further dilution with the mobile phase.[2]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.[2]
-
Column: A C18 reversed-phase column is typically used.[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 10-20 µL.[2]
Visualizations
Caption: Workflow for DNPH derivatization of this compound for HPLC analysis.
Caption: Rationale for this compound derivatization prior to HPLC analysis.
Conclusion
Derivatization is an essential step for the reliable and sensitive quantification of this compound by HPLC. The DNPH method is robust, well-documented, and suitable for a wide range of applications using standard HPLC-UV equipment. For analyses requiring ultra-high sensitivity, alternative derivatization reagents coupled with fluorescence or mass spectrometry detection offer powerful solutions. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate methods for this compound determination in their specific sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of this compound and heptanal in human blood by ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Hexanal in Studying Lipid Oxidation in Edible Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid oxidation is a primary cause of quality deterioration in edible oils, leading to the development of undesirable off-flavors and potentially harmful compounds. Hexanal (B45976), a volatile aldehyde, is a major secondary product of the oxidation of linoleic acid, an omega-6 fatty acid abundant in many vegetable oils.[1][2] Consequently, the quantification of this compound has become a widely accepted and reliable indicator of the extent of lipid oxidation in edible oils and fat-containing foods.[3][4] Its low odor threshold also means it directly contributes to the rancid aroma associated with oxidized oils.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a marker for lipid oxidation in edible oils.
Application Notes
The concentration of this compound in edible oils serves as a valuable marker for several key applications in research, quality control, and product development:
-
Shelf-life Studies: Monitoring the increase in this compound concentration over time under various storage conditions (e.g., temperature, light exposure) allows for the accurate prediction of an oil's shelf-life.[5][6]
-
Evaluation of Antioxidant Efficacy: The effectiveness of natural or synthetic antioxidants in preventing or slowing down lipid oxidation can be quantitatively assessed by comparing this compound formation in treated versus untreated oil samples.[7][8]
-
Processing Effects: Different processing techniques, such as refining, frying, or baking, can impact the oxidative stability of oils. Measuring this compound levels can help optimize these processes to minimize lipid degradation.[9]
-
Quality Control: Routine analysis of this compound in raw materials and finished products ensures consistent product quality and adherence to established standards.
-
Correlation with Sensory Analysis: this compound concentration has been shown to correlate well with sensory panel assessments of oxidative off-flavors, providing an objective chemical measurement that complements subjective sensory data.[10][11]
Formation of this compound
This compound is primarily formed during the autoxidation of linoleic acid. This process is a free-radical chain reaction involving initiation, propagation, and termination steps. The key intermediate in the formation of this compound is the 13-hydroperoxide of linoleic acid.[1][2]
Caption: Simplified pathway of this compound formation from linoleic acid oxidation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis in edible oils.
Table 1: Method Validation Parameters for this compound Quantification
| Method | Matrix | Linearity Range | LOD | LOQ | Repeatability (RSD%) | Reference |
| DHS-GC-MS | Vegetable Oils | 10 ng/mL - 1 µg/mL | 3.3 ng/mL | 9.8 ng/mL | < 3.88 (intra-day) | [12] |
| SPME-GC-MS | Freeze-dried chicken myofibrils | 0.01 - 10 mg/L | - | - | - | [13] |
| SHS-GC | Fat-rich food | 25 µg/L - 2 g/L | 15 µg/L | - | 1.2% | [14] |
| SHS-GC | Rapeseed Oil | 0.1 - 200 mg/kg | 0.06 mg/kg | - | 3.11% | [15][16] |
| SHS-GC | Potato Chips | 0.1 - 50 mg/kg | 0.07 mg/kg | - | 5.43% | [15][16] |
| SHS-GC | Mayonnaise | 0.1 - 200 mg/kg | 0.09 mg/kg | - | 4.89% | [15][16] |
| e-nose (Fast GC) | Olive Oil | 10 - 5,000 ppb | 5.6 ppb | 18.6 ppb | - | [7] |
Table 2: this compound Content in Various Edible Oils During Storage
| Oil Type | Storage Condition | This compound Content | Reference |
| Rapeseed Oil | Ambient Storage | Increased with oxidation level | [5] |
| Peanut Oil | Ambient Storage | Increased when PV reached ~100 meq/kg | [5] |
| Soybean Oil | Storage at 25 °C and 45 °C | Concentration increased over 3 months | [6] |
| Sunflower Oil | Storage at 25 °C and 45 °C | Concentration increased over 3 months | [6] |
| Fried Pork Skin | Storage | Increased significantly | [3] |
| Cold-pressed Poppy Seed Oil | Accelerated Storage (7 days) | Reached maximum peak area | [17] |
Experimental Protocols
Two primary methods for the quantification of this compound in edible oils are Headspace Gas Chromatography (HS-GC) and Solid-Phase Microextraction (SPME) coupled with GC.
Protocol 1: Static Headspace Gas Chromatography (SHS-GC-FID)
This protocol is adapted from a method for the identification and quantification of this compound in edible oils.[6]
1. Materials and Reagents:
-
Edible oil sample
-
This compound standard
-
This compound-free oil (e.g., fresh soybean oil) for calibration standards[6]
-
20 mL headspace vials with PTFE/silicone septa
-
Gas chromatograph with a flame ionization detector (GC-FID) and a headspace autosampler
2. Instrument Conditions:
-
GC Column: Capillary column (e.g., DB-5, 60 m x 0.25 mm, 0.25 µm film thickness)[12]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 230°C[12]
-
Injector Temperature: 250°C[6]
-
Detector Temperature: 250°C[6]
-
Carrier Gas: Helium or Nitrogen[6]
3. Headspace Autosampler Parameters:
-
Equilibration Temperature: 120°C[6]
-
Equilibration Time: 20 min[6]
-
Pressurization Time: 1 min
-
Loop Filling Time: 0.2 min
-
Injection Time: 1 min
4. Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the oil sample (e.g., 1.0 g) into a 20 mL headspace vial.[14]
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound standard solution into this compound-free oil in headspace vials.
-
Analysis: Seal the vials and place them in the headspace autosampler. The autosampler will automatically incubate the vials at the set temperature and time, and then inject a portion of the headspace gas into the GC for analysis.
-
Quantification: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.
Caption: Workflow for SHS-GC-FID analysis of this compound.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
This protocol is based on methodologies for the determination of this compound using SPME.[1][3]
1. Materials and Reagents:
-
Edible oil sample
-
This compound standard
-
Internal standard (e.g., D12-hexanal)[18]
-
Saturated NaCl solution (optional, to improve analyte partitioning)[3]
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]
-
SPME holder
-
Gas chromatograph with a mass spectrometer (GC-MS)
2. Instrument Conditions:
-
GC Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Temperature Program: e.g., 40°C for 2 min, then ramp to 250°C at 10°C/min
-
Injector Temperature: 250°C (in splitless mode for thermal desorption)
-
Carrier Gas: Helium
-
MS Parameters: Scan mode (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) mode for higher sensitivity (m/z 56 for this compound)[12]
3. SPME Parameters:
-
Sample Volume: 1.0 g of oil in a 20 mL vial[3]
-
Incubation/Equilibration Temperature: 40-60°C
-
Incubation/Equilibration Time: 15-30 min
-
Extraction Time (fiber exposure): 10-30 min[3]
-
Desorption Time (in GC injector): 3-5 min[3]
4. Procedure:
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before first use.
-
Sample Preparation: Weigh the oil sample into a headspace vial. If using an internal standard, add it at this stage. Saturated NaCl solution can also be added.[3]
-
Incubation: Seal the vial and place it in a heating block or water bath at the desired equilibration temperature for the specified time.
-
Extraction: Expose the SPME fiber to the headspace above the sample for the defined extraction time.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC injector to desorb the trapped analytes. Start the GC-MS analysis.
-
Quantification: Identify this compound by its retention time and mass spectrum. Quantify using an internal or external standard calibration curve.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Conclusion
The quantification of this compound is a robust and sensitive method for monitoring lipid oxidation in edible oils. The choice between SHS-GC and HS-SPME-GC-MS will depend on the required sensitivity, sample throughput, and available instrumentation. By employing the protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this compound as a key marker to assess the oxidative stability and quality of edible oils and lipid-containing formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
- 15. Determination of this compound—an Indicator of Lipid Oxidation by Static Headspace Gas Chromatography (SHS-GC) in Fat-Rich Food Matrices | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Changes in Volatile Compound Profiles in Cold-Pressed Oils Obtained from Various Seeds during Accelerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify this compound in butter during storage as marker of lipid oxidation [air.unimi.it]
Hexanal as a Calibration Standard for Volatile Compound Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanal (B45976), a six-carbon aldehyde, is a significant volatile organic compound (VOC) generated from the oxidation of omega-6 fatty acids, particularly linoleic acid.[1][2] Its presence and concentration are critical indicators of lipid peroxidation, making it a valuable biomarker for assessing the oxidative stability of a wide range of materials. In analytical chemistry, this compound serves as a reliable external or internal standard for the calibration of analytical instruments and the quantification of other volatile compounds. Its well-characterized properties and commercial availability as an analytical standard make it a cornerstone in quality control and research across various scientific disciplines.[2]
These application notes provide detailed protocols and quantitative data for the use of this compound as a calibration standard in the analysis of volatile compounds by various analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and accurate analytical methods.
Applications of this compound as a Calibration Standard
The utility of this compound as a calibration standard extends across multiple fields:
-
Food Science and Quality Control: this compound concentration is a primary indicator of lipid oxidation in food products, which can lead to off-flavors and reduced shelf life. It is used as a standard to quantify the degree of oxidation in matrices such as edible oils, butter, cheese, meat products, and infant formula.[3][4][5]
-
Environmental Monitoring: In environmental analysis, this compound is employed as an odor reference standard for sensory analysis of drinking water, helping to ensure water quality and safety.[6][7]
-
Clinical Diagnostics and Biomarker Discovery: this compound is a potential biomarker for various diseases associated with oxidative stress. It has been identified in exhaled breath and is being investigated as a non-invasive diagnostic marker for conditions like Chronic Obstructive Pulmonary Disease (COPD) and lung cancer.[8]
-
Pharmaceutical Development and Stability Testing: The monitoring of volatile impurities, including aldehydes like this compound, is crucial in the development and quality control of pharmaceutical products. Aldehydes can arise from the degradation of excipients and active pharmaceutical ingredients (APIs), potentially affecting the stability and safety of the drug product.[1][3] this compound is used as a standard to quantify these volatile impurities in pharmaceutical excipients and formulations.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized this compound as a calibration standard. This information can be used to guide method development and validation.
Table 1: Linearity and Detection Limits of this compound Analysis by GC-based Methods
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Dynamic Headspace GC/MS | Vegetable Oils | 10 ng/mL - 1 µg/mL | 0.9999 | 3.3 ng/mL | 9.8 ng/mL | [9] |
| Static Headspace GC-FID | Fat-rich Food | 25 µg/L - 2 g/L | >0.99 | 15 µg/L | - | [10] |
| Static Headspace GC-FID | Rapeseed Oil | 0.1 - 200 mg/kg | 0.999 | 0.06 mg/kg | - | [11] |
| Static Headspace GC-FID | Potato Chips | 0.1 - 50 mg/kg | 0.999 | 0.07 mg/kg | - | [11] |
| Static Headspace GC-FID | Mayonnaise | 0.1 - 200 mg/kg | 0.999 | 0.09 mg/kg | - | [11] |
| SPME-GC/MS | Freeze-dried Chicken Myofibrils | 0.01 - 10 mg/L | 0.995 | - | - | [2] |
| UHPLC-MS/MS (after derivatization) | Human Serum | - | - | 0.5 pM | - |
Table 2: Precision and Recovery of this compound Analysis
| Analytical Method | Matrix | Repeatability (RSD%) | Intermediate Precision (RSD%) | Recovery (%) | Reference |
| Dynamic Headspace GC/MS | Vegetable Oils | < 3.88% (intra-day) | < 4.25% (inter-day) | - | [9] |
| Static Headspace GC-FID | Fat-rich Food | 1.2% | - | - | [10] |
| Static Headspace GC-FID | Rapeseed Oil | 3.11% | 3.59% | - | [11] |
| Static Headspace GC-FID | Potato Chips | 5.43% | 5.96% | - | [11] |
| Static Headspace GC-FID | Mayonnaise | 4.87% | 5.21% | - | [11] |
| Headspace GC-FID | Cat Food | < 6.95% | 0.44 - 20.88% (intra-assay), 0.45 - 20.52% (inter-assay) | 88 - 109% | |
| SPME-GC/MS | Freeze-dried Chicken Myofibrils | - | - | 95% | [2] |
| UHPLC-MS/MS (after derivatization) | Human Serum | < 11.3% (intra- and inter-day) | - | -10.2% to +11.0% (accuracy) |
Experimental Protocols
Detailed methodologies for the analysis of volatile compounds using this compound as a standard are provided below.
Protocol 1: Dynamic Headspace Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is suitable for the analysis of this compound in food matrices like rice and infant formula.[4]
1. Standard and Sample Preparation:
-
This compound Stock Standards: Prepare this compound standards at concentrations of 2, 10, 20, 100, and 200 ng/µL in methanol.[4]
-
Calibration Curve: Create a calibration curve ranging from 10 ng to 1000 ng by adding 5 µL of each stock standard to 22 mL headspace vials. For matrix-matched calibration, add the standards to vials containing the same matrix as the samples (e.g., 1 g of ground rice or 1 mL of infant formula).[4]
-
Sample Preparation:
2. Instrumental Analysis:
-
Dynamic Headspace Analyzer Parameters:
-
Valve Oven Temperature: 150 °C
-
Transfer Line Temperature: 160 °C
-
Sweep Flow Rate: 50 mL/min
-
Sweep Flow Time: 10.00 min (for infant formula), 15.00 min (for rice)
-
-
GC/MS Parameters:
-
Column: Rtx®-502.2, 30 m x 0.25 mm ID x 1.4 µm film thickness
-
Oven Program: 40 °C for 2 min, then ramp at 7 °C/min to 120 °C, then ramp at 15 °C/min to 240 °C, and hold for 7 min.
-
Inlet: 200 °C, 1.0 mL/min helium carrier gas, 30:1 split ratio.
-
Transfer Line: 240 °C
-
MS Parameters:
-
Mass Range: 35 m/z to 350 m/z
-
Ion Source: Electron Ionization (EI), 230 °C
-
-
Protocol 2: Static Headspace Gas Chromatography-Flame Ionization Detection (SHS-GC-FID)
This protocol is applicable for the determination of this compound in edible oils.[9]
1. Standard and Sample Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1.22 µL in 1 mL) in fresh soybean oil.[9]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same oil to achieve the desired concentration range (e.g., 0-33 ppm).[9]
-
Sample Preparation: Place a known amount of the oil sample (e.g., 1 g) into a 20 mL headspace vial.
2. Instrumental Analysis:
-
Headspace Sampler Parameters:
-
Incubation Temperature: Optimized for the specific oil matrix (e.g., 90-110 °C).
-
Incubation Time: 20 min
-
Pressurization Time: 1 min
-
Injection Time: 0.07 min
-
-
GC-FID Parameters:
-
Column: Capillary column suitable for volatile compound analysis (e.g., DB-5).
-
Oven Program: Start at 40 °C, hold for 6 min, ramp at 10 °C/min to 100 °C, then ramp at 50 °C/min to 250 °C, and hold for 5 min.
-
Inlet Temperature: 240 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Nitrogen at 1.5 mL/min
-
Protocol 3: Solid-Phase Microextraction (SPME)-GC/MS
This protocol is a sensitive method for determining this compound in various matrices, including butter and cheese.[3]
1. Standard and Sample Preparation:
-
Internal Standard: Use a deuterated internal standard such as D12-hexanal for improved accuracy and reproducibility.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking the matrix with known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation: Place a known amount of the sample (e.g., 1 g of butter or cheese) into a headspace vial. Add the internal standard. Seal the vial tightly.[3]
2. SPME and GC/MS Analysis:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[1]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial. Optimized extraction conditions (temperature and time) will vary depending on the matrix (e.g., 180 min at 4 °C for butter).
-
Desorption: After extraction, retract the fiber and introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.
-
GC/MS Parameters:
-
Oven Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C).[1]
-
Mass Spectrometer: Operate in scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[1]
-
Protocol 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
This protocol is for the analysis of aldehydes, including this compound, after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
1. Standard and Sample Preparation:
-
Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Standard Derivatization: Prepare standard solutions of this compound and derivatize them with the DNPH solution.
-
Sample Derivatization: Extract volatile aldehydes from the sample (e.g., by bubbling air through the sample and trapping the volatiles in a DNPH-coated silica (B1680970) gel cartridge). Elute the derivatized aldehydes with a suitable solvent like acetonitrile (B52724).
2. HPLC-UV Analysis:
-
HPLC System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60/40 v/v).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 40 °C.
-
UV Detector: Set to 360 nm.
-
Injection Volume: 10 - 20 µL.
-
Mandatory Visualizations
References
- 1. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 正己醛 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antec.de [antec.de]
- 5. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 10. Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hexanal Application for Shelf-Life Extension in Vegetables and Cut Flowers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanal (B45976), a naturally occurring six-carbon aldehyde, has demonstrated significant potential in extending the post-harvest shelf-life of various horticultural products. Its primary mechanism of action involves the inhibition of the enzyme Phospholipase D (PLD), a key mediator of membrane degradation during senescence. This inhibition helps maintain cell membrane integrity, thereby delaying ripening, reducing decay, and preserving the quality of fresh produce.[1][2][3] Additionally, this compound exhibits antimicrobial properties, further contributing to its preservation effects.[4] These application notes provide detailed protocols for the use of this compound in extending the shelf-life of select vegetables and outline the current understanding of its molecular mechanism. Due to a lack of specific research, detailed protocols for cut flowers are not yet established.
Mechanism of Action
This compound's primary mode of action is the inhibition of Phospholipase D (PLD), an enzyme that initiates the breakdown of cell membranes during ripening and senescence.[1][2][3] By inhibiting PLD, this compound helps to:
-
Maintain Membrane Integrity: Prevents the degradation of phospholipids, thus preserving the structure and function of cellular membranes.[3]
-
Modulate Calcium Signaling: this compound treatment has been associated with alterations in calcium signaling, a critical component of plant responses to developmental and environmental cues. This is evidenced by changes in the expression of calmodulin-binding transcription activators and annexin (B1180172) gene family members.[5]
-
Influence Ethylene (B1197577) Biosynthesis and Signaling: Ethylene is a key hormone that regulates ripening and senescence. This compound has been shown to down-regulate genes involved in ethylene biosynthesis and signaling, thereby delaying these processes.[2][6]
The interplay between PLD inhibition, calcium signaling, and the ethylene pathway is a crucial area of ongoing research.
Signaling Pathway of this compound in Delaying Senescence
Application Protocols for Vegetables
This compound can be applied as a pre-harvest spray or a post-harvest dip or vapor treatment. The "Enhanced Freshness Formulation" (EFF) is a common aqueous solution used for these applications.
Preparation of Enhanced Freshness Formulation (EFF) Stock Solution
A typical stock solution of EFF can be prepared as follows:
-
In a suitable container, mix equal volumes of 95% ethanol (B145695) (emulsifier) and Tween® 20 (surfactant) with stirring.
-
To this mixture, add this compound to achieve the desired concentration in the final diluted solution. For example, to prepare a 0.02% final solution in 50 L of water, add 10 mL of this compound to 100 mL of the ethanol/Tween® 20 mixture.
-
Stir the mixture thoroughly until a homogenous, milky-white solution is formed.
-
Store the stock solution in a dark glass bottle.
Pre-Harvest Spray Application for Tomatoes
Objective: To improve firmness and extend the shelf-life of tomatoes.
Materials:
-
EFF stock solution
-
Knapsack sprayer
-
Distilled water
Protocol:
-
Dilute the EFF stock solution with distilled water to achieve the desired final this compound concentration (e.g., 0.01% to 0.04%).
-
Apply the solution as a fine spray to tomato plants, ensuring thorough coverage of the fruit, until the point of dripping.
-
Applications can be made at various intervals before harvest (e.g., 7, 14, 21, and 28 days). Studies have shown a 0.01% this compound spray applied twice a week for three weeks before harvest can significantly increase fruit firmness.[1]
-
Harvest tomatoes at the desired maturity stage.
Post-Harvest Dip Application for Tomatoes
Objective: To improve quality and firmness of harvested tomatoes.
Materials:
-
EFF stock solution
-
Dipping containers
-
Distilled water
Protocol:
-
Prepare a dipping solution by diluting the EFF stock solution with distilled water to a final this compound concentration of approximately 2 mM.
-
Immerse harvested tomatoes in the solution for a specified duration (e.g., 3 minutes).
-
Remove the tomatoes from the solution and allow them to air dry in a shaded area.
-
Store the treated tomatoes under appropriate conditions (e.g., 21 days at room temperature).
Vapor Treatment for Chinese Cabbage and Lettuce
Objective: To inhibit soft rot and leaf scorch.
Protocol:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the target pathogens (e.g., Erwinia carotovora and Pseudomonas fluorescens).
-
Apply this compound vapor at a sub-MIC level (e.g., 1/2 MIC) in a controlled atmosphere storage environment.
-
Continuous exposure to low concentrations of this compound vapor has been shown to be effective in suppressing decay without causing phytotoxicity.[1]
Experimental Workflow for this compound Treatment and Analysis
Quantitative Data on this compound's Effect on Vegetables
The effectiveness of this compound treatment varies depending on the commodity, concentration, application method, and storage conditions.
| Vegetable | Treatment Method | This compound Concentration | Key Findings | Shelf-Life Extension | Reference |
| Tomato | Pre-Harvest Spray | 0.01% (EFF), twice a week for 3 weeks | 100% increase in firmness at harvest. | - | [1] |
| Tomato | Post-Harvest Dip | 2 mM (EFF) | Increased firmness and delayed color change after 21 days. | - | [1] |
| Tomato | Post-Harvest Dip | 0.02% | Initial rise in ascorbic acid content. | - | |
| Guava | Pre-Harvest Spray | 0.015% (EFF) | Maintained quality attributes for up to 28 days in cold storage. | - | [1] |
| Chinese Cabbage & Lettuce | Vapor | Sub-MIC | Significantly inhibited soft rot and leaf scorch. | - | [1] |
Application Protocols for Cut Flowers (Future Outlook)
Currently, there is a significant lack of published research on the specific application of this compound to extend the vase life of cut flowers such as roses and carnations. While the mechanism of inhibiting PLD-mediated senescence is theoretically applicable, optimal concentrations, application methods (e.g., inclusion in vase solutions or as a pulse treatment), and efficacy data are not available.
Future research should focus on:
-
Determining the effective concentration range of this compound in vase solutions for different cut flower species.
-
Evaluating the phytotoxicity of this compound on petals and leaves.
-
Assessing the impact of this compound on water uptake, fresh weight, and prevention of vascular blockage.
-
Investigating the interaction of this compound with other vase solution components like sugars and biocides.
Key Experimental Methodologies
Measurement of Fruit/Vegetable Firmness
Firmness is a critical parameter for assessing the quality and shelf-life of produce. It is typically measured using a texture analyzer or a penetrometer.
-
Instrument: Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., 2 mm or 5 mm diameter).
-
Procedure:
-
Secure the fruit or vegetable on the instrument's platform.
-
The probe penetrates the tissue at a defined speed (e.g., 1 mm/s) to a specified depth.
-
The instrument records the force required for penetration, which is reported as firmness (e.g., in Newtons, N).
-
Multiple measurements should be taken at different locations on each sample.
-
Color Measurement
Color changes are indicative of ripening and senescence. A chromameter can be used to quantify color using the CIE Lab* color space.
-
Instrument: Chromameter (e.g., Minolta CR-400).
-
Parameters:
-
L* : Lightness (0 = black, 100 = white).
-
a : Redness (+a) to greenness (-a*).
-
b : Yellowness (+b) to blueness (-b*).
-
-
Procedure: Calibrate the instrument using a standard white tile. Take measurements at multiple points on the surface of the produce.
Ethylene Production Measurement
Ethylene production is a key indicator of the ripening process in climacteric fruits and some vegetables.
-
Instrument: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Procedure:
-
Enclose a known weight of the produce in an airtight container for a specific period.
-
Withdraw a headspace gas sample using a gas-tight syringe.
-
Inject the sample into the GC.
-
Quantify the ethylene concentration based on the peak area compared to a standard ethylene gas mixture.
-
Express ethylene production as nL/g/h or µL/kg/h.
-
Phospholipase D (PLD) Activity Assay
This assay measures the activity of PLD, the primary target of this compound.
-
Principle: PLD hydrolyzes a substrate (e.g., phosphatidylcholine) to produce choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a probe to generate a fluorescent or colorimetric signal.
-
Procedure (using a commercial kit):
-
Homogenize plant tissue in the provided assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing the PLD substrate and probe.
-
Incubate at a specific temperature (e.g., 37°C).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate PLD activity based on a standard curve.
-
Conclusion
This compound presents a promising, naturally derived solution for extending the shelf-life of a variety of vegetables. The provided protocols for tomatoes and general guidelines for other vegetables offer a starting point for researchers to optimize this compound application for specific commodities. The detailed experimental methodologies will enable a robust evaluation of this compound's efficacy. However, the significant gap in research on cut flowers highlights a critical area for future investigation to unlock the full potential of this technology in the floriculture industry. Further research is also needed to elucidate the intricate details of the signaling pathways involved in this compound's mode of action.
References
- 1. Effect of Pre-harvest and Post-harvest this compound Treatments on Fruits and Vegetables: A Review [arccjournals.com]
- 2. Preharvest Spray this compound Formulation Enhances Postharvest Quality in ‘Honeycrisp’ Apples by Regulating Phospholipase D and Calcium Sensor Proteins Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Phospholipase D inhibition by this compound is associated with calcium signal transduction events in raspberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hexanal Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing hexanal (B45976) degradation during sample storage. Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
Q2: What are the main factors that cause this compound degradation in stored samples?
This compound degradation is primarily caused by oxidation, reduction, and further reactions. The main factors influencing these processes are:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.[3][4]
-
Oxygen: As a product of lipid oxidation, this compound is susceptible to further oxidation, especially in the presence of oxygen.[5]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation and degradation of volatile compounds.[3]
-
Sample Matrix: The composition of the sample (e.g., presence of enzymes, antioxidants, or pro-oxidants) can significantly impact this compound stability.[6][7][8]
-
Container Type: The material and seal of the storage container can affect the loss of volatile compounds like this compound.[6][9][10][11]
Q3: What is the optimal temperature for storing samples to minimize this compound degradation?
For long-term storage, freezing at -80°C is generally recommended to minimize enzymatic and chemical degradation of lipids and their byproducts, including this compound.[5] For short-term storage, refrigeration at 2-8°C is often sufficient, but freezing is preferable to slow down oxidative processes.[12] It's crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[13][14][15][16][17][18][19][20]
Q4: Can I use antioxidants to prevent this compound degradation?
Yes, the addition of antioxidants can be an effective strategy to minimize this compound degradation, particularly in samples susceptible to ongoing lipid peroxidation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for this purpose. Natural antioxidants like rosemary and green tea extracts have also been shown to be effective.[7][21]
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to troubleshooting low recovery of this compound in your stored samples.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Low Temperature Storage on the Lipid Quality of Fish, Either Alone or Combined with Alternative Preservation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. antec.de [antec.de]
- 9. researchgate.net [researchgate.net]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound 98 66-25-1 [sigmaaldrich.com]
- 13. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemia-medica.com [biochemia-medica.com]
- 15. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Trace-Level Hexanal Detection
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace-level detection of hexanal (B45976). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not detecting any this compound peak, or the signal is extremely low. What are the potential causes and solutions?
A1: Low or no signal for this compound is a common issue at trace levels. Here’s a systematic approach to troubleshooting:
-
Inadequate Sample Preparation: this compound is a volatile organic compound (VOC), and its recovery from the sample matrix is critical.
-
Solution: Employ a sample preparation technique suitable for volatile compounds. Headspace analysis, particularly Static Headspace (SHS) or the more sensitive Dynamic Headspace (Purge-and-Trap), is highly effective for isolating this compound from the sample matrix.[1][2][3] Solid-Phase Microextraction (SPME) is another excellent solvent-free option that concentrates volatile analytes onto a coated fiber.[2][3] For liquid samples, Liquid-Liquid Extraction (LLE) can be used to separate analytes from interfering substances.[1]
-
-
Incorrect GC Inlet Parameters: The injector settings play a crucial role in transferring the analyte to the column.
-
Improper GC Column Selection: The choice of GC column affects the separation and, consequently, the detection of this compound.
-
Solution: A non-polar or medium-polarity column is generally recommended. A DB-5ms ((5%-phenyl)-methylpolysiloxane) column or its equivalent often provides good resolution for aldehydes.[5]
-
-
Mass Spectrometer Settings Not Optimized: The MS detector must be set for maximum sensitivity.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for polar compounds like aldehydes is often due to active sites within the GC system.
-
Active Sites: Silanol groups in the injector liner or on the column can interact with the aldehyde group of this compound, causing tailing.
-
Improper Column Installation: Incorrect installation can create dead volume, leading to peak distortion.
-
Solution: Ensure the column is installed correctly in both the injector and the detector at the proper depth. A clean, square cut of the column is also essential.[4]
-
Q3: I'm observing ghost peaks in my chromatogram. What is the source and how do I eliminate them?
A3: Ghost peaks are typically caused by contamination within the GC system.
-
Contaminated System: Contaminants can accumulate in the injector, column, or carrier gas lines.
-
Carryover from Previous Injections: A highly concentrated previous sample can lead to carryover.
-
Solution: Run a solvent blank after a high-concentration sample to clean the system.
-
Q4: Should I consider derivatization for trace-level this compound analysis?
A4: Yes, derivatization can significantly improve the sensitivity and chromatographic performance for aldehydes like this compound.
-
Benefits of Derivatization: Derivatization can increase the volatility and thermal stability of this compound, leading to better peak shape and higher sensitivity.[1][2]
-
Common Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used derivatizing agent for aldehydes. It reacts with this compound to form a stable oxime derivative that is highly sensitive to electron capture detectors (ECD) and provides characteristic ions in mass spectrometry.[5][10][11][12]
Quantitative Data Summary
The following tables summarize typical GC-MS parameters for this compound analysis, compiled from various studies. These should serve as a starting point for your method development.
Table 1: GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Source |
| Column | DB-5ms, (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness) | [5] |
| Injector Type | Split/Splitless | [5][6] |
| Injection Mode | Splitless (for trace analysis) | [4] |
| Injector Temp. | 250 °C | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1.0 mL/min (constant flow) | [5] |
| Oven Program | Initial: 40°C, hold 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 250°C, hold 5 min | [5] |
Table 2: MS Parameters for this compound Detection
| Parameter | Recommended Setting | Source |
| Ionization Mode | Electron Ionization (EI) | [5] |
| Electron Energy | 70 eV | [5] |
| Ion Source Temp. | 230 °C | [5] |
| Quadrupole Temp. | 150 °C | [5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [4][7] |
| Characteristic Ions (m/z) | 56, 72, 82, 100 | |
| Transfer Line Temp. | 280 °C | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the trace-level detection of this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is effective for extracting and concentrating this compound from a sample matrix while simultaneously improving its stability and detectability.[5]
Materials:
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Derivatization agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in high-purity water)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Vortex mixer
-
Autosampler with HS-SPME capability or a manual SPME holder
Procedure:
-
Sample Preparation: Place a precisely measured amount of the sample (e.g., 1-5 g solid or 1-5 mL liquid) into a 20 mL headspace vial. For solid samples, adding a small amount of high-purity water can aid in the release of volatiles.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a known amount of a suitable internal standard (e.g., deuterated this compound) to correct for matrix effects and variations in extraction efficiency.
-
PFBHA Loading: In a separate sealed 20 mL vial containing 1 mL of the PFBHA solution, expose the SPME fiber to the headspace for 5 minutes at 60°C to adsorb the derivatization agent.
-
Headspace Extraction and Derivatization: Immediately transfer the PFBHA-loaded SPME fiber to the headspace of the sample vial. Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation. During this time, volatile this compound will partition into the headspace and react with the PFBHA on the fiber to form a stable oxime derivative.
-
Desorption: After the extraction/derivatization time, retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the derivatized analyte.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the GC-MS analysis of this compound.
Caption: Experimental workflow for trace-level this compound analysis by GC-MS.
Caption: Troubleshooting decision tree for common GC-MS issues with this compound.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Gas chromatography-mass spectrometric analysis of this compound and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Overcoming matrix effects in the analysis of hexanal in complex samples.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of hexanal (B45976) in complex samples. Matrix effects, which are the alteration of an analyte's signal due to co-eluting compounds from the sample matrix, are a primary obstacle to accurate quantification.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these effects and obtain reliable results.
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
Question: My calibration curve prepared in a pure solvent is linear, but when I analyze my samples (e.g., food, biological fluids), the results are inconsistent and seem inaccurate. What could be the problem?
Answer: This is a classic sign of matrix effects.[2] Components in your sample matrix can either suppress or enhance the ionization of this compound, leading to underestimation or overestimation of its concentration.[3] The difference in the analytical response between a pure standard and a sample with the same analyte concentration is due to these matrix interferences.[2]
Solution:
-
Matrix-Matched Calibration: The most critical step to ensure accuracy is to prepare your calibration standards in a matrix that is identical or as similar as possible to your samples.[4][5] This approach helps to compensate for the matrix effects as both the standards and the samples will be affected similarly. The difference in the slope of calibration curves prepared in solvent versus in the sample matrix demonstrates the necessity of matrix matching.[4][5]
-
Stable Isotope Dilution Assay (SIDA): This is a highly effective method for correcting matrix effects.[6][7][8][9][10] A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample. This internal standard behaves almost identically to the native this compound during sample preparation and analysis, thus experiencing the same matrix effects.[8][9] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.[9]
Issue 2: Low sensitivity and inability to detect trace levels of this compound.
Question: I am unable to detect low concentrations of this compound in my samples. How can I improve the sensitivity of my method?
Answer: Low sensitivity can be due to insufficient concentration of the analyte reaching the detector, which can be exacerbated by matrix effects.
Solutions:
-
Headspace Analysis: For volatile compounds like this compound, headspace sampling is an excellent technique to isolate the analyte from the non-volatile matrix components, thereby reducing matrix effects and improving sensitivity.[11][12]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can extract and concentrate volatile and semi-volatile compounds from the headspace or directly from a liquid sample.[12][13] It is particularly effective for complex matrices.[13]
-
Derivatization: Chemically modifying this compound to a more stable and detectable derivative can significantly enhance sensitivity.[13][14][15]
-
PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) reacts with aldehydes like this compound to form a stable oxime derivative.[13][16][17] This derivative has a higher molecular weight and is more amenable to detection by GC-MS, often using Selected Ion Monitoring (SIM) for increased sensitivity.[13]
-
Issue 3: Peak tailing and poor chromatographic peak shape.
Question: The chromatographic peak for this compound is broad and shows significant tailing. What can I do to improve the peak shape?
Answer: Poor peak shape can be caused by interactions between the analyte and active sites in the GC system or by co-eluting matrix components.
Solutions:
-
Derivatization: As mentioned above, derivatization with agents like PFBHA can improve the thermal stability and chromatographic performance of this compound, resulting in sharper, more symmetrical peaks.[13][14]
-
Inert Flow Path: Ensure that your GC inlet liner, column, and other components of the flow path are inert to prevent adsorption of polar analytes like aldehydes.
-
Optimized Chromatography: Adjusting the GC oven temperature program and carrier gas flow rate can help to improve the separation of this compound from interfering matrix components.[13][18]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: Matrix effects are the influence of a sample's components, other than the analyte of interest, on the analytical signal.[2] This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), resulting in inaccurate quantification.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract spiked with the analyte at the same concentrations. A significant difference between the slopes indicates the presence of matrix effects.[4][5] Another method is the post-extraction spike, where a known amount of analyte is added to a blank sample extract and the response is compared to that of a pure standard.[2]
Q3: Is sample dilution a viable strategy to reduce matrix effects?
A3: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen their impact on the analyte signal.[1][3] However, this approach is only suitable if the concentration of this compound in the sample is high enough to be detected after dilution.[1] For trace analysis, dilution may lead to analyte concentrations falling below the limit of detection.
Q4: What is the best sample preparation technique for this compound in a complex matrix?
A4: The optimal technique depends on the specific matrix and the required sensitivity.
-
Headspace-SPME (HS-SPME) is a solventless and sensitive technique for volatile compounds like this compound.[12][13]
-
Dynamic Headspace (DHS) offers even greater sensitivity by concentrating the analyte.[4][5]
-
Solid-Phase Extraction (SPE) provides high recovery and excellent cleanup, effectively removing many interfering compounds.[1][8]
-
Liquid-Liquid Extraction (LLE) is a simple and low-cost method, but it can be labor-intensive and less efficient at removing certain interferences.[1][19]
Q5: When should I consider derivatization for this compound analysis?
A5: Derivatization is recommended when you need to:
-
Improve the sensitivity and detectability of this compound, especially at trace levels.[13][14]
-
Enhance the thermal stability of the analyte to prevent degradation during GC analysis.[13][14]
-
Improve the chromatographic peak shape and resolution.[13]
-
Increase the selectivity of the analysis.[15]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Aldehyde Analysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 70-90[1] | 16-26[1] | Simple, low cost[1] | Can be labor-intensive, may form emulsions[1] |
| Solid-Phase Extraction (SPE) | 85-105[1] | 6-12[1] | High recovery and cleanup, automatable[1] | Higher cost, requires method development[1] |
| Headspace SPME | 66-71 | Not specified | Solventless, sensitive for volatile compounds[1][13] | Fiber dependent, potential for carryover[1] |
| Protein Precipitation (PPT) | >90[1] | High (can be >50%)[1] | Fast, simple[1] | Poor cleanup, significant matrix effects[1] |
Table 2: Impact of Matrix Matching on this compound Calibration
| Calibration Method | Matrix | Linearity (r²) | Slope | Indication |
| Standard in Solvent | Water/Solvent | >0.99 | Higher | Does not account for matrix effects |
| Matrix-Matched | Rice[4][5] | >0.99 | Lower | Compensates for signal suppression |
| Matrix-Matched | Infant Formula[4][5] | >0.99 | Lower | Compensates for signal suppression |
Experimental Protocols
Protocol 1: Dynamic Headspace (DHS) GC-MS for this compound in Solid Samples (e.g., Rice)
-
Sample Preparation: Weigh 1g of the ground sample into a 20 mL headspace vial.[11][12]
-
Spiking (for calibration): For calibration standards, add known amounts of this compound standard solution to the vials.
-
Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 30°C) for a specific time to allow this compound to partition into the headspace.[12] A low incubation temperature can reduce the effect of water and prevent further lipid oxidation.[12]
-
Dynamic Headspace Extraction: Purge the headspace with a constant flow of inert gas (e.g., helium) at a specific flow rate (e.g., 20 mL/min) and for a set volume (e.g., 300 mL).[12] The purged volatiles are trapped on a sorbent trap.
-
Thermal Desorption: The trap is rapidly heated to desorb the trapped compounds into the GC inlet.
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms.[13]
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column.[13]
-
Oven Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to separate the compounds.[13]
-
MS Detection: Use Electron Ionization (EI) and acquire data in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 56).[5][13]
-
Protocol 2: Headspace SPME with On-Fiber Derivatization for this compound Analysis
-
SPME Fiber Conditioning: Condition a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber according to the manufacturer's instructions.[13]
-
Sample Preparation: Place the sample (e.g., 1 mL of liquid or 1g of solid) into a headspace vial. For solid samples, the addition of a small amount of water may be necessary.[4]
-
Derivatization Agent: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in high-purity water.[13]
-
On-Fiber Derivatization: Expose the SPME fiber to the headspace of the PFBHA solution to load the derivatizing agent. Then, expose the PFBHA-loaded fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.[13] During this time, volatile this compound will partition into the headspace and react with the PFBHA on the fiber to form a stable oxime derivative.[13]
-
GC-MS Analysis:
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the derivatized analyte.[13]
-
GC-MS Conditions: Use a suitable GC column and temperature program as described in Protocol 1.[13]
-
MS Detection (SIM Mode): For the PFBHA derivative of this compound, monitor the characteristic fragment ion at m/z 181, which corresponds to the [C6F5CH2]+ fragment, as well as the molecular ion.[13]
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in complex samples.
Caption: Illustration of matrix effects: signal suppression and enhancement.
Caption: The chemical derivatization of this compound with PFBHA to form a stable oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. anachem-manual.netlify.app [anachem-manual.netlify.app]
- 4. antec.de [antec.de]
- 5. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 6. [Video Abstract] Development of a Sensitive and Accurate Stable Isotope Dilution Assay for the Simultaneous Determination of Free 4-Hydroxy-2-(E)-Nonenal and 4-Hydroxy-2-(E)-Hexenal in Various Food Matrices by Gas Chromatography–Mass Spectrometry [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Strategies to prevent the formation of hexanal artifacts during sample preparation.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the formation of hexanal (B45976) artifacts during sample preparation. This compound, a product of lipid oxidation, can interfere with analyses and lead to inaccurate results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problematic artifact?
Q2: What is the primary cause of this compound formation during sample preparation?
A2: The primary cause is lipid peroxidation, a chemical process where oxidants like free radicals attack polyunsaturated fatty acids (PUFAs).[2][5] This process is a chain reaction that generates unstable lipid hydroperoxides, which then decompose into various secondary products, including this compound.[6][7] This degradation can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, heat, and the presence of metal ions.[7][8][9][10]
Q3: My samples show inconsistent this compound levels. What could be the cause?
A3: Inconsistent this compound levels between replicates often point to variations in the sample preparation workflow. Key factors to investigate include exposure to atmospheric oxygen, contamination of glassware with trace metal ions (like iron or copper) which can catalyze oxidation, and the purity of solvents, which may contain peroxides.[10] Ensuring a standardized, controlled procedure for every sample is critical.
Q4: How can I analytically detect and quantify this compound in my samples?
A4: The standard method for identifying and quantifying this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS).[1][11] Static headspace sampling (SHS) is a common technique where the volatile this compound is measured from the gas phase above the sample, which helps to minimize interferences from the sample matrix.[1][11]
Troubleshooting Guide: High this compound Artifacts
| Observed Issue | Potential Cause | Recommended Solution |
| High this compound levels in freshly prepared samples. | Oxygen Exposure: The sample was exposed to atmospheric oxygen during homogenization or extraction.[10] | Work under an inert atmosphere (e.g., nitrogen or argon).[10][12] Use degassed solvents for all steps.[10] |
| Contaminated Glassware: Trace metal ions (Fe²⁺, Cu²⁺) on glassware catalyzed oxidation.[10] | Use high-purity reagents and acid-washed glassware to remove trace metals. Consider using metal chelators like EDTA in aqueous solutions.[10] | |
| High Temperature: The sample was exposed to heat during preparation or shipping.[1][7] | Perform all sample preparation steps on ice or at 4°C.[9][12] Ship samples frozen and ensure the cold chain is maintained.[1] | |
| This compound levels increase during sample storage. | Improper Storage Temperature: Samples or extracts were stored at room temperature or 4°C.[8][9] | For short-term storage, use -20°C. For long-term storage, -80°C is optimal to minimize oxidation.[8][9][10] |
| Exposure to Light and Oxygen: Storage containers are not airtight or are transparent.[8][9] | Store extracts in amber glass vials or wrap containers in foil to block light.[10] Flush the headspace of the vial with nitrogen or argon before sealing.[9][12] | |
| Absence of Antioxidants: No antioxidants were added to the extracts. | Add an antioxidant such as BHT to the storage solvent.[8][9][13] | |
| Inconsistent results between sample replicates. | Variable Procedure: Minor differences in handling time, temperature, or exposure to air between samples. | Standardize the entire workflow. Process all samples identically and, if possible, simultaneously. |
| Non-homogenous Antioxidant Distribution: The added antioxidant was not fully mixed into the sample or solvent. | Ensure thorough vortexing or mixing after adding antioxidants to the extraction solvent. |
Strategies for Prevention
Several factors can be controlled during sample preparation to inhibit the chemical and enzymatic reactions that lead to this compound formation.
Summary of Preventative Measures
| Factor | Condition | Effect on Lipid Stability | Recommendation |
| Temperature | Storage at 4°C | Slows oxidation but does not stop it; enzymatic activity may persist.[8][9] | Suitable for very short-term handling only (hours). |
| Storage at -20°C | Significantly reduces the rate of oxidation.[8][9] | Recommended for intermediate-term storage (weeks).[8][9][10] | |
| Storage at -80°C | Considered optimal for minimizing oxidation during long-term storage.[10][12] | Best practice for all long-term storage of samples and extracts. | |
| Flash Freezing | Rapidly quenches enzymatic activity.[8][9] | Flash freeze samples in liquid nitrogen immediately after collection and before storage.[9][12] | |
| Atmosphere | Atmospheric Oxygen | Primary driver of lipid peroxidation.[10] | Handle samples under an inert atmosphere (nitrogen or argon).[9][10][12] Use degassed solvents. |
| Light | UV/Visible Light | Accelerates the rate of photo-oxidation.[8][9][14] | Work in a dimly lit environment or use amber glassware/foil wrapping.[10] |
| Additives | Antioxidants (e.g., BHT, Tocopherols) | Scavenge free radicals, preventing the initiation and propagation of oxidation.[8][10][13] | Add Butylated Hydroxytoluene (BHT) to a final concentration of 0.01-0.1% in extraction and storage solvents.[10][13] |
| Metal Chelators (e.g., EDTA) | Bind metal ions (Fe²⁺, Cu²⁺) that catalyze the formation of free radicals.[10][15] | Use in aqueous solutions when metal contamination is a concern. | |
| Enzymatic Activity | Lipases, Oxidases | Can degrade lipids, releasing fatty acids that are prone to oxidation.[8] | Quench enzymatic activity immediately upon sample collection using cold organic solvents (e.g., methanol) or flash freezing.[8][9] |
Visual Guides and Protocols
Pathway: Formation of this compound
The diagram below illustrates the oxidative degradation of linoleic acid (an omega-6 fatty acid) into this compound. The process is initiated by factors like reactive oxygen species (ROS), heat, or light, leading to a free radical chain reaction.
Experimental Workflow: Artifact Prevention
This workflow outlines the critical steps for sample preparation, incorporating best practices to minimize the artificial generation of this compound.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissue with Oxidation Prevention
This protocol provides a general method for extracting lipids from a biological sample while actively minimizing the risk of this compound artifact formation.[10][12]
Materials:
-
Biological tissue sample
-
Liquid nitrogen
-
Chloroform (HPLC grade, stored in amber glass)
-
Methanol (HPLC grade)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (high purity Nitrogen or Argon)
-
Ice bath
-
Glass homogenizer and centrifuge tubes (acid-washed)
-
Centrifuge (refrigerated)
Procedure:
-
Solvent Preparation:
-
Prepare a 2:1 (v/v) solution of chloroform:methanol.
-
Add BHT to the solvent mixture to a final concentration of 0.01% (e.g., 10 mg BHT per 100 mL solvent). Mix thoroughly. This is your extraction solvent.[10]
-
Keep the extraction solvent on ice at all times.
-
-
Sample Preparation:
-
Homogenization:
-
Add the cold extraction solvent (containing BHT) to the tissue at a ratio of 20:1 (solvent volume:sample weight, e.g., 20 mL for 1 g of tissue).[10]
-
Homogenize the sample on ice until a uniform consistency is achieved. Perform this step quickly to minimize warming.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 volumes of 0.9% NaCl solution (previously degassed with nitrogen) to the homogenate. For example, if you used 20 mL of extraction solvent, add 5 mL of NaCl solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Lipid Collection:
-
Using a glass Pasteur pipette, carefully collect the lower organic phase (chloroform layer), which contains the lipids. Avoid disturbing the upper aqueous phase and the protein interface.
-
Transfer the organic phase to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent under a gentle stream of nitrogen. Avoid heating the sample.
-
Once dry, reconstitute the lipid extract in a suitable solvent for your downstream analysis.
-
Flush the headspace of the tube with argon or nitrogen, seal tightly with a PTFE-lined cap, and store at -80°C until analysis.[10][12]
-
References
- 1. medallionlabs.com [medallionlabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of hexanal quantification in biological fluids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of hexanal (B45976) quantification in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound quantification in biological fluids?
A1: The most prevalent and robust method is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID).[1][2][3] HS-SPME is a solvent-free and sensitive sample preparation technique ideal for volatile compounds like this compound.[1][3]
Q2: Why is matrix matching crucial for accurate this compound quantification?
A2: The composition of the biological matrix, particularly the lipid content, significantly affects the recovery of this compound.[2][4][5] Different matrices can alter the equilibrium between the sample, the headspace, and the SPME fiber, leading to inaccurate results.[1] Therefore, creating calibration curves in a matrix that closely resembles the sample is essential for accurate quantification.[4][6]
Q3: How can I improve the reproducibility of my this compound measurements?
A3: To enhance reproducibility, it is critical to:
-
Use an internal standard: A deuterated internal standard, such as D12-hexanal, can account for variability in extraction and injection.[7]
-
Control sample handling and storage: Samples should be kept cool to minimize fatty acid oxidation, which can generate this compound.[8] Freezing samples at -20°C can help preserve the existing this compound levels.[8]
-
Optimize SPME parameters: Consistent optimization of SPME fiber type, extraction time, and temperature is crucial for reproducible results.[2][3]
-
Ensure proper glassware cleaning: Glassware should be thoroughly cleaned and baked to remove any volatile organic compound residues that could interfere with the analysis.[9]
Q4: What are the best storage conditions for biological samples to be analyzed for this compound?
A4: To minimize changes in this compound concentration, biological samples should be stored frozen, ideally at -20°C, as soon as possible after collection.[8] This helps to inhibit the oxidation of fatty acids, which is the primary source of this compound formation.[8] It is also important to use collection tubes with anticoagulants that inhibit metabolism.[9]
Q5: Can derivatization improve this compound analysis?
A5: Yes, derivatization can be beneficial. Reacting this compound with a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), can create a more stable and less volatile derivative.[10][11] This can lead to improved chromatographic separation and detection sensitivity.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample volume or headspace volume. Fluctuation in extraction temperature or time. No internal standard used. SPME fiber degradation. | Ensure precise and consistent sample and vial volumes. Use a temperature-controlled agitator for consistent extraction conditions.[10] Incorporate a suitable internal standard (e.g., D12-hexanal).[7] Condition the SPME fiber before each batch and replace it after the manufacturer's recommended number of uses.[2] |
| Low this compound Recovery | High lipid content in the sample matrix.[2][5] Inappropriate SPME fiber coating. Suboptimal extraction temperature. | Prepare matrix-matched standards with a similar lipid composition.[4][6] Test different fiber coatings; Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for volatile compounds.[1][3] Optimize the extraction temperature; higher temperatures can increase the release of volatiles but may also promote their degradation.[13] |
| Ghost Peaks or High Background Noise | Contaminated glassware or septa.[9] Carryover from previous injections. Contaminated carrier gas or gas lines. | Thoroughly clean all glassware and bake it at a high temperature. Use high-quality, low-bleed septa. Run blank samples between experimental samples to check for carryover. Increase the GC oven temperature at the end of the run to elute any remaining compounds. Use high-purity carrier gas and install traps to remove impurities. |
| Peak Tailing or Poor Peak Shape | Active sites in the GC inlet or column. Incompatible solvent for the analyte. Co-elution with interfering compounds.[8] | Use a deactivated inlet liner and a high-quality capillary column. Ensure the injection solvent is appropriate for the analyte and the GC phase. Modify the GC temperature program to improve separation. Consider derivatization to change the analyte's retention time.[12] |
| No this compound Peak Detected | Concentration is below the limit of detection (LOD). Sample degradation. Incorrect GC-MS parameters. | Increase the sample volume or use a more sensitive extraction technique like dynamic headspace.[4] Ensure proper sample storage and minimize freeze-thaw cycles.[8] Verify the mass spectrometer is set to monitor the correct ions for this compound (e.g., m/z 56, 72, 82, 100). |
Quantitative Data Tables
Table 1: Comparison of Reproducibility for Different this compound Quantification Methods
| Method | Matrix | Internal Standard | Reproducibility (%RSD) | Reference |
| HS-SPME-GC-MS | Butter | D12-hexanal | Not explicitly stated, but method demonstrated good precision | [7] |
| Dynamic Headspace GC/MS | Infant Formula | N/A | 7.2 | [4] |
| Dynamic Headspace GC/MS | Rice | N/A | 9.2 | [4] |
| HS-SDME-GC-MS | Human Blood | N/A | Method feasibility demonstrated | [11] |
Table 2: Recovery of this compound in Different Matrices
| Method | Matrix | Spiked Amount | Recovery (%) | Reference |
| HS-SPME-GC | Food Samples | Standard Addition | 77.3 | [2] |
| HS-SPME-GC/MS | Freeze-Dried Chicken Myofibrils | Spiked | 95 | [14] |
| SPME-GC-FID | Human Milk | Dependent on fat content | Varies (e.g., higher fat leads to lower recovery) | [5] |
Experimental Protocols
Protocol 1: this compound Quantification in Human Blood using HS-SPME-GC-MS
This protocol is a synthesized procedure based on best practices described in the literature.[1][7][10][11]
1. Materials and Reagents:
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1]
-
20 mL headspace vials with PTFE/silicone septa
-
This compound standard solution
-
D12-hexanal internal standard solution
-
Whole blood samples
-
Sodium chloride (NaCl)
-
GC-MS system
2. Sample Preparation:
-
Pipette 1 mL of whole blood into a 20 mL headspace vial.
-
Add a known amount of D12-hexanal internal standard.
-
Add 1 g of NaCl to aid in the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
3. HS-SPME Procedure:
-
Place the vial in a temperature-controlled agitator set to 40°C.
-
Allow the sample to equilibrate for 10 minutes.
-
Expose the conditioned DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes while agitating.
-
Retract the fiber into the needle.
4. GC-MS Analysis:
-
Immediately insert the SPME fiber into the GC injection port, heated to 250°C.
-
Desorb the analytes for 5 minutes in splitless mode.
-
GC column: 5% phenyl-methylpolysiloxane capillary column.
-
Oven temperature program: Initial temperature of 40°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
MS parameters: Electron ionization at 70 eV, scan range m/z 35-350. Monitor characteristic ions for this compound (e.g., 56, 72, 82, 100) and D12-hexanal.
5. Quantification:
-
Generate a calibration curve using matrix-matched standards prepared in blank blood.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 4. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 5. Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antec.de [antec.de]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. medallionlabs.com [medallionlabs.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometric analysis of this compound and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
- 13. Blood VOC Biomarkers | Volatile Biomarkers for Human HealthFrom Nature to Artificial Senses | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak shape and resolution for hexanal in gas chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak shape and resolution during the gas chromatography (GC) analysis of hexanal (B45976).
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and resolve specific issues in your experiments.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for this compound, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and accurate quantification. The potential causes are generally categorized as either chemical interactions or physical/mechanical problems within the GC system.
Troubleshooting Steps:
-
Evaluate the Chromatogram:
-
If all peaks are tailing: The issue is likely physical or mechanical. Start by checking for dead volume, leaks, or improper column installation.
-
If only the this compound peak (and other polar analytes) are tailing: The problem is likely due to chemical interactions (active sites) within the system.
-
-
Investigate and Address Potential Causes:
-
Active Sites: this compound, being an aldehyde, is susceptible to interactions with active sites (e.g., silanol (B1196071) groups) in the inlet liner, on the column, or at the detector.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If contamination is suspected, trim the first 10-20 cm of the column.[1]
-
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
-
-
Contamination: Contamination in the inlet liner, at the head of the column, or in the carrier gas can cause peak tailing.
-
Solution: Replace the inlet liner and septum. Ensure high-purity carrier gas is used.
-
-
Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization of the sample, causing peak tailing.
-
Solution: Increase the inlet temperature, but avoid excessively high temperatures that could cause sample degradation.
-
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent, this compound, and the stationary phase can result in poor peak shape.
-
Solution: Ensure the polarity of the stationary phase is appropriate for the analysis of aldehydes.
-
-
Question: What is causing my this compound peak to show fronting?
Answer:
Peak fronting, where the initial part of the peak is broader than the latter part, is often an indication of column overload or an issue with the sample solvent.
Troubleshooting Steps:
-
Check for Column Overload: This is the most common cause of peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Using a column with a thicker film or a wider internal diameter can also increase sample capacity.
-
-
Evaluate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger or more non-polar than the stationary phase, it can cause the analyte to travel too quickly at the beginning of the column, leading to fronting.
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
-
-
Assess Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.
-
Solution: Increase the initial oven temperature.
-
Question: My this compound peak is broad, and the resolution from nearby peaks is poor. How can I improve this?
Answer:
Poor resolution and broad peaks are often intertwined and can be addressed by optimizing several GC parameters to increase column efficiency and improve the separation between analytes.
Troubleshooting Steps:
-
Optimize the Oven Temperature Program: The temperature program has a significant impact on resolution.
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better resolution for closely eluting compounds. A study on volatile compounds showed that a narrower peak width for this compound was achieved with a ramping rate of 3°C/min compared to 10°C/min.[2]
-
Lower Initial Temperature: A lower initial oven temperature can improve the focusing of early-eluting peaks like this compound, leading to better resolution.
-
-
Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.
-
Optimal Flow Rate: There is an optimal flow rate for a given column and carrier gas that will provide the best resolution. Both too high and too low flow rates can lead to peak broadening. For a mixture of toluene (B28343) and dimethyl sulfide, an optimal carrier gas flow rate was found to be 6 ml/min.[3]
-
Carrier Gas Type: Hydrogen often provides better efficiency and allows for faster analysis times compared to helium or nitrogen.
-
-
Consider Column Dimensions: The length, internal diameter, and film thickness of the column all play a role in resolution.
-
Longer Column: A longer column increases the number of theoretical plates and generally improves resolution, though it also increases analysis time.
-
Smaller Internal Diameter: A smaller internal diameter (e.g., 0.18 mm vs. 0.25 mm) can increase efficiency and resolution.
-
Thinner Film: A thinner stationary phase film can lead to sharper peaks and better resolution for volatile compounds.
-
-
Check for System Leaks: Leaks in the system can lead to variable flow rates and poor peak shape.
-
Solution: Perform a leak check of the entire system, paying close to attention to the septum, ferrules, and column connections.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a GC oven temperature program for this compound analysis?
A common starting point for a temperature program for volatile compounds like this compound is an initial temperature of around 40°C, held for a few minutes, followed by a ramp of 10°C/min to a final temperature of 250°C. This can then be optimized based on the resulting chromatogram.
Q2: How does the choice of inlet liner affect this compound peak shape?
The inlet liner is a critical component for achieving good peak shape. For an active compound like this compound, a deactivated liner is essential to prevent interactions that cause peak tailing. The geometry of the liner (e.g., with or without glass wool, tapered) can also impact the vaporization of the sample and the transfer of this compound to the column, thus affecting peak shape.
Q3: Can my sample preparation method affect the peak shape of this compound?
Yes, particularly when using headspace analysis. The sample matrix can significantly influence the partitioning of this compound into the headspace. For instance, in fatty food matrices, the presence of lipids can reduce the volatility of this compound. The choice of solvent and the equilibration temperature and time in headspace analysis are critical parameters that must be optimized to ensure efficient and reproducible release of this compound, which in turn affects the peak shape and quantification.
Q4: What is an acceptable tailing factor for the this compound peak?
Ideally, the tailing factor (Tf) or asymmetry factor (As) should be close to 1.0 for a symmetrical peak. In practice, a value between 0.9 and 1.5 is often considered acceptable. A value greater than 1.5 indicates significant tailing that should be addressed.
Data Presentation
The following tables summarize the impact of key GC parameters on this compound peak shape and resolution.
Table 1: Effect of Oven Temperature Ramp Rate on this compound Resolution
| Oven Temperature Ramp Rate (°C/min) | Resolution (Rs) between this compound and Heptanal |
| 20 | 1.8 |
| 10 | 2.5 |
| 5 | 3.2 |
Note: This data is illustrative and based on general chromatographic principles. Actual values will vary depending on the specific instrument, column, and other method parameters.
Table 2: Influence of Carrier Gas Flow Rate on this compound Peak Tailing Factor
| Carrier Gas (Helium) Flow Rate (mL/min) | This compound Peak Tailing Factor (Tf) |
| 0.5 | 1.8 |
| 1.0 | 1.3 |
| 1.5 | 1.1 |
| 2.0 | 1.4 |
Note: This data is illustrative. An optimal flow rate exists where the tailing factor is minimized.
Experimental Protocols
Protocol: Analysis of this compound in a Food Matrix using Static Headspace GC-FID
This protocol provides a general procedure for the determination of this compound in a solid food matrix.
1. Sample Preparation:
-
Weigh 1.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., 4-heptanone) dissolved in an appropriate solvent.
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
-
Equilibrate the vial in the headspace autosampler at a constant temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow for the partitioning of this compound into the headspace.
2. GC-FID Method Parameters:
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/splitless injector in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature: 260°C.
-
Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates.
-
Injection Volume: 1 mL of the headspace.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Integrate the peak area of this compound and the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of this compound standards.
Visualizations
Troubleshooting Workflow for Poor this compound Peak Shape
Caption: A flowchart for troubleshooting poor peak shape for this compound in GC.
Relationship Between GC Parameters and this compound Resolution
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
Selection of appropriate internal standards for hexanal analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of appropriate internal standards in hexanal (B45976) analysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial in this compound analysis?
An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analytical run.[1] In this compound analysis, which is often performed using gas chromatography (GC), an internal standard is essential for improving the accuracy and precision of quantification.[2][3] It helps to correct for variations that can occur during sample preparation, injection volume differences, and instrument response fluctuations.[1][3] The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the internal standard.[2][4]
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
Choosing the right internal standard is critical for reliable results. The ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to this compound to ensure it behaves similarly during extraction, derivatization, and chromatography.[2][3]
-
Resolution: It must be well-separated from this compound and any other components in the sample matrix in the chromatogram.[2][4]
-
Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.[3]
-
Not Present in the Sample: It should be absent in the original sample matrix.[2][5]
-
Similar Response: It should have a similar response to the detector as this compound.[4]
Q3: What are the most common internal standards used for this compound analysis?
The selection of an internal standard often depends on the analytical technique (e.g., GC-MS, GC-FID) and the sample matrix.
-
Isotopically Labeled Standards: For GC-MS analysis, a deuterated form of this compound, such as d12-hexanal , is considered the "gold standard".[4][6][7] It is chemically almost identical to this compound, ensuring similar behavior, but has a different mass, allowing it to be distinguished by the mass spectrometer.[1]
-
Structural Analogs: For GC-FID or when a deuterated standard is not available, other compounds can be used. Common choices include:
Troubleshooting Guide
Problem 1: Poor peak shape or resolution between this compound and the internal standard.
-
Possible Cause: Inappropriate GC oven temperature program.
-
Solution: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. For example, a program could be: hold at 40°C for 1 minute, then ramp at 10°C/min to 250°C.[10]
-
Possible Cause: Incorrect column selection.
-
Solution: Ensure you are using a column suitable for volatile compound analysis, such as a DB-5ms.[1]
-
Possible Cause: Co-elution with a matrix component.
-
Solution: Modify the sample preparation procedure to remove interfering matrix components. This could involve techniques like solid-phase microextraction (SPME).
Problem 2: High variability in the internal standard peak area across samples.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure the internal standard is added precisely and consistently to every sample and standard using calibrated pipettes. Adding the IS early in the sample preparation process can help account for variations during this stage.[4]
-
Possible Cause: Matrix effects. The sample matrix can sometimes enhance or suppress the instrument's response to the internal standard.[13]
-
Solution: Prepare calibration standards in a matrix that closely matches the sample matrix to compensate for these effects.[14] This is known as matrix-matched calibration.
-
Possible Cause: Degradation of the internal standard.
-
Solution: Verify the stability of the internal standard in the sample matrix and under the storage conditions.
Problem 3: The concentration of a diluted sample is still outside the calibration curve range.
-
Possible Cause: When using an internal standard, simply diluting the sample also dilutes the internal standard, keeping the analyte-to-IS ratio the same.[15]
-
Solution 1: Prepare a new sample dilution and add the internal standard after the dilution step. This will bring the analyte concentration into the calibration range while maintaining the target internal standard concentration.
-
Solution 2: Extend the calibration curve to include higher concentrations if the detector response remains linear.[15]
-
Solution 3: Re-prepare the sample using a smaller initial amount to bring the this compound concentration within the calibrated range.
Quantitative Data Summary
The following tables summarize typical analytical parameters for this compound quantification using different internal standards.
Table 1: Linearity and Detection Limits
| Internal Standard | Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) |
| Benzaldehyde | Static Headspace GC | Tetradecane | 25 µg/L - 2 g/L | 15 µg/L[10] |
| Hexan-1-ol | HS-SPME-GC-MS | Mayonnaise-type soy dressing | 1 - 3000 ng/g | 1.06 ng/g[11] |
| 4-Heptanone | SPME-GC-FID | Human Milk | Not specified | 0.14 ppt[8] |
| Not specified | Headspace-GC-FID | Cat Food | 0.5 - 10 µg/g | 0.05 µg/g[16] |
Table 2: Recovery and Precision
| Internal Standard | Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzaldehyde | Tetradecane | 0.1 g/L | Not specified | 1.2%[10] |
| Hexan-1-ol | Mayonnaise-type soy dressing | Not specified | 97.7% | 3.3%[11] |
| 4-Heptanone | Human Milk (spiked) | 0.2 ppm | Dependent on fat content | Not specified[8] |
| Not specified | Cat Food | 1.0 - 5.0 µg/g | 88 - 109% | 0.87 - 6.95%[16] |
Experimental Protocols
Protocol 1: Static Headspace GC-FID Analysis of this compound
This protocol is based on the determination of this compound in fat-rich food.[10]
-
Sample Preparation: Weigh 1g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Addition: Add a precise volume of Benzaldehyde solution (in a suitable solvent like tetradecane) to achieve a final concentration similar to the expected this compound concentration.
-
Equilibration: Place the vial in the headspace autosampler and equilibrate at 110°C for 30 minutes.
-
GC Analysis:
-
Injector Temperature: 110°C
-
Column: Suitable capillary column (e.g., DB-WAX)
-
Oven Program: Start at 40°C (hold for 1 min), ramp to 250°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium
-
-
Quantification: Calculate the this compound concentration based on the peak area ratio of this compound to benzaldehyde and the calibration curve.
Protocol 2: Headspace SPME-GC-MS Analysis of this compound
This protocol is adapted for the analysis of this compound in a complex food matrix.[6][11]
-
Sample Preparation: Place 0.3 g of the sample into an 8 mL vial with a Teflon-lined septum.
-
Internal Standard Addition: Add 0.1 mL of a hexan-1-ol solution (e.g., 1 µg/mL in methanol). For GC-MS, d12-hexanal is the preferred internal standard.[6][11]
-
Extraction:
-
Incubate the vial at 40°C for 10 minutes.
-
Expose a SPME fiber (e.g., CAR/PDMS) to the headspace for a defined period (e.g., 40 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC injector (e.g., at 250°C) for thermal desorption.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Oven Program: Hold at 50°C for 2 min, increase at 4°C/min to 70°C, then at 20°C/min to 230°C.
-
Carrier Gas: Helium at 1 mL/min.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification: Determine the this compound concentration using the peak area ratio of the analyte to the internal standard and a matrix-matched calibration curve.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard for this compound analysis.
Caption: A decision tree to guide troubleshooting common issues encountered with internal standards in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify this compound in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medallionlabs.com [medallionlabs.com]
- 10. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
- 11. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 14. antec.de [antec.de]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Addressing Hexanal-Protein Reactivity in Oil-in-Water Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the reactivity of hexanal (B45976) with proteins in oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my O/W emulsion?
This compound is a volatile aldehyde that is a common secondary product of lipid oxidation of omega-6 fatty acids, such as linoleic acid, which are often present in the oil phase of emulsions. Its presence is a concern for several reasons:
-
Protein Modification: this compound can covalently bind to amino acid residues on proteins, primarily lysine (B10760008) and cysteine. This can alter the protein's structure and function.
-
Emulsion Instability: Modification of proteins at the oil-water interface can lead to protein aggregation, which may compromise the physical stability of the emulsion, resulting in flocculation or coalescence.
-
Altered Bioavailability: In pharmaceutical formulations, the binding of this compound to a protein-based drug or carrier can affect its bioavailability and efficacy.
-
Sensory Defects: In food and consumer products, this compound can produce undesirable off-flavors and aromas, often described as "rancid" or "grassy".
Q2: What are the primary chemical reactions between this compound and proteins?
There are two main reaction pathways for the covalent modification of proteins by this compound:
-
Schiff Base Formation: The aldehyde group of this compound reacts with the primary amino groups of lysine residues to form an unstable imine, also known as a Schiff base.[1][2][3]
-
Michael Addition: While less direct for this compound itself, its oxidation products or other α,β-unsaturated aldehydes formed during lipid oxidation can react with the nucleophilic side chains of cysteine and histidine residues via a Michael addition reaction.[2] this compound can also form adducts with cysteine, leading to a reduction in detectable this compound.[4]
Q3: Which amino acids are most susceptible to reaction with this compound?
The primary targets for direct reaction with this compound are:
-
Lysine: The ε-amino group is highly susceptible to forming Schiff bases.
-
Cysteine: The thiol group can react with this compound, leading to the formation of adducts.[4][5]
While less reactive with this compound itself, histidine can also be a target for other aldehydes formed during lipid oxidation.
Q4: How can I detect and quantify this compound-protein adducts in my emulsion?
Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method to measure free this compound in the headspace of the emulsion, which can indirectly indicate the extent of its binding to proteins (i.e., a decrease in free this compound may suggest increased protein binding). Solid-phase microextraction (SPME) is often used for sample preparation.[6][7][8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be a highly sensitive and specific method for quantifying this compound-protein adducts.[10][11][12][13][14] This technique utilizes antibodies that recognize the this compound-lysine adduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify specific protein modifications.[15]
Troubleshooting Guides
This section addresses common experimental issues encountered when working with O/W emulsions containing proteins and lipids susceptible to oxidation.
Problem 1: I'm observing protein aggregation and a loss of emulsion stability.
| Possible Cause | Troubleshooting Steps |
| Extensive this compound-Protein Cross-linking | 1. Control Lipid Oxidation: The most effective strategy is to prevent the formation of this compound in the first place. Incorporate antioxidants into your formulation. 2. Optimize pH: Adjust the pH of the aqueous phase to a value where the protein is less reactive or has a higher net charge, promoting electrostatic repulsion between droplets. 3. Chelating Agents: Add chelating agents like EDTA to sequester metal ions that catalyze lipid oxidation. |
| Changes in Protein Surface Properties | 1. Interfacial Engineering: Consider using a combination of emulsifiers. A small molecule surfactant can be used in conjunction with the protein to create a more stable interfacial layer. 2. Protein-Polysaccharide Conjugates: Covalently linking polysaccharides to the protein can enhance steric stabilization and reduce protein-protein interactions.[16][17] |
| Environmental Stressors | 1. Temperature Control: Store the emulsion at a lower temperature to reduce the rates of both lipid oxidation and chemical reactions. 2. Light Protection: Protect the emulsion from light, which can accelerate lipid oxidation. |
Problem 2: My quantification of free this compound is inconsistent or lower than expected.
| Possible Cause | Troubleshooting Steps |
| This compound Binding to Proteins | 1. Quantify Adducts: Use an ELISA or LC-MS method to directly measure the amount of this compound bound to the protein. This will give you a more complete picture of the this compound fate in your system. 2. Control Reaction Conditions: If you need to minimize binding for your experiment, reduce the temperature and protect the sample from light. |
| This compound Volatility and Loss | 1. Optimize SPME-GC-MS Parameters: Ensure your extraction time, temperature, and fiber type are optimized for this compound.[6][9] Use an internal standard for accurate quantification. 2. Proper Sealing: Use tightly sealed vials for storage and analysis to prevent the loss of volatile this compound. |
| Oxidation of this compound | In an aqueous environment, this compound can oxidize to hexanoic acid, which is not detected by typical headspace GC-MS methods for aldehydes.[4] |
Data Presentation
Table 1: Relative Reactivity and Cross-Reactivity of Aldehydes with Proteins
| Aldehyde | Relative Reactivity | Antibody Cross-Reactivity (%) with this compound-CSA Adduct |
| Propanal | Low | No cross-reactivity |
| Butanal | Low | No cross-reactivity |
| Pentanal | Moderate | 37.9 |
| This compound | High | 100 |
| Heptanal | High | 76.6 |
| Octanal | Low | No cross-reactivity |
| Nonanal | Low | No cross-reactivity |
| t-2-Hexenal | Moderate | 45.0 |
Data compiled from ELISA studies.[12]
Table 2: Efficacy of Antioxidants in Inhibiting this compound Formation in an O/W Emulsion
| Antioxidant (50 µM) | Inhibition of Lipid Hydroperoxide Formation (%) | Inhibition of this compound Formation (%) |
| TBHQ | High | High |
| Rosmarinic Acid | Moderate | Moderate |
| BHT | Low | Low |
| α-Tocopherol | Low | Low |
This table provides a qualitative comparison based on findings from studies on antioxidant efficacy in emulsions.[18]
Experimental Protocols
Protocol 1: Quantification of this compound-Protein Adducts by Competitive ELISA
This protocol provides a general guideline for a competitive ELISA to quantify this compound-protein adducts.
Materials:
-
High-binding 96-well microtiter plate
-
This compound-protein conjugate standard (e.g., this compound-BSA)
-
Primary antibody specific for this compound-adducts
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Emulsion samples
Procedure:
-
Coating: Coat the wells of the microtiter plate with 100 µL of a known concentration (e.g., 1-10 µg/mL) of the this compound-protein conjugate standard diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate your emulsion samples and a serial dilution of the this compound-protein standard with the primary antibody for 1 hour at 37°C.
-
Incubation: Add 100 µL of the sample/standard-antibody mixture to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound adducts in your sample.
Protocol 2: Analysis of Free this compound by Headspace SPME-GC-MS
This protocol outlines a general procedure for the analysis of free this compound in an O/W emulsion.
Materials:
-
GC-MS system with a suitable column (e.g., DB-5ms)
-
SPME autosampler and fiber (e.g., Carboxen/PDMS)
-
Headspace vials with septa
-
Internal standard (e.g., [U¹³C]this compound or 2-methyl-1-pentanol)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation: Place a known amount of the O/W emulsion (e.g., 1 g) into a headspace vial.
-
Internal Standard: Add a known concentration of the internal standard to the vial.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) at the same temperature.
-
Desorption and Analysis: Transfer the SPME fiber to the GC injector, where the absorbed volatiles are desorbed at a high temperature (e.g., 250°C) and analyzed by GC-MS.
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the concentration using a calibration curve prepared with the this compound standard and normalized to the internal standard.
Visualizations
Caption: Reaction pathways of this compound with protein residues in an O/W emulsion.
Caption: Troubleshooting workflow for emulsion instability due to this compound-protein reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of this compound, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Elisa to quantify this compound-protein adducts in a meat model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and specificity of polyclonal antibodies to this compound-lysine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Hexanal Extraction Efficiency from Solid Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficiency of hexanal (B45976) extraction from solid samples. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction and analysis of this compound from solid samples.
Issue 1: Poor Reproducibility of Results
Poor reproducibility is a frequent challenge in analytical chemistry, particularly when dealing with trace volatile compounds like this compound.
Question: My this compound measurements are inconsistent across replicate samples. What are the potential causes and solutions?
Answer: Inconsistent results can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogeneity | Ensure the solid sample is thoroughly homogenized before taking aliquots for analysis. For some matrices, cryogenic grinding can prevent the loss of volatile compounds. |
| Variable Extraction Time and Temperature | Precisely control the extraction time and temperature for all samples. Use a calibrated thermometer and a reliable timer. Even minor fluctuations can significantly impact the equilibrium of this compound between the sample and the headspace.[1] |
| Inconsistent SPME Fiber Positioning | For Headspace Solid-Phase Microextraction (HS-SPME), ensure the fiber is exposed to the headspace at a consistent depth for every sample.[1] |
| Inconsistent Vial Sealing | Improperly sealed vials can lead to the loss of volatile this compound. Use high-quality septa and ensure a tight seal for every vial to prevent leaks.[1] |
| Injection System Variability | For GC-MS analysis, inconsistencies in the injection system are a primary source of poor reproducibility. Regularly clean or replace the inlet liner and septum. Ensure the autosampler is functioning correctly and the inlet temperature is stable.[2] |
| Fiber Degradation (SPME) | SPME fibers have a limited lifetime and their extraction efficiency can decrease with use. Condition the fiber before each batch of analyses and replace it if a decline in performance is observed.[1][3] |
Issue 2: Low Recovery of this compound
Low recovery indicates that a significant portion of the this compound present in the sample is not being detected by the analytical instrument.
Question: I am experiencing low signal intensity for this compound, suggesting poor recovery. How can I improve this?
Answer: Low recovery can be attributed to several factors, from inefficient extraction to analyte loss during sample preparation. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Parameters | Optimize extraction parameters such as time and temperature. For HS-SPME, longer extraction times and higher temperatures can increase recovery, but excessively high temperatures may lead to the degradation of other sample components or the analyte itself.[4][5] |
| Inefficient SPME Fiber | The choice of SPME fiber coating is critical. For volatile aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad-range applicability for volatile compounds.[6] However, the optimal fiber may vary depending on the sample matrix.[7][8] |
| Matrix Effects | The sample matrix can significantly influence the extraction efficiency. For complex matrices, components can interfere with the partitioning of this compound into the headspace. The "salting-out" effect, achieved by adding NaCl to the sample, can increase the volatility of this compound and improve its recovery.[6] |
| Analyte Loss During Sample Handling | This compound is a volatile compound and can be lost during sample preparation. Keep samples cool and in sealed containers to minimize evaporation.[5] |
| Incomplete Desorption from SPME Fiber | Ensure the GC inlet temperature is sufficient for the complete thermal desorption of this compound from the SPME fiber. Consult the fiber manufacturer's recommendations for optimal desorption conditions. |
| Fat Content in the Sample | For high-fat matrices, a negative correlation between fat content and this compound recovery has been observed.[9] It may be necessary to develop a correction factor based on the fat content of the sample. |
Issue 3: High Background Noise in GC-MS Analysis
High background noise in the chromatogram can mask the this compound peak, leading to inaccurate quantification and poor sensitivity.
Question: My GC-MS chromatograms have a high baseline, making it difficult to detect the this compound peak. What can I do to reduce the noise?
Answer: High background noise can originate from various sources within the GC-MS system or from the sample itself. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Contaminated GC Inlet | The injection port is a common source of background noise. Regularly clean the inlet and replace the liner and septum.[10] |
| Column Bleed | At high temperatures, the stationary phase of the GC column can degrade and "bleed," contributing to a rising baseline. Ensure the column is properly conditioned and not operated above its maximum temperature limit. |
| Contaminated Carrier Gas | Impurities in the carrier gas can introduce noise. Use high-purity gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.[2] |
| Septum Bleed | Volatile compounds can leach from the septum and contribute to background noise. Use high-quality, low-bleed septa.[10] |
| Environmental Contamination | Volatile organic compounds from the laboratory environment can be a source of background noise. Ensure good laboratory ventilation and minimize the use of solvents and other volatile chemicals near the GC-MS system. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the methodologies for this compound extraction.
Q1: What are the most common methods for extracting this compound from solid samples?
A1: The most prevalent methods for this compound extraction from solid samples are Headspace Solid-Phase Microextraction (HS-SPME), Dynamic Headspace (DHS), and Solvent Extraction.
-
HS-SPME is a solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds like this compound.[6] It is known for its simplicity and sensitivity.
-
Dynamic Headspace (DHS) , also known as purge and trap, involves passing an inert gas through the sample to purge the volatile compounds onto an adsorbent trap. This method is highly effective for concentrating trace amounts of volatiles.[4][11]
-
Solvent Extraction involves using an organic solvent to extract this compound from the solid matrix. This is a more traditional method and can be effective, but it is more labor-intensive and can suffer from co-extraction of interfering compounds.[12]
Q2: How do I choose the right SPME fiber for my application?
A2: The choice of SPME fiber depends on the polarity and volatility of the analyte and the nature of the sample matrix. For a broad range of volatile compounds, including this compound, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point.[6] However, for specific matrices, it is advisable to test different fiber coatings to determine the most efficient one for your particular application.[7][8]
Q3: What is the "matrix effect" and how can I minimize it?
A3: The matrix effect refers to the influence of other components in the sample on the analytical signal of the target analyte.[13] In this compound analysis, matrix components can suppress or enhance the release of this compound into the headspace, leading to inaccurate quantification. To minimize matrix effects, you can:
-
Use matrix-matched calibration standards, where the standards are prepared in a blank matrix similar to the sample.[11]
-
Employ the standard addition method.
-
Utilize an internal standard, preferably a deuterated version of this compound (this compound-d12), which behaves similarly to the analyte during extraction and analysis.[14]
-
Add salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace (salting-out effect).[6]
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detection sensitivity. For aldehydes like this compound, derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be beneficial, especially when dealing with very low concentrations or complex matrices.[5] The resulting derivatives are often more stable and provide a stronger signal in the detector.
Data Presentation
Table 1: Comparison of Optimized HS-SPME Parameters for this compound Extraction from Different Solid Matrices
| Parameter | Food Matrix 1 (e.g., Cereal) | Food Matrix 2 (e.g., Meat) | Biological Tissue |
| SPME Fiber | DVB/CAR/PDMS | PDMS/DVB | CAR/PDMS |
| Extraction Temp. (°C) | 60 | 50 | 40 |
| Extraction Time (min) | 30 | 45 | 60 |
| Sample Amount (g) | 1 | 2 | 0.5 |
| Salt Addition (NaCl) | Yes | Yes | No |
| Desorption Temp. (°C) | 250 | 240 | 250 |
| Desorption Time (min) | 3 | 2 | 3 |
| Reference | [15] | [8] | [14] |
Table 2: Relative Efficiency of Different this compound Extraction Methods
| Extraction Method | Relative Recovery (%) | Reproducibility (RSD %) | Throughput | Solvent Consumption |
| HS-SPME | 85-95 | 5-15 | High | None |
| Dynamic Headspace | 90-100 | <10 | Medium | None |
| Solvent Extraction | 70-90 | 10-20 | Low | High |
Note: The values presented are indicative and can vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol provides a general procedure for the extraction of this compound from solid samples using HS-SPME followed by GC-MS analysis.
-
Sample Preparation:
-
Weigh a precise amount of the homogenized solid sample (e.g., 1 gram) into a headspace vial (e.g., 20 mL).[15]
-
If using the salting-out effect, add a known amount of NaCl.
-
If using an internal standard, spike the sample with a known concentration of deuterated this compound.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath set to the optimized extraction temperature.
-
Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time. Ensure the fiber does not touch the sample.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber for the specified time and temperature.
-
Start the GC-MS analysis.
-
Protocol 2: Dynamic Headspace (DHS)
This protocol outlines the general steps for this compound extraction using a dynamic headspace system.
-
Sample Preparation:
-
Place a known amount of the homogenized solid sample into the DHS vial.[11]
-
Add an internal standard if required.
-
Seal the vial.
-
-
Purge and Trap:
-
Place the vial in the DHS autosampler.
-
The system will purge the sample with an inert gas (e.g., helium or nitrogen) for a set period at a specific flow rate and temperature.
-
The purged volatile compounds, including this compound, are carried to an adsorbent trap where they are concentrated.
-
-
Desorption and Analysis:
-
The trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer.
-
Mandatory Visualization
Caption: A generalized experimental workflow for this compound extraction and analysis.
Caption: A decision-making workflow for troubleshooting common this compound extraction issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 3. SPME - poor reproducibility, decrease in peak area - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]
- 8. scielo.br [scielo.br]
- 9. Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 11. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 12. Workup [chem.rochester.edu]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify this compound in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
Hexanal Analysis Technical Support Center: Troubleshooting Calibration Curve Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of hexanal (B45976).
Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound, offering step-by-step solutions to diagnose and resolve these issues.
Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in this compound calibration curves is a frequent issue, often stemming from several sources. Identifying the root cause is crucial for accurate quantification.
Potential Causes and Solutions:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.
-
Solution: Extend the calibration range to include higher concentration standards to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range of the curve or use a quadratic regression model for calibration. However, linear regression is often preferred for its simplicity and robustness.[1]
-
-
Active Sites in the GC System: Aldehydes like this compound are prone to adsorption on active sites within the gas chromatography (GC) system, such as the inlet liner, column, or connecting tubing. This is particularly problematic at lower concentrations, where a significant fraction of the analyte can be lost, leading to a negative deviation from linearity.[2]
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly inspect and replace the inlet liner and trim the front end of the column to remove accumulated non-volatile residues.[3]
-
-
Matrix Effects: Components of the sample matrix can interfere with the analysis, either enhancing or suppressing the analytical signal.[4] This can lead to a non-linear relationship between concentration and response, especially when using an external calibration.
-
Solution: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards.[4] This involves preparing the calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. Alternatively, the standard addition method can be employed.
-
-
Analyte Instability: this compound can be unstable, especially in certain matrices or at elevated temperatures, leading to its degradation during sample preparation or analysis.
-
Solution: Samples should be stored at low temperatures (e.g., -20°C) to minimize this compound formation or loss.[5] Minimize the time between sample preparation and analysis. A low incubation temperature (e.g., 30°C) for headspace analysis can also help to avoid excess lipid oxidation and loss of this compound during the analysis.[6]
-
Question: I am observing poor reproducibility in my this compound measurements. What are the common sources of this variability?
Answer:
Poor reproducibility can invalidate your results. A systematic approach to identifying the source of the variability is essential.
Common Sources of Poor Reproducibility:
-
Inconsistent Sample Preparation: Variations in sample homogenization, extraction time, or temperature can lead to inconsistent this compound recovery.
-
Solution: Standardize all sample preparation steps. Use automated systems where possible to minimize human error. Ensure consistent timing for each step of the procedure.
-
-
Injection Variability: Issues with the autosampler or manual injection technique can introduce significant error.
-
Solution: For manual injections, ensure a consistent injection volume and speed. For autosamplers, check for air bubbles in the syringe and ensure the syringe is properly washed between injections. Regularly maintain the autosampler, including replacing the syringe and septum.[7]
-
-
Headspace Equilibrium: In headspace analysis, insufficient or inconsistent equilibration time and temperature will lead to variable amounts of this compound in the headspace.
-
Solution: Optimize and strictly control the equilibration time and temperature. Agitation can help to reach equilibrium faster and more consistently.[8]
-
-
Matrix Heterogeneity: If the sample matrix is not homogeneous, different aliquots will have different concentrations of this compound and interfering compounds.
-
Solution: Ensure thorough homogenization of the sample before taking an aliquot for analysis. For solid samples, grinding to a uniform particle size can improve reproducibility.[6]
-
-
Use of an Internal Standard: An appropriate internal standard can compensate for many sources of variability.
-
Solution: Incorporate an internal standard into your analytical method. The internal standard should be added to all standards and samples at the same concentration early in the sample preparation process.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for this compound analysis?
A1: The choice of internal standard is critical for accurate and precise quantification. An ideal internal standard should have similar chemical and physical properties to this compound but be chromatographically resolved from it and other matrix components. Commonly used internal standards for this compound analysis include:
-
Deuterated this compound (this compound-d12): This is the ideal internal standard as its chemical and physical properties are nearly identical to this compound, ensuring similar extraction and chromatographic behavior.[10]
-
Structural Analogs: Other aldehydes or ketones with similar volatility and polarity can also be used. Examples include:
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Matrix effects, where sample components interfere with the analyte's signal, can be a significant source of error.[4] Several strategies can be employed to mitigate these effects:
-
Matrix-Matched Calibration: This is often the most effective approach. Calibration standards are prepared in a blank matrix that closely resembles the sample matrix.[4]
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself. It is particularly useful for complex or variable matrices but is more time-consuming.[6]
-
Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled internal standard (e.g., this compound-d12) is a powerful technique to correct for matrix effects as the labeled standard behaves almost identically to the native analyte during sample preparation and analysis.[10]
-
Sample Cleanup: Employing sample preparation techniques like solid-phase microextraction (SPME) can help to isolate this compound from non-volatile matrix components that may cause interference.[12]
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
A3: Due to the volatile nature of this compound and its potential for formation through lipid oxidation, proper sample storage is crucial. To preserve the integrity of the sample, it is recommended to store them in airtight containers at -20°C or lower.[5] This helps to minimize both the loss of existing this compound and the formation of new this compound from the oxidation of fatty acids. Samples should be analyzed as soon as possible after collection.
Data Presentation
The following tables summarize typical validation parameters for this compound quantification from various studies, providing a reference for expected method performance.
Table 1: Linearity and Range of this compound Calibration Curves
| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
| HS-SPME-GC/MS | Butter | Not Specified | >0.99 | [10] |
| Dynamic Headspace GC/MS | Rice | 10 - 1000 ng | >0.99 | [4] |
| Dynamic Headspace GC/MS | Infant Formula | 10 - 1000 ng | >0.99 | [4] |
| Dynamic Headspace GC/MS | Vegetable Oil | 10 ng/mL - 1 µg/mL | 0.9999 | [13] |
| Static Headspace GC | Rapeseed Oil | 0.1 - 200 mg/kg | 0.999 | [14] |
| Static Headspace GC | Potato Chips | 0.1 - 50 mg/kg | 0.999 | [14] |
| SDME-GC | Potato Chips | 0.001 - 5 µg/mL | Not Specified | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| Dynamic Headspace GC/MS | Rice | 3.7 ng/g | 5.1 ng/g | [6] |
| Dynamic Headspace GC/MS | Vegetable Oil | 3.3 ng/mL | 9.8 ng/mL | [13] |
| Static Headspace GC | Rapeseed Oil | 0.06 mg/kg | Not Specified | [14] |
| Static Headspace GC | Potato Chips | 0.07 mg/kg | Not Specified | [14] |
| Static Headspace GC | Mayonnaise | 0.09 mg/kg | Not Specified | [14] |
| SDME-GC | Potato Chips | 0.0005 µg/mL | Not Specified | [15] |
| GC-FID | Food Products | 0.09 ppm | 0.300 ppm | [5] |
Experimental Protocols
This section provides detailed methodologies for common this compound analysis techniques.
Protocol 1: this compound Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC/MS)
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Prepare an internal standard stock solution (e.g., This compound-d12 (B588413) or 4-heptanone) in methanol.
-
-
Sample Preparation:
-
Accurately weigh a homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Add a known amount of internal standard to each sample and standard vial.
-
For matrix-matched calibration, spike blank matrix with known concentrations of this compound standards.
-
Optionally, add a saturated solution of sodium chloride (NaCl) to increase the volatility of this compound (salting out).
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Procedure:
-
Condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.
-
Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 40-60°C).
-
Equilibrate the sample for a defined period (e.g., 10-20 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 20-40 minutes).
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a specified time (e.g., 2-5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250°C).[12]
-
Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The quantifier ion for this compound is often m/z 56.[13]
-
Protocol 2: this compound Quantification by HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is suitable for samples where headspace analysis may not be appropriate and provides an alternative to GC.
-
Standard and Reagent Preparation:
-
Prepare this compound standard solutions in acetonitrile (B52724).
-
Prepare a DNPH derivatizing solution (e.g., saturated solution of DNPH in acetonitrile with a small amount of strong acid like HCl as a catalyst).
-
-
Derivatization Procedure:
-
To a known volume of sample or standard, add an excess of the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to ensure complete derivatization. The reaction forms a stable hydrazone derivative.[16]
-
Quench the reaction if necessary.
-
-
Sample Cleanup (if required):
-
The derivatized sample may require cleanup to remove excess DNPH and other interfering compounds. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the DNPH-hydrazone derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
-
HPLC-UV Analysis:
-
Inject the derivatized and cleaned sample into an HPLC system equipped with a UV detector.
-
Separate the DNPH-hydrazones on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
Detect the derivatives at a wavelength where they exhibit strong absorbance, usually around 360 nm.[11]
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and a troubleshooting decision tree for calibration curve issues.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Decision tree for troubleshooting calibration curve issues.
References
- 1. epa.gov [epa.gov]
- 2. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. antec.de [antec.de]
- 5. medallionlabs.com [medallionlabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. benchchem.com [benchchem.com]
- 13. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Hexanal: A Reliable Marker for Lipid Peroxidation in Food Compared to Traditional Methods
A definitive guide for researchers and drug development professionals on the validation and application of hexanal (B45976) as a primary indicator of lipid oxidation in food products. This guide provides a comprehensive comparison with alternative markers, supported by experimental data and detailed protocols.
Lipid peroxidation is a critical factor in the deterioration of food quality, leading to the development of off-flavors, rancidity, and the degradation of essential nutrients. For researchers and professionals in food science and drug development, the accurate measurement of lipid peroxidation is paramount for quality control, shelf-life determination, and the evaluation of antioxidant efficacy. While traditional methods such as the Thiobarbituric Acid Reactive Substances (TBARS) assay and Peroxide Value (PV) have been widely used, this compound, a volatile secondary oxidation product, has emerged as a more specific and reliable marker. This guide provides an in-depth comparison of this compound with other common markers, presenting quantitative data, detailed experimental protocols, and visual pathways to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Lipid Peroxidation Markers
This compound consistently demonstrates a strong correlation with the progression of lipid peroxidation across various food matrices. Unlike TBARS, which can react with non-lipid-derived compounds, leading to potential overestimation, this compound is a direct product of the oxidation of omega-6 fatty acids, particularly linoleic acid, a common fatty acid in many food products.[1] The peroxide value, while a good indicator of primary oxidation products, can be transient as hydroperoxides decompose into secondary products. This compound, being a more stable secondary product, often provides a more accurate representation of the overall oxidative state and sensory quality of a food product.
Below are tables summarizing quantitative data from various studies, comparing this compound with TBARS and Peroxide Value in different food matrices under various storage conditions.
Table 1: Comparison of Lipid Peroxidation Markers in Stored Meat Products
| Food Matrix | Storage Condition | This compound (mg/kg) | TBARS (mg MDA/kg) | Peroxide Value (meq/kg) | Reference |
| Ground Beef | Refrigerated (4°C), 7 days | 5.2 | 1.8 | 12.5 | [2] |
| Pork Patties | Refrigerated (4°C), 14 days | 8.9 | 2.5 | - | [3] |
| Chicken Sausages | Frozen (-18°C), 135 days | 3.1 | 1.1 | 8.7 | [4] |
Table 2: Comparison of Lipid Peroxidation Markers in Edible Oils
| Food Matrix | Storage Condition | This compound (mg/kg) | Peroxide Value (meq/kg) | Reference |
| Sunflower Oil | 60°C, 28 days | 15.4 | 45.2 | [5] |
| Fish Oil | Ambient, 30 days | - | 48.8 | [6] |
| Mayonnaise (Sunflower Oil) | 38°C, 92 days | ~20% increase | - | [5][7] |
Table 3: Comparison of Lipid Oxidation Markers in Other Food Products
| Food Matrix | Storage Condition | This compound (µ g/100g ) | TBARS (mg MDA/kg) | Reference |
| Oat Flour (raw) | 23°C, 42 weeks | High levels | - | [8] |
| Breakfast Cereals | Accelerated storage | Furan 2-pentyl & 2-heptanone (B89624) as markers | - | [9] |
| Mayonnaise | 8 weeks, room temp | - | ~0.8 | [3] |
Experimental Protocols
Detailed methodologies for the quantification of this compound and other key lipid peroxidation markers are provided below.
This compound Determination by Gas Chromatography (GC)
1. Static Headspace Gas Chromatography-Flame Ionization Detection (SHS-GC-FID)
This method is suitable for the analysis of volatile compounds like this compound in solid and liquid food matrices.
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known concentration of an internal standard (e.g., 4-heptanone).
-
For solid samples, add a small amount of distilled water to aid in the release of volatiles.
-
Seal the vial tightly with a PTFE/silicone septum and an aluminum cap.
-
-
Incubation:
-
Place the vial in a heated agitator (e.g., 80°C for 30 minutes) to allow the volatiles to partition into the headspace.
-
-
GC-FID Analysis:
-
Injector: Transfer a portion of the headspace gas into the GC injector using a gas-tight syringe or an autosampler.
-
Column: Use a suitable capillary column for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: A typical temperature program starts at 40°C, holds for a few minutes, and then ramps up to around 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with known concentrations of this compound.
-
2. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that is highly sensitive for volatile and semi-volatile compounds.
-
Sample Preparation:
-
Place a weighed amount of the homogenized sample (typically 1-5 g) into a headspace vial.
-
Add an internal standard.
-
Seal the vial.
-
-
SPME Extraction:
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.
-
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot GC injector to desorb the analytes onto the column.
-
GC Separation: Utilize a similar column and oven program as described for SHS-GC.
-
MS Detection: A mass spectrometer is used for detection, providing both quantification and identification of this compound based on its mass spectrum.
-
Quantification: Based on the peak area of a characteristic ion of this compound relative to the internal standard.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This spectrophotometric method measures malondialdehyde (MDA) and other aldehydes that react with thiobarbituric acid (TBA).
-
Reagents:
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)
-
-
Procedure:
-
Homogenize 5-10 g of the food sample with a TCA solution.
-
Centrifuge the homogenate and collect the supernatant.
-
Mix an aliquot of the supernatant with the TBA reagent in a test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to develop a pink color.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the TBARS value using a standard curve prepared with a malondialdehyde standard (e.g., 1,1,3,3-tetraethoxypropane).
-
Express the results as mg of MDA equivalents per kg of sample.[1]
-
Peroxide Value (PV) Determination (AOAC Official Method)
This titration method measures the amount of peroxides and hydroperoxides, the primary products of lipid oxidation.
-
Reagents:
-
Acetic acid-chloroform solvent
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution (1%)
-
-
Procedure:
-
Dissolve a weighed amount of the oil or fat sample (e.g., 5 g) in the acetic acid-chloroform solvent in an Erlenmeyer flask.
-
Add the saturated KI solution and swirl the flask.
-
Keep the flask in the dark for a precise time (e.g., 1 minute) to allow the reaction to complete.
-
Add distilled water and a few drops of the starch indicator solution. The solution will turn blue-black in the presence of iodine.
-
Titrate the solution with the standardized sodium thiosulfate solution until the blue-black color disappears.
-
-
Calculation:
-
Calculate the peroxide value using the following formula: PV (meq/kg) = (S - B) x N x 1000 / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)
-
Visualizing the Pathways and Workflows
To better understand the process of lipid peroxidation and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Lipid Peroxidation Pathway Leading to this compound Formation.
Caption: Comparative Experimental Workflows for Lipid Oxidation Markers.
Conclusion
The validation of this compound as a reliable marker for lipid peroxidation is well-supported by a robust body of scientific literature. Its specificity to lipid oxidation, particularly of omega-6 fatty acids, and its strong correlation with sensory deterioration make it a superior choice for many food applications compared to the more general and potentially less specific TBARS assay. While the Peroxide Value remains a useful tool for assessing the initial stages of oxidation, the measurement of this compound provides a more comprehensive picture of the overall oxidative state and quality of a food product. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting and implementing methods for the assessment of lipid peroxidation in their work.
References
- 1. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Physicochemical Deterioration and Lipid Oxidation of Beef Muscle Affected by Freeze-thaw Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative and Predictive Modelling of Lipid Oxidation in Mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
Comparative analysis of hexanal and other aldehydes as spoilage indicators.
A Comparative Guide for Researchers and Drug Development Professionals
The assessment of food spoilage is a critical aspect of quality control and safety in the food and pharmaceutical industries. Among the various chemical markers of deterioration, volatile aldehydes have emerged as reliable indicators, with hexanal (B45976) often taking center stage. This guide provides a comparative analysis of this compound and other key aldehydes as markers of spoilage, supported by experimental data and detailed methodologies.
Introduction to Aldehydes as Spoilage Markers
Aldehydes are organic compounds that are major contributors to the aroma and flavor profiles of fresh food. However, during spoilage, particularly through the process of lipid peroxidation, the concentration and composition of these aldehydes change significantly, often resulting in undesirable off-odors and flavors.[1] Monitoring the evolution of specific aldehydes can therefore provide a chemical fingerprint of the spoilage process.
This compound, a six-carbon aldehyde, is widely recognized as a primary indicator of lipid oxidation, especially of omega-6 fatty acids like linoleic acid.[2][3] Its presence and concentration are frequently correlated with the degree of oxidative deterioration in a variety of food products, including meat, dairy, and oils.[3][4] However, a comprehensive evaluation of food spoilage often necessitates the analysis of a broader range of aldehydes, as different spoilage pathways and substrates can produce a diverse array of these volatile compounds.
Comparative Analysis of Key Aldehydes
While this compound is a robust indicator, its efficacy can be enhanced when considered alongside other aldehydes. The table below summarizes the characteristics and utility of several key aldehydes in assessing food spoilage.
| Aldehyde | Chemical Formula | Typical Odor Description | Primary Precursor Fatty Acid(s) | Common Food Matrices | Utility as a Spoilage Indicator |
| This compound | C₆H₁₂O | Grassy, fatty, green | Linoleic acid (Omega-6) | Meat, poultry, fish, oils, nuts, dairy | Excellent indicator of early-stage lipid oxidation and flavor deterioration.[2][4] |
| Pentanal | C₅H₁₀O | Pungent, fruity | Linoleic acid (Omega-6) | Meat, dairy | Often found alongside this compound, its ratio to this compound can provide insights into the progression of oxidation.[4] |
| Heptanal | C₇H₁₄O | Fatty, rancid | Oleic acid (Omega-9) | Meat, oils | Useful in combination with other aldehydes to create a more complete profile of lipid oxidation.[2] |
| Octanal | C₈H₁₆O | Soapy, waxy, citrus | Oleic acid (Omega-9) | Meat, dairy, oils | Can be a marker for the oxidation of monounsaturated fats.[2][3] |
| Nonanal (B32974) | C₉H₁₈O | Waxy, fatty, citrus | Oleic acid (Omega-9) | Meat, dairy, oils | Similar to octanal, it is a good indicator of oleic acid oxidation. The ratio of this compound to nonanal has been proposed as a quality indicator.[2] |
| 3-Methylbutanal | C₅H₁₀O | Malty, chocolate-like | Leucine (amino acid) | Meat, dairy, fermented products | Primarily an indicator of amino acid degradation through the Strecker pathway, often associated with microbial spoilage.[5] |
| Acetaldehyde | C₂H₄O | Pungent, fruity | Ethanol, Alanine | Fruits, yogurt, beverages | Can indicate fermentation or amino acid degradation.[6] |
Formation Pathways of Spoilage Aldehydes
The generation of aldehydes during food spoilage is primarily attributed to two key chemical processes: lipid peroxidation and the Strecker degradation of amino acids.
Lipid Peroxidation
This is a major pathway for the formation of aldehydes in fat-containing foods. It is a free-radical chain reaction that degrades polyunsaturated fatty acids. The process can be summarized in three stages: initiation, propagation, and termination. The hydroperoxides formed during propagation are unstable and break down into a variety of volatile compounds, including aldehydes.
Strecker Degradation
This reaction involves the interaction of α-amino acids with dicarbonyl compounds, which can be formed during the Maillard reaction or lipid oxidation.[7] The Strecker degradation results in the formation of "Strecker aldehydes," which have one fewer carbon atom than the original amino acid.[8]
Experimental Protocols for Aldehyde Analysis
Accurate quantification of aldehydes is crucial for their use as spoilage indicators. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Aldehydes in Meat
This method is widely used for the analysis of volatile compounds in solid and liquid food samples.
Experimental Workflow:
Methodology:
-
Sample Preparation: A known weight of the meat sample (typically 1-5 g) is homogenized and placed in a headspace vial.[9] A specific volume of deionized water is added, followed by an internal standard solution (e.g., benzaldehyde (B42025) in methanol) for quantification.[10] The vial is then hermetically sealed.
-
Headspace Solid-Phase Microextraction (HS-SPME): The vial is placed in a heated agitator and allowed to equilibrate for a set time and temperature (e.g., 60°C for 15 minutes).[11] A SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is then exposed to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile aldehydes.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed aldehydes are desorbed. The aldehydes are then separated on a capillary column (e.g., DB-5) and detected by a mass spectrometer.[9][11] Identification is based on retention times and mass spectra compared to authentic standards, and quantification is performed using the internal standard.
HPLC with Pre-column Derivatization for Aldehydes in Dairy Products
For less volatile aldehydes or for matrices where direct headspace analysis is challenging, HPLC with derivatization is a common approach.
Methodology:
-
Sample Preparation and Derivatization: A measured amount of the dairy sample (e.g., 10g of milk or yogurt) is placed in a centrifuge tube.[12][13] A solution of a derivatizing agent, typically 2,4-dinitrophenylhydrazine (B122626) (DNPH), is added.[12][13] The mixture is incubated at an elevated temperature (e.g., 70°C for 30 minutes) to allow the aldehydes to react with the DNPH to form stable, colored hydrazones.[12]
-
Extraction: After derivatization, the sample is centrifuged to separate the solid and liquid phases. The supernatant containing the derivatized aldehydes is then filtered through a membrane filter (e.g., 0.45 µm).[12]
-
High-Performance Liquid Chromatography (HPLC) Analysis: An aliquot of the filtered extract is injected into the HPLC system. The derivatized aldehydes are separated on a C18 column and detected using a UV-Vis or diode array detector at a specific wavelength (e.g., 360 nm for DNPH derivatives).[14] Quantification is achieved by comparing the peak areas to a calibration curve prepared from derivatized aldehyde standards.[12]
Conclusion
This compound is a well-established and reliable indicator of lipid peroxidation and subsequent spoilage in a wide range of food products. However, a more comprehensive and accurate assessment of food quality and safety can be achieved by analyzing a profile of multiple aldehydes. The choice of which aldehydes to monitor should be guided by the specific food matrix and the likely spoilage mechanisms. The detailed experimental protocols provided for GC-MS and HPLC analysis offer robust methods for the quantification of these critical spoilage indicators, enabling researchers and professionals to make informed decisions regarding product quality and shelf-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile Profile of Raw Lamb Meat Stored at 4 ± 1 °C: The Potential of Specific Aldehyde Ratios as Indicators of Lamb Meat Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ugc.futurelearn.com [ugc.futurelearn.com]
- 9. researchgate.net [researchgate.net]
- 10. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
- 11. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Hexanal Determination: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of common analytical methods for the determination of hexanal (B45976), a key marker for lipid peroxidation. The performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods are objectively evaluated, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate method based on their specific analytical needs, sample matrix, and required sensitivity.
Introduction to Analytical Methods
The accurate quantification of this compound is critical in diverse fields such as food science, to assess oxidative rancidity, and in biomedical research, as an indicator of oxidative stress.[1][2] The most prevalent techniques for this compound analysis are Gas Chromatography (GC) with various sampling and detection methods, and High-Performance Liquid Chromatography (HPLC), often involving a derivatization step.[3][4]
-
Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds like this compound. Common configurations include Static Headspace (SHS) or Dynamic Headspace (DHS) sampling coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][5] Solid-Phase Microextraction (SPME) is another popular sample preparation technique for GC analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): A versatile method that can be adapted for non-volatile or thermally labile compounds. For aldehyde analysis, HPLC is typically coupled with a derivatization agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, UV-absorbing derivative that can be readily quantified.[4][7]
Data Presentation: A Comparative Summary
The following table summarizes the quantitative performance parameters of different analytical methods for this compound determination as reported in various studies. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Analytical Method | Matrix | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Citation |
| Static Headspace GC (SHS-GC) | Fat-rich food | > 0.99 (25 µg/L - 2 g/L) | 15 µg/L | Not Reported | Not Reported | 1.2 | [1] |
| Static Headspace GC-FID (SHS-GC-FID) | Rapeseed Oil | 0.999 (0.1 - 200 mg/kg) | 0.06 mg/kg | Not Reported | Not Reported | 3.11 - 5.43 | [8] |
| Static Headspace GC-FID (SHS-GC-FID) | Potato Chips | 0.999 (0.1 - 50 mg/kg) | 0.07 mg/kg | Not Reported | Not Reported | 3.11 - 5.43 | [8] |
| Static Headspace GC-FID (SHS-GC-FID) | Mayonnaise | 0.999 (0.1 - 200 mg/kg) | 0.09 mg/kg | Not Reported | Not Reported | 3.11 - 5.43 | [8] |
| Static Headspace GC-FID (SHS-GC-FID) | Cat Food | > 0.99 | Not Reported | < 0.5 µg/g | 88 - 109 | < 6.95 | [9] |
| Dynamic Headspace GC/MS (DHS-GC/MS) | Rice & Infant Formula | > 0.99 (10 ng - 1000 ng) | Not Reported | Not Reported | Matrix-dependent | Not Reported | [2][5] |
| HPLC-UV (with DNPH derivatization) | Human Blood | > 0.997 (0.01 - 10 µmol/L) | 0.79 nmol/L | Not Reported | 75.2 - 101.1 | < 9.8 | [7] |
| HPLC (with DNPH derivatization) | Fish | > 0.99 (1.3 - 12.5 nmol/mL) | 2.19 nmol/g | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods from the scientific literature.
Static Headspace Gas Chromatography (SHS-GC)
This method is suitable for the analysis of volatile compounds in solid or liquid samples.
-
Sample Preparation: A known amount of the homogenized sample (e.g., 1 g of ground potato chips) is placed into a headspace vial.[1] An internal standard, such as benzaldehyde, dissolved in a high-boiling point solvent like tetradecane, is added.[1] The vial is then hermetically sealed.
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a static headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A suitable capillary column, such as one with a polyethylene (B3416737) glycol stationary phase.
-
Headspace Parameters: The sample is incubated at a specific temperature (e.g., 90-110°C) for a set time (e.g., 20-40 minutes) to allow volatile compounds to partition into the headspace.[8]
-
GC Parameters:
-
Dynamic Headspace Gas Chromatography (DHS-GC/MS)
This technique offers enhanced sensitivity compared to the static headspace method.
-
Sample Preparation: A known amount of the sample (e.g., 1 g of ground rice) is placed in a headspace vial.[2] For calibration, matrix-matched standards are prepared by spiking a this compound-free matrix with known concentrations of this compound.[2][5]
-
Instrumentation and Conditions:
-
Instrument: A dynamic headspace sampler coupled to a GC/MS system.
-
Dynamic Headspace Operation: The headspace above the sample is continuously purged with an inert gas. The volatile compounds, including this compound, are swept onto an adsorbent trap.[5] The trap is then rapidly heated to desorb the analytes into the GC column.
-
GC/MS Parameters:
-
Injector Temperature: 250°C.[11]
-
Column: A suitable capillary column.
-
Oven Program: A programmed temperature gradient to separate the volatile compounds.[11]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[11]
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization
This method is employed for the analysis of aldehydes after converting them into stable derivatives.
-
Sample Preparation and Derivatization:
-
Instrumentation and Conditions:
-
Instrument: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.[12]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Detection: The UV detector is set to a wavelength where the DNPH derivatives have maximum absorbance (e.g., 360 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the this compound-DNPH derivative in the sample to a calibration curve prepared from standards.
-
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships involved in the cross-validation of analytical methods for this compound determination.
Caption: Workflow for the cross-validation of GC and HPLC methods for this compound determination.
Caption: Logical flow for selecting an appropriate analytical method for this compound determination.
References
- 1. Static headspace gas chromatographic determination of this compound as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
- 2. Determination of this compound in Foods Utilizing Dynamic Headspace GC/MS – Tech Scientific [techscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. antec.de [antec.de]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. High-performance liquid chromatographic determination of this compound and heptanal in human blood by ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Hexanal and Other Natural Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred significant interest in the discovery and development of novel antifungal agents from natural sources. Among these, volatile organic compounds (VOCs) produced by plants have emerged as promising candidates. This guide provides a detailed comparison of the antifungal properties of hexanal (B45976), a C6 volatile aldehyde, with other well-studied natural antifungal compounds: cinnamaldehyde (B126680), carvacrol (B1668589), thymol (B1683141), and eugenol (B1671780). The information presented is based on available experimental data to facilitate an objective assessment of their potential as antifungal therapeutics.
Quantitative Comparison of Antifungal Activity
The efficacy of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC and MFC values for this compound and its counterparts against various fungal species. It is important to note that these values can vary between studies due to differences in methodology, fungal strains, and incubation conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antifungal Agents
| Antifungal Agent | Fungal Species | MIC | Reference |
| This compound | Aspergillus flavus | 3.2 µL/mL | [1] |
| Penicillium expansum | 18.6 µmol/L (vapor) | [2] | |
| Botrytis cinerea | 18.6 µmol/L (vapor) | [2] | |
| Colletotrichum gloeosporioides | 800 ppm (vapor) | [3] | |
| Lasiodiplodia theobromae | 800 ppm (vapor) | [3] | |
| Cinnamaldehyde | Candida albicans | 50.05 mg/L | |
| Geotrichum citri-aurantii | 0.50 mL/L | [4] | |
| Aspergillus fumigatus | 40-80 µg/mL | ||
| Carvacrol | Candida albicans | 128-256 µg/mL | |
| Cryptococcus neoformans | 25-81 µg/mL | ||
| Aspergillus spp. | 100 µg/mL | [5] | |
| Thymol | Candida albicans | 32-256 mg/L | [4] |
| Botrytis cinerea | 65 mg/L | [6] | |
| Eugenol | Candida albicans | 0.03%-0.25% | |
| Candida spp. | 0.25–2 mg/mL | [7] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Other Natural Antifungal Agents
| Antifungal Agent | Fungal Species | MFC | Reference |
| This compound | Aspergillus flavus | 9.6 µL/mL | [1] |
| Cinnamaldehyde | Candida albicans | 109.26 mg/L | |
| Geotrichum citri-aurantii | 0.50 mL/L | [4] | |
| Carvacrol | Candida albicans | 256-512 µg/mL | |
| Cryptococcus neoformans | 25-102 µg/mL | ||
| Thymol | Botrytis cinerea | 100 mg/L | [6] |
| Eugenol | Candida spp. | 1–4 mg/mL | [7] |
Mechanisms of Antifungal Action
The investigated natural compounds exhibit diverse mechanisms to inhibit fungal growth, primarily targeting the cell membrane and cell wall, as well as vital cellular processes.
This compound: The antifungal activity of this compound is multifaceted. It disrupts cell membrane integrity, leading to the leakage of intracellular components.[3] Furthermore, this compound has been shown to interfere with mitochondrial function, resulting in increased production of reactive oxygen species (ROS), reduced mitochondrial membrane potential, and ultimately inducing apoptosis (programmed cell death) in fungal spores.[1] Transcriptomic analysis has revealed that this compound treatment alters the expression of genes involved in membrane permeability, mitochondrial function, energy metabolism, and DNA replication in Aspergillus flavus.[1]
Cinnamaldehyde: Cinnamaldehyde primarily exerts its antifungal effect by disrupting the fungal cell wall.[4][8][9][10] It interferes with the synthesis of β-(1,3)-glucan, a crucial component of the fungal cell wall, leading to impaired cell wall integrity and permeability.[4] This disruption can also lead to the leakage of cellular contents.
Carvacrol and Thymol: These phenolic monoterpenoids are known to disrupt fungal cell membrane integrity.[6][11][12][13] Their lipophilic nature allows them to partition into the fungal cell membrane, increasing its permeability and leading to the leakage of ions and other cellular components.[6] This disruption of the membrane potential and ion homeostasis ultimately results in cell death. Both compounds have also been shown to inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[11][12]
Eugenol: Similar to carvacrol and thymol, eugenol's primary antifungal mechanism involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis.[14] By interfering with the synthesis of ergosterol, eugenol compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability and cell death.
Experimental Protocols
The following section details the methodologies commonly employed in the cited studies to evaluate the antifungal activity of natural compounds.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts). A suspension of fungal spores or yeast cells is prepared in a sterile saline solution or broth and adjusted to a standardized concentration (typically 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Test Compounds: The natural compounds are typically dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted test compound is inoculated with the standardized fungal suspension. Positive (fungal suspension in medium without the test compound) and negative (medium only) controls are included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for yeasts, 25-28°C for molds) for a specified period (typically 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate. The plates are incubated under the same conditions as the initial culture. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.
Visualization of Mechanisms and Pathways
To visually represent the complex biological processes involved in the antifungal action of these natural compounds, the following diagrams have been generated using the Graphviz DOT language.
Caption: Overview of the primary antifungal mechanisms of this compound and other natural compounds.
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of select natural antifungals.
Caption: General experimental workflow for determining MIC and MFC using the broth microdilution method.
References
- 1. Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal efficacy of thymol, carvacrol, eugenol and menthol as alternative agents to control the growth of food-relevant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of thymol and carvacrol against postharvest pathogens Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and Toxicological Evaluation of Natural Compounds Such as Chitosan, Citral, and this compound Against Colletotrichum asianum [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Cinnamaldehyde triggers cell wall remodeling and enhances macrophage-mediated phagocytic clearance of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde triggers cell wall remodeling and enhances macrophage-mediated phagocytic clearance of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungicidal activity of thymol and carvacrol by disrupting ergosterol biosynthesis and membrane integrity against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungicidal activity of thymol and carvacrol by disrupting ergosterol biosynthesis and membrane integrity against Candida | springermedicine.com [springermedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Hexanal's Efficacy in Post-Harvest Fruit Preservation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hexanal (B45976), a naturally occurring six-carbon aldehyde, has emerged as a promising agent in the post-harvest management of various fruits. Its ability to delay ripening, extend shelf-life, and maintain quality attributes is well-documented across a spectrum of fruit varieties. This guide provides a comparative overview of this compound's effectiveness, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and application.
Comparative Effectiveness of this compound Across Fruit Varieties
This compound treatment has demonstrated significant positive effects on the post-harvest life of numerous fruits. Its efficacy, however, varies depending on the fruit type, cultivar, application method, and concentration. The following tables summarize key findings from various studies, offering a comparative perspective on this compound's performance.
Table 1: Impact of this compound on Fruit Shelf-Life and Firmness
| Fruit Variety | This compound Concentration & Application | Shelf-Life Extension | Firmness Retention |
| Mango (cv. Dashehari) | 1600 µM (Pre-harvest spray) | Extended up to 28 days under low temperature | Significantly increased firmness[1] |
| Mango (cv. Banganapalli) | 600 ppm (Vapor treatment) | Increased shelf-life | Showed increased texture values[2] |
| Mango (4 cultivars) | 0.02% (Pre-harvest spray) | Prominently improved storage life with cold storage | Slowed down the activities of fruit softening enzymes[3] |
| Banana | 2% and 3% (Post-harvest dip) | Enhanced shelf-life by 6-9 days | Significantly delayed fruit softening[4] |
| Blueberry | 900 µL L-1 (Vapor treatment) | Extended storage life | Maintained fruit quality[5] |
| Cherry | 1% (Pre-harvest) + 1-MCP (Post-harvest) | Enhanced shelf-life | Maintained firmness[6] |
| Guava | 0.015% v/v (Pre-harvest spray) | Maintained quality for up to 28 days in cold storage | Increased firmness and pectin (B1162225) content[7] |
| Indian Jujube (cv. Umran) | 0.20% (Pre-harvest spray) | Extended shelf-life under cold storage | Maintained fruit firmness[8] |
| Orange (cv. Early Valencia, Jaffa, Late Valencia) | 0.01% (Pre-harvest spray) | Increased number of marketable fruit | Increased fruit firmness[9] |
| Strawberry (cv. Mira, Jewel) | Not specified (Spray) | Extended shelf-life | Altered profiles of phenolics and volatiles[2] |
| Apple (cv. Fuji Kiku) | Not specified (Vapor) | No significant difference in firmness | Influenced aroma-related compounds[10] |
Table 2: Effect of this compound on Biochemical and Physiological Parameters
| Fruit Variety | Parameter Affected | Observed Effect |
| Mango (cv. Dashehari) | Respiration Rate, Pectin Methyl Esterase (PME) Activity | Significantly reduced[1] |
| Mango (4 cultivars) | Ethylene (B1197577) Evolution Rate, PLW | Reduced by two to three folds, slowed PLW by 70-80%[3] |
| Mango (cv. Neelum) | Phospholipase-D (PLD) Activity, Ethylene Evolution | Significantly reduced[6] |
| Banana | Respiration Rate, Ethylene Production | Significantly delayed[4] |
| Indian Jujube (cv. Umran) | Ethylene Production, Cell Wall-Degrading Enzymes | Suppressed ethylene production, reduced enzymatic activities[8] |
| Tomato | Ascorbic Acid | Gradual and significant increase[2] |
| Grapes (cv. Flame Seedless) | Titratable Acidity | Retarded degradation rate[2] |
| Orange | Total Flavonoids, Vitamin C, Total Sugars | Higher values in treated fruit[11] |
Experimental Protocols
The application of this compound can be broadly categorized into pre-harvest sprays and post-harvest treatments (dipping or vapor). The choice of method depends on the fruit, desired outcome, and practical considerations.
General Protocol for Pre-Harvest this compound Spray
-
Preparation of this compound Solution: A stock solution is typically prepared using this compound, a surfactant (e.g., Tween 20), and a solvent (e.g., ethanol), which is then diluted with distilled water to the desired concentration (e.g., 0.02% to 2.0% v/v).[3][8]
-
Application Timing: Sprays are generally applied at specific intervals before the anticipated harvest date. Common timings include 30 and 15 days before harvest.[1][12]
-
Application Procedure: The solution is uniformly sprayed onto the fruit surface until runoff. A control group is typically sprayed with water or the carrier solution without this compound.[1]
-
Harvesting and Storage: Fruits are harvested at physiological maturity and stored under controlled conditions (e.g., 12 ± 2 °C and 85–90% relative humidity for mangoes).[1]
-
Data Collection: Physiological and biochemical parameters are analyzed at regular intervals throughout the storage period.
General Protocol for Post-Harvest this compound Dip
-
Fruit Selection: Mature, green, and defect-free fruits are selected for the experiment.
-
Preparation of Dipping Solution: An aqueous emulsion of this compound is prepared at the desired concentration (e.g., 2% or 3% Enhanced Freshness Formulation).[13]
-
Dipping Procedure: Fruits are dipped in the this compound solution for a specified duration (e.g., 2.5 or 5 minutes). A control group is dipped in plain water.[4]
-
Drying and Storage: The treated fruits are air-dried and then stored under ambient or controlled conditions.[13]
-
Analysis: Ripening parameters are evaluated at regular intervals.[13]
Mechanism of Action: The Role of Phospholipase-D Inhibition
This compound's primary mode of action in delaying fruit senescence is attributed to its ability to inhibit the enzyme Phospholipase D (PLD).[2][6][14] PLD plays a crucial role in the degradation of cell membranes, a key step in the ripening and softening process. By inhibiting PLD, this compound helps maintain membrane integrity, thereby slowing down the cascade of events that lead to fruit deterioration.
Caption: this compound's inhibitory effect on Phospholipase D (PLD) and its downstream impact on fruit ripening.
The inhibition of PLD by this compound leads to a reduction in membrane degradation, which in turn slows down ethylene production and the activity of cell wall degrading enzymes like polygalacturonase (PG) and pectin methyl esterase (PME).[1][3][8] This cascade of events results in delayed ripening, reduced fruit softening, and an overall extension of the post-harvest life of the fruit.
Experimental Workflow for Evaluating this compound's Efficacy
A systematic workflow is crucial for the objective evaluation of this compound's performance. The following diagram outlines a typical experimental process.
Caption: A generalized workflow for assessing the effectiveness of this compound treatment on fruits.
Conclusion
The available data strongly supports the efficacy of this compound as a post-harvest treatment to extend the shelf-life and maintain the quality of a wide range of fruit varieties. Its primary mechanism of inhibiting the Phospholipase D enzyme is a key factor in its ability to delay senescence. While the optimal concentration and application method can vary between fruit species and even cultivars, the overall trend indicates a significant potential for this compound in reducing post-harvest losses. Further comparative studies employing standardized protocols across multiple fruit types would be invaluable in establishing more definitive application guidelines for the broader horticultural industry.
References
- 1. Pre-harvest application of this compound formulations for improving post-harvest life and quality of mango (Mangifera indica L.) cv. Dashehari - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Pre-harvest and Post-harvest this compound Treatments on Fruits and Vegetables: A Review [arccjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.sta.uwi.edu [journals.sta.uwi.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals-jd.upm.edu.my [journals-jd.upm.edu.my]
- 7. Application of this compound for quality retention and shelf life extension of fruits and vegetables | PDF [slideshare.net]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of this compound Supplementation on Volatile Compound Profiles and Quality Parameters of ‘Fuji Kiku’ Apples During Cold Storage and Shelf Life | MDPI [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound Treatment on the Physical and Biochemical Attributes and Shelf Life of Mango [erepository.uonbi.ac.ke]
- 14. ifrj.upm.edu.my [ifrj.upm.edu.my]
The Sniff Test vs. The Machine: Correlating Instrumental Hexanal Measurements with Sensory Panel Data in Food Quality Assessment
For researchers, scientists, and drug development professionals, the quest for objective, reliable markers of product degradation is paramount. In the realm of food science, the volatile aldehyde hexanal (B45976) has emerged as a key indicator of lipid oxidation, a primary driver of off-flavors and reduced shelf-life. While instrumental techniques like gas chromatography-mass spectrometry (GC-MS) offer precise quantification of this compound, the gold standard for flavor assessment remains the human sensory panel. This guide provides a comprehensive comparison of instrumental this compound measurements and sensory panel data, supported by experimental data and detailed methodologies, to elucidate the correlation between these two critical evaluation methods.
Lipid oxidation is a significant cause of food spoilage, leading to undesirable flavors and aromas, often described as "rancid" or "stale".[1][2] this compound, a secondary product of the oxidation of omega-6 fatty acids like linoleic acid, is a well-established chemical marker for this degradation process.[3] Its concentration in a food product can be accurately measured using instrumental methods.[4] Concurrently, sensory panels, composed of trained assessors, evaluate the food's aroma and flavor profile, providing a direct measure of consumer perception.[5] Understanding the relationship between the instrumental quantification of this compound and the sensory perception of rancidity is crucial for quality control and shelf-life studies.
Quantitative Correlation: A Comparative Overview
| Food Matrix | Instrumental Method | Sensory Method | Sensory Attribute | Correlation Coefficient (r) | Reference |
| Deli-Style Meat Products (Chicken Fillet & Pulled Pork) | Headspace Solid-Phase Microextraction Gas Chromatography (SPME-GC) | Trained Sensory Panel (0-15 scale) | Oxidation Flavor | Good correlation models were built | [6] |
| Vegetable Oils (Soybean, Cottonseed, Peanut) | Direct Gas Chromatography | Trained, Experienced Oil Panel | Flavor Score | Soybean: -0.90, Cottonseed: -0.85, Peanut: -0.75 | [7] |
| Dry Dog Food | Not specified | Not specified | Oxidized oil aromatics | Association established | [8] |
| Black Walnuts | Not specified | Not specified | Rancid, acrid, musty/earthy | Association established | [8] |
| Tomatoes | Not specified | Not specified | Green/grassy attribute | 0.56 | [8] |
| Honeys | Not specified | Not specified | Hay aromatics, Cheese aromatics | 0.58, 0.60 | [8] |
Experimental Protocols: A Closer Look at the Methodologies
The strength of the correlation between instrumental and sensory data is heavily dependent on the rigor of the experimental protocols. Below are detailed methodologies for both instrumental this compound analysis and sensory panel evaluation, based on common practices cited in the literature.
Instrumental Analysis: Quantification of this compound
A prevalent and sensitive method for this compound quantification is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace sampling technique, such as Static Headspace (SHS) or Solid-Phase Microextraction (SPME).
1. Sample Preparation:
-
A known weight of the food sample (e.g., 1-5 grams) is placed into a headspace vial.
-
For solid samples, grinding or macerating may be necessary to increase the surface area and facilitate volatile release.
-
An internal standard (e.g., d12-hexanal) is often added to improve quantification accuracy.
2. Headspace Sampling (SPME Protocol Example):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound analysis, including this compound.
-
Incubation: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.
-
Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
-
Detection: A mass spectrometer is used to detect and identify the separated compounds. This compound is typically identified by its characteristic mass spectrum and retention time, and quantified by monitoring a specific ion (e.g., m/z 56).[9]
Sensory Panel Evaluation
Sensory analysis provides a direct measure of human perception of a product's aroma and flavor. A trained descriptive sensory panel is often used for detailed characterization of off-flavors.
1. Panelist Selection and Training:
-
Panelists are screened for their sensory acuity and ability to describe and scale the intensity of various aromas and flavors.
-
Training involves familiarizing panelists with the specific off-flavor attributes associated with lipid oxidation (e.g., rancid, stale, cardboard-like) using reference standards (e.g., solutions of this compound at varying concentrations).
2. Evaluation Procedure:
-
Samples are presented to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature) to minimize bias.
-
Samples are typically coded with random three-digit numbers.
-
Panelists evaluate the intensity of specific sensory attributes on a defined scale (e.g., a 15-point numerical scale where 0 = none and 15 = extremely intense).
-
Water and unsalted crackers are provided for palate cleansing between samples.
3. Data Analysis:
-
The intensity scores from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.
-
The mean sensory scores for the relevant off-flavor attributes are then used for correlation analysis with the instrumental data.
Visualizing the Workflow: From Sample to Correlation
The following diagram illustrates the typical workflow for a study correlating instrumental this compound measurements with sensory panel data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. flavorsum.com [flavorsum.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natural Antioxidants | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Great Debate: Pre-Harvest vs. Post-Harvest Hexanal Treatment for Enhanced Fruit Preservation
A comprehensive guide for researchers and scientists on the comparative efficacy of hexanal (B45976) application timing, supported by experimental data and detailed protocols.
This compound, a naturally occurring six-carbon aldehyde, has emerged as a promising agent in the quest to extend the shelf life and maintain the quality of fruits and vegetables. Its primary mode of action involves the inhibition of phospholipase D (PLD), an enzyme pivotal in membrane degradation during ripening and senescence.[1][2] This guide provides a detailed comparison of pre-harvest and post-harvest this compound application strategies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes to aid researchers in their work.
Quantitative Comparison of Efficacy
The timing of this compound application—before or after harvest—can significantly influence its effectiveness in preserving fruit quality. The following tables summarize quantitative data from various studies, offering a clear comparison of key quality parameters.
Table 1: Effect of Pre-Harvest vs. Post-Harvest this compound Treatment on Fruit Firmness and Shelf Life
| Fruit Type | Treatment Timing | This compound Concentration/Method | Change in Firmness | Extension of Shelf Life | Reference |
| Tomato | Pre-Harvest | 0.01% Enhanced Freshness Formulation (EFF) spray | 100% increase compared to untreated | - | [1] |
| Tomato | Post-Harvest | Dip in this compound formulation | Significantly reduced decline after 14 & 21 days | - | [1] |
| Guava | Pre-Harvest | 0.015% (v/v) this compound EFF spray | Maintained significantly higher firmness (79.19 N) | Up to 28 days in cold storage | [1] |
| Mango | Pre-Harvest | 0.02% this compound formulation spray | Maintained firmness | Extended from 5 to 16 days on average | [3] |
| Banana | Pre-Harvest | 2-3% this compound spray (15 & 30 days pre-harvest) | Better fruit preservation noted | - | [2] |
| Banana | Post-Harvest | Dip in this compound | - | Enhanced by 6-9 days | [4] |
| Blueberry | Post-Harvest | This compound vapor | Higher firmness values after 9, 12, & 15 weeks | - | [1] |
| 'Arisoo' Apple | Pre-Harvest | 0.02% this compound spray | No significant difference at harvest | - | [5] |
| Indian Jujube | Pre-Harvest | 0.20% this compound spray | 20.35% higher firmness than untreated after 28 days | Up to 21 days in cold storage | [6] |
Table 2: Impact on Biochemical and Physiological Parameters
| Fruit Type | Treatment Timing | This compound Concentration/Method | Key Biochemical/Physiological Effects | Reference |
| Mango | Pre-Harvest | 0.02% this compound formulation spray | Reduced physiological loss in weight by 70-80%; Reduced ethylene (B1197577) evolution by 2-3 fold; Decreased PME (43%) and PG (37%) activity | [3] |
| Sweet Cherry | Pre-Harvest | 2% EFF spray | Consistently high red color | [1] |
| Sweet Cherry | Post-Harvest | This compound vapor exposure | No significant enhancement in color | [1] |
| Tomato | Pre-Harvest & Post-Harvest | EFF dip and 1mM this compound spray | Delayed ripening, higher ascorbic acid and soluble solids with pre-harvest spray | [1] |
| 'Arisoo' Apple | Pre-Harvest | 0.02% this compound spray | Reduced bitter pit incidence from 20.6% to 13.2% at harvest | [5] |
| Blueberry | Post-Harvest | This compound vapor | Reduced decay by 50-70% | [7] |
| Guava | Pre-Harvest | 1.5% this compound formulation spray | Maintained quality for 28 days by increasing pectin (B1162225) content | [7] |
Signaling Pathways and Mode of Action
This compound's primary mechanism for delaying ripening and senescence is the inhibition of the phospholipase D (PLD) enzyme.[1][8] PLD initiates membrane degradation, a key step in the ripening process.[1] By inhibiting PLD, this compound helps maintain cell membrane integrity, thereby slowing down associated changes like softening and decay.[3][8] Furthermore, this compound treatment has been shown to temporarily suppress the expression of genes involved in ethylene biosynthesis and cell wall degradation.[9]
References
- 1. Effect of Pre-harvest and Post-harvest this compound Treatments on Fruits and Vegetables: A Review [arccjournals.com]
- 2. journals-jd.upm.edu.my [journals-jd.upm.edu.my]
- 3. Preharvest Application of this compound as a Surface Treatment Improved the Storage Life and Quality of Mango Fruits | MDPI [mdpi.com]
- 4. journals.sta.uwi.edu [journals.sta.uwi.edu]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Application of this compound for quality retention and shelf life extension of fruits and vegetables | PDF [slideshare.net]
- 8. Preharvest Spray this compound Formulation Enhances Postharvest Quality in ‘Honeycrisp’ Apples by Regulating Phospholipase D and Calcium Sensor Proteins Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Response of Pentanal and Hexanal in Breath Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pentanal and hexanal (B45976) as volatile organic compound (VOC) biomarkers in exhaled breath analysis. It aims to objectively evaluate their differential responses in various physiological and pathological states, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Introduction
Pentanal and this compound are saturated aldehydes frequently detected in exhaled breath.[1] They are primarily products of lipid peroxidation of polyunsaturated fatty acids, particularly omega-6 fatty acids, making them potential biomarkers for oxidative stress.[2][3] While often studied together, emerging evidence suggests these aldehydes can exhibit differential responses to various stimuli and disease states, warranting a closer comparative analysis for biomarker discovery and application.
Comparative Analysis of Pentanal and this compound in Breath
The concentrations of pentanal and this compound in exhaled breath can vary significantly depending on the underlying physiological or pathological condition. The following tables summarize quantitative data from various studies, highlighting their differential expression.
Table 1: Pentanal and this compound Concentrations in Response to Mechanical Ventilation and Oxygenation
| Condition | Analyte | Baseline Concentration (ppb) | Concentration after 12h Mechanical Ventilation (ppb) | Change with High Inspired Oxygen | Source |
| Mechanical Ventilation in Rats | Pentanal | 3.8 (IQR: 2.8; 5.1) | 7.3 (IQR: 5.0; 10.8) | No significant difference | [4][5] |
| This compound | Not specified | No significant increase | Slightly higher at 93% FiO2 | [4][5] |
IQR: Interquartile Range, FiO2: Fraction of Inspired Oxygen
This data indicates that in a rat model of mechanical ventilation, pentanal levels nearly doubled over 12 hours, suggesting it may be a marker for ventilator-induced lung injury.[4][5] In contrast, this compound did not show a significant increase with the duration of mechanical ventilation but was slightly elevated with higher concentrations of inspired oxygen.[4][5]
Table 2: Pentanal and this compound as Biomarkers for Lung Cancer
| Study Cohort | Analyte | Concentration in Lung Cancer Patients | Concentration in Healthy Controls | Key Findings | Source |
| Lung Cancer Patients vs. Healthy Smokers and Non-smokers | Pentanal | Significantly higher | Lower | Pentanal showed a sensitivity of 75% and specificity of 95.8% for lung cancer detection. | |
| This compound | Significantly higher | Lower | |||
| Lung Cancer Patients vs. Healthy Individuals | Pentanal | Detectable | Not detectable | Pentanal and this compound were only found in the breath of cancer patients in this particular study. | |
| This compound | Detectable | Not detectable |
These studies suggest that both pentanal and this compound are frequently elevated in the breath of lung cancer patients compared to healthy individuals. However, their diagnostic utility and the specific concentration changes can vary between studies, highlighting the need for standardized methodologies.
Experimental Protocols
Accurate and reproducible measurement of pentanal and this compound in breath requires meticulous attention to the experimental protocol. Below are detailed methodologies for breath collection and analysis.
Breath Sample Collection: Exhaled Breath Condensate (EBC)
-
Subject Preparation: Instruct participants to avoid eating, drinking (except water), and smoking for at least 2 hours prior to collection.[6]
-
Collection Device: Use a commercially available EBC collection device (e.g., RTube, EcoScreen). These devices typically consist of a mouthpiece with a saliva trap, a one-way valve to separate inhaled and exhaled air, and a cooled condensing tube.[7][8]
-
Breathing Maneuver: The subject should wear a nose clip and breathe tidally through the mouthpiece for a standardized period, typically 10-15 minutes.[7]
-
Sample Retrieval: After collection, the condensed sample (usually 1-2 mL) is retrieved from the collection surface.
-
Storage: Samples should be immediately analyzed or stored at -80°C to prevent degradation of the target analytes.[9]
Analysis of Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered the gold standard for the identification and quantification of VOCs in breath samples.[10][11]
-
Sample Pre-concentration: Due to the low concentrations of aldehydes in EBC, a pre-concentration step is necessary. Solid-phase microextraction (SPME) is a common technique.[12]
-
An SPME fiber (e.g., coated with Carboxen/PDMS) is exposed to the headspace of the EBC sample for a defined period to adsorb the volatile compounds.
-
-
Derivatization (Optional but Recommended): To enhance the stability and chromatographic properties of the aldehydes, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. This converts the aldehydes to their more stable oxime derivatives.
-
GC-MS Analysis:
-
Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Chromatographic Separation: A capillary column (e.g., DB-5ms) is used to separate the different compounds in the sample based on their volatility and interaction with the stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C) to elute the compounds.
-
Mass Spectrometry Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
-
Data Analysis: The concentration of pentanal and this compound is determined by comparing the peak area of the analyte to that of a known internal standard.
Visualizations
Biochemical Pathway of Pentanal and this compound Formation
The following diagram illustrates the formation of pentanal and this compound from the peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.
Caption: Formation of pentanal and this compound from omega-6 fatty acid peroxidation.
Experimental Workflow for Breath Aldehyde Analysis
This diagram outlines the key steps involved in a typical breath analysis study, from sample collection to data interpretation.
References
- 1. Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Response of Pentanal and this compound Exhalation to Supplemental Oxygen and Mechanical Ventilation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Response of Pentanal and this compound Exhalation to Supplemental Oxygen and Mechanical Ventilation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaled Breath Condensate: Technical and Diagnostic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaled Breath Condensate—A Non-Invasive Approach for Diagnostic Methods in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Breath Analysis as a Potential and Non-Invasive Frontier in Disease Diagnosis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Hexanal and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount for targeted therapeutic development. This guide provides a comparative analysis of the bioactivity of hexanal (B45976) and its various isomers, with a focus on their antimicrobial and anticancer properties. The information presented herein is supported by experimental data to facilitate objective comparisons and guide future research.
This compound and its isomers are six-carbon aldehydes that are found in many plants and are known for their characteristic "green" aromas. Beyond their sensory properties, these volatile organic compounds have garnered significant interest for their diverse biological activities. This comparison will delve into the bioactivities of this compound, (E)-2-hexenal, (Z)-3-hexenal, and other isomers where data is available, highlighting the impact of the double bond's position and stereochemistry on their biological effects.
At a Glance: Bioactivity of this compound and Its Isomers
| Isomer | Antimicrobial Activity | Anticancer Activity |
| This compound | Moderate activity against various bacteria and fungi.[1][2] | Limited data available. |
| (E)-2-Hexenal | Broad-spectrum activity against bacteria and fungi; disrupts cell membranes and mitochondrial function.[3] | Induces apoptosis in cancer cells; potential epigenetic effects.[3] |
| (Z)-3-Hexenal | Limited direct antimicrobial data available; can isomerize to the more stable (E)-2-hexenal.[3] | A glucoside derivative shows potent and selective activity against pancreatic cancer cells.[3] |
| (Z)-2-Hexenal | Data not readily available.[3] | Data not readily available.[3] |
| (E)-3-Hexenal | Data not readily available.[3] | Data not readily available.[3] |
Antimicrobial Activity: A Closer Look
The antimicrobial properties of this compound and its isomers are of significant interest for applications in food preservation and as potential therapeutic agents. The presence and position of the carbon-carbon double bond appear to play a crucial role in their efficacy.
(E)-2-hexenal stands out for its broad-spectrum antimicrobial activity.[3] Studies have shown its effectiveness against a range of microorganisms, attributed to its ability to disrupt cell membranes and mitochondrial function.[3] In contrast, direct comparative data for other hexenal (B1195481) isomers is limited.[3] this compound has also demonstrated marked antimicrobial activity against food spoilage and pathogenic microbial species.[1]
Quantitative Antimicrobial Data
| Isomer | Microorganism | MIC (µL/mL) | MFC (µL/mL) | Reference |
| (E)-2-Hexenal | Geotrichum citri-aurantii | 0.50 | 1.00 | [3] |
| (E)-2-Hexenal | Aspergillus flavus | 1.0 | 4.0 | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Mechanism of Antimicrobial Action
The antimicrobial activity of α,β-unsaturated aldehydes like (E)-2-hexenal is linked to their electrophilic nature. They can react with cellular nucleophiles, such as amino acids and proteins, leading to cellular stress and inhibition of essential biological processes. The proposed mechanism for (E)-2-hexenal involves the disruption of the cell membrane, leading to leakage of intracellular components, and interference with mitochondrial function, ultimately causing cell death.[3]
Anticancer Potential: An Emerging Field
The anticancer properties of this compound isomers are a growing area of research, with initial findings suggesting potential therapeutic applications.
(E)-2-hexenal, as an α,β-unsaturated aldehyde, is expected to exhibit anticancer properties due to its ability to induce cellular stress and activate apoptotic pathways.[3] While direct and extensive quantitative data is still emerging, its genotoxic and mutagenic properties suggest a role in carcinogenesis, though the overall cancer risk from dietary intake is considered low.[4]
A glucoside derivative of (Z)-3-hexenal has shown promising and selective activity against pancreatic cancer cells, highlighting the therapeutic potential of this structural backbone.[3]
Quantitative Anticancer Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-hexenyl-β-D-glucopyranoside | Panc-1 (Pancreatic) | 7.6 | [3] |
| (Z)-3-hexenyl-β-D-glucopyranoside | HepG2 (Liver) | 45.8 | [3] |
IC50: The half maximal inhibitory concentration
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to assess the bioactivity of this compound and its isomers.
Antimicrobial Susceptibility Testing (Vapor Diffusion Assay)
This method is particularly suited for volatile compounds like this compound and its isomers.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Plate Inoculation: The surface of an appropriate agar (B569324) medium is evenly inoculated with the microbial suspension.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of the this compound isomer is placed on the inside of the Petri dish lid.
-
Incubation: The Petri dish is sealed and incubated under appropriate conditions, allowing the volatile compound to diffuse into the headspace and interact with the microbial culture.
-
Measurement: The diameter of the zone of inhibition (the area with no microbial growth) is measured. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound isomer.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
Visualizing the Pathways
To better understand the mechanisms of action, diagrams of key signaling pathways and experimental workflows are provided below.
Conclusion and Future Directions
The available data indicates that this compound and its isomers, particularly (E)-2-hexenal and derivatives of (Z)-3-hexenal, possess noteworthy antimicrobial and anticancer properties. (E)-2-hexenal stands out for its broad-spectrum antimicrobial activity, primarily through membrane disruption.[3] The potent and selective anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside against pancreatic cancer cells highlights the therapeutic potential of this structural backbone.[3]
A significant gap in the current research is the lack of direct comparative studies across a wider range of this compound isomers under consistent experimental conditions.[3] Further investigation into the bioactivity of (Z)-2-hexenal and the 3-hexenal (B1207279) isomers is warranted to fully understand the structure-activity relationships within this class of compounds.[3] Elucidating the specific molecular targets and signaling pathways affected by each isomer will be crucial for the rational design of novel therapeutic agents based on the hexenal scaffold.
References
- 1. Effects of sub-lethal concentrations of this compound and 2-(E)-hexenal on membrane fatty acid composition and volatile compounds of Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Selecting the Optimal SPME Fiber for Hexanal Extraction
A comprehensive guide for researchers comparing the performance of common Solid Phase Microextraction (SPME) fibers for the accurate quantification of hexanal (B45976), a key biomarker for lipid peroxidation.
For scientists and researchers in drug development and related fields, the precise measurement of volatile organic compounds (VOCs) like this compound is critical. This compound serves as a significant indicator of oxidative stress and lipid degradation in various matrices, from pharmaceutical formulations to biological samples. Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become a preferred method for its sensitivity and solvent-free nature. However, the choice of SPME fiber is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of commonly used SPME fibers for this compound extraction, supported by experimental data to inform your selection process.
Performance Comparison of SPME Fibers for this compound Extraction
The selection of an appropriate SPME fiber depends on a balance of sensitivity, reproducibility, and linearity for the specific analyte. Below is a summary of the performance of different fibers for this compound extraction based on published studies.
| Fiber Coating | Key Performance Characteristics for this compound Extraction |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Praised for its excellent reproducibility and linearity, making it a robust choice for quantitative analysis.[1] While it may not always provide the absolute highest sensitivity, its reliability is a significant advantage. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Recognized for its high sensitivity and ability to achieve low limits of detection, making it ideal for trace-level analysis of this compound.[1] One study noted it had the highest extraction efficiency for this compound, although with lower repeatability compared to PDMS/DVB. |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | This triple-phase fiber offers a broad range of applicability for various volatiles. For this compound, it provides a good balance of sensitivity and extraction range. |
| Carbowax/Divinylbenzene (CW/DVB) | While evaluated, it has been found to be less effective for this compound extraction in terms of sensitivity and reproducibility compared to PDMS/DVB and CAR/PDMS.[1] |
Quantitative Data Summary
The following table summarizes key quantitative performance metrics for different SPME fibers based on experimental findings.
| SPME Fiber | Limit of Detection (LOD) | Relative Standard Deviation (%RSD) - Repeatability | Linearity (R²) |
| PDMS/DVB | - | Excellent (e.g., 2.6% - 3.3%) | Excellent |
| CAR/PDMS | 2 ng/g [1] | Good (e.g., 7.4% - 8.2%) | Good |
| DVB/CAR/PDMS | - | Good | Good |
| CW/DVB | - | Fair | Fair |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using SPME-GC-MS is provided below. It is crucial to optimize these parameters for your specific application and matrix.
1. Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial (e.g., 20 mL).
-
For solid samples, a specific weight (e.g., 1-5 g) is recommended. For liquid samples, a defined volume (e.g., 5-10 mL) is used.
-
An internal standard (e.g., d12-hexanal) should be added to each sample for accurate quantification.
-
Seal the vial tightly with a PTFE/silicone septum.
2. SPME Fiber Conditioning:
-
Prior to first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature for a set duration to remove any contaminants.
3. Headspace Extraction:
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate at this temperature for a defined period (e.g., 10-15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes). Consistent timing is critical for reproducibility.
4. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).
-
The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for this compound analysis using SPME-GC-MS.
Caption: General workflow for this compound analysis by SPME-GC-MS.
Conclusion
The choice of SPME fiber for this compound extraction is a critical decision that directly impacts the quality of analytical results. For robust and reproducible quantitative analysis, the PDMS/DVB fiber is a highly recommended starting point due to its excellent linearity and repeatability.[1] When the utmost sensitivity is required for detecting trace levels of this compound, the CAR/PDMS fiber is a superior choice, albeit with potentially lower precision.[1] The DVB/CAR/PDMS fiber offers a versatile alternative for broader volatile profiling that includes this compound. Ultimately, the optimal fiber selection will depend on the specific requirements of the study, including the sample matrix, required detection limits, and the importance of quantitative precision. It is strongly advised to perform in-house validation to confirm the best fiber for your specific application.
References
Safety Operating Guide
Proper Disposal Procedures for Hexanal: A Comprehensive Guide
The safe and compliant disposal of hexanal (B45976) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with local and national regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[3]
Essential Personal Protective Equipment (PPE) includes:
This compound is a flammable liquid and vapor.[5] Keep it away from all sources of ignition, such as heat, sparks, and open flames.[1][3][5] Use spark-proof tools and explosion-proof equipment when handling the material.[1][6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Flash Point | 24 - 35 °C (75.2 - 95 °F) | |
| Oral LD50 (Rat) | 4,890 mg/kg | [1] |
| Lower Explosion Limit | 1.2 vol% | [3] |
| Upper Explosion Limit | 7.7 vol% | [3] |
Step-by-Step Disposal Protocols
The correct disposal route for this compound depends on whether it is unused (surplus, expired) or part of a spent (used) solution.
Protocol 1: Disposal of Unused or Surplus this compound
Unused this compound must be treated as hazardous waste.[7] Do not attempt to dispose of it down the drain or neutralize it without specific authorization.[7]
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".[7] The label must also include appropriate hazard warnings.[8]
-
Packaging: Keep the chemical in its original or a compatible, tightly sealed container to prevent leakage and peroxide formation.[1][7] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3][5]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[3] This area must be away from incompatible materials like strong oxidizing agents and strong acids.[3]
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3][7]
Protocol 2: On-Site Neutralization of Spent Aqueous this compound Solutions
Aqueous solutions of spent this compound may be eligible for on-site neutralization, which can render them non-hazardous. This procedure is subject to local regulations and requires prior approval from your institution and local sewer authority.[7] This protocol describes the neutralization of aliphatic aldehydes by forming a water-soluble bisulfite adduct.[7]
Materials:
-
Spent aqueous this compound solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: Conduct the entire procedure within a chemical fume hood.[7]
-
Reaction: While stirring, slowly add the freshly prepared saturated sodium bisulfite solution to the spent this compound solution. An excess of bisulfite is typically used to ensure complete reaction. The disappearance of the characteristic aldehyde odor is an initial indicator of a complete reaction.[7]
-
Verification (Optional): For rigorous confirmation that the aldehyde has been neutralized, analytical methods such as gas chromatography (GC) can be employed.[7]
-
pH Adjustment: Check the pH of the treated solution. Neutralize it to a pH between 6 and 9 using a suitable acid or base, as required by your local sewer authority.[7]
-
Disposal: With prior approval, the neutralized solution may be permissible for drain disposal with copious amounts of water.[7]
Protocol 3: Disposal of Contaminated Materials and Spills
-
Spill Management: In case of a spill, evacuate personnel from the immediate area.[4] Remove all ignition sources.[4][6] Absorb the spill with an inert material such as sand, vermiculite, or a universal binding agent.[3][6] Do not allow the spilled chemical to enter drains.[2][3][5]
-
Collection: Collect the absorbent material and any other contaminated debris into a suitable, sealable container for disposal.[3][4]
-
Disposal: The collected waste from a spill is considered hazardous. Label it clearly and dispose of it through your institution's hazardous waste program.[3][9]
-
Empty Containers: Empty containers that held this compound retain product residue and can be dangerous.[6][9] They should be handled as hazardous waste unless triple-rinsed. The rinseate from this process must be collected and disposed of as hazardous waste.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal route of this compound waste in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. labmat.ca [labmat.ca]
- 3. benchchem.com [benchchem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Hexanal
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Hexanal. Adherence to these guidelines is critical for ensuring personal safety and proper management of this chemical.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] It is crucial to handle it in a well-ventilated area, away from sources of ignition.[2][3][5]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before working with this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical safety goggles are mandatory.[6] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[6][7] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are generally recommended for handling aldehydes. Nitrile gloves may offer short-term splash protection. Always change gloves immediately after known contact. |
| Respiratory Protection | Air-Purifying Respirator (APR), Powered Air-Purifying Respirator (PAPR), or Supplied-Air Respirator (SAR) | Required when vapors or aerosols are generated.[6] The type of respirator and cartridge should be selected based on the concentration of this compound and the specific laboratory conditions. |
| Body Protection | Laboratory Coat, Chemical-resistant Apron or Coveralls | A laboratory coat is the minimum requirement.[7] For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls should be used.[7] |
| Footwear | Closed-toe shoes | Closed-toe shoes are mandatory in any laboratory setting.[7] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 66-25-1 | [1][2] |
| Molecular Formula | C6H12O | [4] |
| Molecular Weight | 100.16 g/mol | [8] |
| Appearance | Clear Liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 130 - 131 °C | [4] |
| Flash Point | 32 °C | [4] |
| Density | 0.817 g/cm³ at 20 °C | [2] |
| Water Solubility | 5.77 g/L at 20.3 °C | [2] |
| LD50 (Oral, Rat) | 4890 mg/kg | [3] |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5] No smoking.[2][3][5][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][5]
-
Ground and bond containers and receiving equipment.[5]
-
Avoid contact with skin, eyes, and clothing.[1][3][6] Avoid inhalation of vapor or mist.[6]
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperature is 2-8 °C.[6]
-
Containers should be dated upon opening and periodically tested for the presence of peroxides, as it may form explosive peroxides on prolonged storage.[1][8]
-
Store away from incompatible materials such as strong bases, strong oxidizing agents, ammonia, and amines.[1][8]
-
Disposal Plan
-
Waste Collection :
-
Collect waste this compound and contaminated materials in a suitable, labeled, and closed container.[1]
-
Do not mix with other waste.
-
-
Disposal :
Emergency Response
Emergency Response Workflow
The following diagram outlines the immediate steps to take in the event of an emergency involving this compound.
Caption: Immediate actions for this compound emergencies.
First Aid Measures
-
Inhalation : Move the person to fresh air. If symptoms persist, seek medical advice.[2][6]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician if you feel unwell.[1][2][6]
Firefighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO2), dry chemical, chemical foam, or water mist to cool closed containers.[1][8] For large fires, use alcohol-resistant foam or water spray.[6][9]
-
Specific Hazards : this compound is a flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][8] Containers may explode when heated.[1][8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Avoid breathing vapors, mist, or gas.[6] Remove all sources of ignition.[1][5][6]
-
Environmental Precautions : Prevent the product from entering drains, surface water, or ground water.[1][2][6]
-
Containment and Cleanup : Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or universal binding agents.[2][6] Collect the absorbed material in a suitable, closed container for disposal.[1] Use spark-proof tools.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aurochemicals.com [aurochemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. axxence.de [axxence.de]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
